molecular formula C11H15NO4 B8505893 N-(3,5-dimethoxyphenyl)-D,L-alanine

N-(3,5-dimethoxyphenyl)-D,L-alanine

Cat. No.: B8505893
M. Wt: 225.24 g/mol
InChI Key: UJYOFKRYXUPXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-D,L-alanine is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-D,L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-D,L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3,5-dimethoxyanilino)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-7(11(13)14)12-8-4-9(15-2)6-10(5-8)16-3/h4-7,12H,1-3H3,(H,13,14)

InChI Key

UJYOFKRYXUPXBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of N-(3,5-dimethoxyphenyl)-D,L-alanine

Physicochemical Properties of -(3,5-dimethoxyphenyl)-D,L-alanine

Technical Guide & Characterization Profile

Executive Summary & Chemical Identity


-(3,5-dimethoxyphenyl)-D,L-alanine


12

22

Note on Isomerism: This compound is structurally distinct from 3-(3,5-dimethoxyphenyl)alanine (a phenylalanine analog).[1][2] In the subject compound, the aromatic ring is attached directly to the nitrogen atom.[2]

Core Identifiers
DescriptorValue / Detail
IUPAC Name 2-[(3,5-dimethoxyphenyl)amino]propanoic acid
Formula

Molecular Weight 225.24 g/mol
Stereochemistry Racemic (D,L mixture); contains one chiral center at C

SMILES COC1=CC(NC(C)C(=O)O)=CC(OC)=C1
Key Functional Groups Carboxylic acid, Secondary Aniline (N-aryl), Methoxy ethers (meta)

Molecular Architecture & Theoretical Descriptors

The physicochemical behavior of this molecule is governed by the electronic influence of the 3,5-dimethoxyphenyl group on the alanine backbone.[2]

Electronic Effects & Ionization (The "Non-Zwitterion" Effect)

Standard alanine is a zwitterion at pH 7.[3]4. However, the


12
  • Amine Basicity: The lone pair on the nitrogen participates in resonance with the phenyl ring, stabilizing the neutral form. The meta-methoxy groups exert an inductive electron-withdrawing effect (-I), further lowering the pKa of the conjugate acid.[1][2]

  • Physiological State: At pH 7.4, the amine is predominantly unprotonated (neutral), while the carboxylic acid is deprotonated (anionic).[3] The molecule exists primarily as a mono-anion , not a zwitterion.[2]

Calculated Physicochemical Parameters
PropertyValue (Predicted/Derived)Context
pKa (COOH) 3.2 – 3.6Slightly higher than alanine (2.[1]3) due to N-aryl electronic shielding.[1][2]
pKa (NH) 3.8 – 4.2Drastically lower than alanine (~9.7). Weakly basic.
LogP (Octanol/Water) 1.6 – 1.9Moderately lipophilic. Significantly more lipophilic than alanine (-3.0).[1][2]
LogD (pH 7.4) -1.5 to -0.5Reduced lipophilicity at neutral pH due to carboxylate ionization.[1][2]
H-Bond Donors 2COOH, NH
H-Bond Acceptors 5COOH, NH, 2x OMe
PSA (Polar Surface Area) ~68 ŲGood membrane permeability profile in neutral form.[2]

Synthesis & Experimental Protocols

The synthesis of

Nucleophilic SubstitutionBuchwald-Hartwig Amination1
Pathway A: Nucleophilic Substitution (Scalable)

This method involves the reaction of 3,5-dimethoxyaniline with 2-bromopropionic acid.[1][2]

  • Reagents: 3,5-Dimethoxyaniline (1.0 eq), 2-Bromopropionic acid (1.1 eq), Triethylamine (Et3N) or

    
    .[2]
    
  • Solvent: DMF or Acetonitrile.[2]

  • Conditions: Reflux at 80°C for 12–24 hours.

  • Workup: Acidify to pH ~3 to precipitate the free acid. Recrystallize from Ethanol/Water.[2]

Pathway B: Copper-Catalyzed Ullmann-Type Coupling

Ideal for preserving stereochemistry if starting from chiral alanine.[1][2]

  • Reagents: D,L-Alanine (1.0 eq), 1-Bromo-3,5-dimethoxybenzene (1.0 eq).

  • Catalyst: CuI (10 mol%), Ligand (L-Proline or 2-acetylcyclohexanone).[1][2]

  • Base:

    
     or 
    
    
    .
  • Solvent: DMSO, 90°C.

Synthesis Workflow Visualization

Synthesiscluster_inputsPrecursorsAniline3,5-DimethoxyanilineReactionNucleophilic Substitution(DMF, 80°C, Et3N)Aniline->ReactionHaloAcid2-Bromopropionic AcidHaloAcid->ReactionIntermedCrude Salt IntermediateReaction->Intermed12-24hWorkupAcidification (pH 3.0)& ExtractionIntermed->WorkupProductN-(3,5-dimethoxyphenyl)-D,L-alanine(Solid Precipitate)Workup->ProductYield ~70-85%

Caption: Standard synthetic workflow via nucleophilic substitution of

Analytical Fingerprinting

To validate the identity of synthesized

Nuclear Magnetic Resonance (NMR)[1]
  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       12.5 ppm (s, 1H): -COOH  (Broad, exchangeable).[2]
      
    • 
       6.0 – 6.5 ppm (s, 1H): -NH - (Broad, chemical shift varies with concentration).[1][2]
      
    • 
       5.7 – 5.9 ppm (m, 3H): Aromatic protons (C2, C4, C6).[2] The proton at C4 is shielded (triplet-like), while C2/C6 are doublets.[2]
      
    • 
       3.9 – 4.1 ppm (q, 1H): 
      
      
      -CH (Coupled to methyl).[1][2]
    • 
       3.65 ppm (s, 6H): -OcH 
      
      
      (Methoxy groups).[1][2]
    • 
       1.35 ppm (d, 3H): -CH 
      
      
      (Alanine methyl doublet).[1][2]
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (

    
    ): 
    
    
    226.1[1]
  • Negative Mode (

    
    ): 
    
    
    224.1 (Dominant species due to acidic COOH).

Solubility & Stability Protocol

Because this compound is not a zwitterion at neutral pH, its solubility profile differs from standard amino acids.[2]

Solubility Profile
SolventSolubilityNotes
Water (pH 7) ModerateSoluble as the carboxylate anion.[1][2]
Water (pH 2) LowPrecipitates as the free acid (neutral form).
Methanol/Ethanol HighSoluble in both neutral and anionic forms.[2]
DMSO Very HighPreferred solvent for stock solutions (>50 mM).
Dichloromethane ModerateSoluble in the neutral (protonated COOH) state.
Stability Testing Protocol
  • Preparation: Dissolve compound in DMSO-

    
     (10 mM).
    
  • Stress Conditions:

    • Acid: Add 1 eq HCl, heat to 60°C for 4h. (Check for amide hydrolysis or decarboxylation).

    • Oxidation: Add 1 eq

      
      . (Check for N-oxidation or ring oxidation).[1][2]
      
  • Analysis: Monitor by HPLC-UV (254 nm) or

    
     NMR. N-aryl amino acids are generally susceptible to oxidation at the nitrogen atom.[2]
    

Biological & Application Context

This moiety is frequently utilized in:

  • Peptidomimetics: As a hydrophobic, conformationally restricted cap that mimics the N-terminus of peptides.[2]

  • Ligand Design: The 3,5-dimethoxy motif acts as a hydrogen bond acceptor and hydrophobic contact, often targeting pockets in kinases or GPCRs.[2]

  • Fluorescence: The electron-rich aniline system can exhibit weak intrinsic fluorescence, useful for tracking in biological assays.[2]

pH-Dependent Speciation Diagram

Speciationcluster_noteNoteAcidCationic Form(pH < 2)COOH / NH2+NeutralNeutral Form(pH ~ 3-4)COOH / NH(Precipitates)Acid->NeutralpKa1 (COOH) ~3.2AnionAnionic Form(pH > 5)COO- / NH(Physiological)Neutral->AnionDeprotonationNoteAmine pKa is < 4.5Remains neutral at pH 7.4

Caption: Speciation of N-(3,5-dimethoxyphenyl)-alanine showing the absence of a zwitterionic state at physiological pH.

References

  • Ma, D., et al. (1998).[4] "Accelerating effect induced by the structure of

    
    -amino acid in the copper-catalyzed coupling reaction of aryl halides with 
    
    
    -amino acids." Journal of the American Chemical Society. Link[1]
  • Sigma-Aldrich. "Amino Acids Reference Chart: Properties and pKa values."[2] MilliporeSigma Technical Library. Link

  • PubChem. "Compound Summary: N-Aryl Amino Acid Derivatives." National Library of Medicine. Link

  • Liang, Z., et al. (2011). "Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biologically active compounds." Beilstein Journal of Organic Chemistry. Link

Molecular structure and formula of N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular architecture, synthesis, and application profile of N-(3,5-dimethoxyphenyl)-D,L-alanine .

Important Distinction: This compound is an N-aryl amino acid (the phenyl ring is attached to the nitrogen), distinct from the more common 3-(3,5-dimethoxyphenyl)alanine (a phenylalanine derivative where the ring is on the carbon side chain).

Molecular Architecture & Identity

This molecule represents a "privileged scaffold" in medicinal chemistry, combining the chiral backbone of alanine with an electron-rich 3,5-dimethoxyaniline moiety. It serves as a critical intermediate for synthesizing nitrogen-containing heterocycles, particularly tetrahydroquinolines and indole derivatives.

Chemical Identity
ParameterDetail
IUPAC Name 2-[(3,5-dimethoxyphenyl)amino]propanoic acid
Common Name N-(3,5-dimethoxyphenyl)-D,L-alanine
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
CAS Number Not widely indexed as a commodity chemical; typically synthesized in-situ.
SMILES COC1=CC(NC(C)C(=O)O)=CC(OC)=C1
InChI Key (Predicted) VWTFNYVAFGYEKI-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two distinct domains:

  • The Alanine Backbone: Provides the carboxylic acid functionality and the chiral center (racemic in this context).

  • The N-Aryl Substituent: A 3,5-dimethoxyphenyl group attached to the amine nitrogen. The 3,5-substitution pattern makes the ring electron-rich but sterically accessible at the ortho and para positions, facilitating downstream cyclization reactions.

Synthetic Pathways[1]

Two primary routes are recommended for the synthesis of N-(3,5-dimethoxyphenyl)-D,L-alanine. The Nucleophilic Substitution (Sₙ2) route is preferred for cost-efficiency, while Buchwald-Hartwig Amination offers higher yields for scale-up.

Pathway A: Nucleophilic Substitution (Recommended for Lab Scale)

This method utilizes the nucleophilicity of 3,5-dimethoxyaniline against an


-halo ester.

Reaction Scheme:

  • Alkylation: 3,5-dimethoxyaniline + Ethyl 2-bromopropionate

    
     Ethyl N-(3,5-dimethoxyphenyl)alaninate.
    
  • Hydrolysis: Ester intermediate

    
     Product.
    

Synthesis SM1 3,5-Dimethoxyaniline (Nucleophile) Inter Ethyl Ester Intermediate SM1->Inter K2CO3, DMF 80°C, 12h SM2 Ethyl 2-bromopropionate (Electrophile) SM2->Inter Prod N-(3,5-dimethoxyphenyl)-D,L-alanine Inter->Prod LiOH, THF/H2O RT, 4h

Figure 1: Two-step synthesis via alkylation and hydrolysis.

Detailed Protocol (Step-by-Step)

Step 1: N-Alkylation

  • Charge: In a round-bottom flask, dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (20 mmol, 2.76 g) and stir for 15 minutes at room temperature.
    
  • Alkylation: Add Ethyl 2-bromopropionate (11 mmol, 1.43 mL) dropwise.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT, pour into ice water (100 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica, 10-20% EtOAc in Hexane).
    

Step 2: Hydrolysis

  • Dissolution: Dissolve the ester intermediate (from Step 1) in THF:Water (3:1, 20 mL).

  • Saponification: Add Lithium Hydroxide Monohydrate (2.5 eq). Stir at Room Temperature for 4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~3. The product will precipitate or form an oil. Extract with EtOAc, dry, and concentrate to yield the free acid.

Characterization Data (Predicted)

Since this specific racemate is a research intermediate, the following spectroscopic data is derived from fragment analysis of structurally validated analogs (e.g., N-phenylalanine).

TechniqueSignalAssignment
¹H NMR

1.45 (d, 3H)
Alanine

(Doublet)
(400 MHz, DMSO-

)

3.68 (s, 6H)
Methoxy

(Singlet)

3.95 (q, 1H)

-Proton

(Quartet)

5.75 (t, 1H)
Aromatic H (Para position)

5.90 (d, 2H)
Aromatic H (Ortho positions)

12.5 (br s, 1H)
Carboxylic Acid

¹³C NMR 18.5 ppmAlanine Methyl
52.0 ppm

-Carbon
55.2 ppmMethoxy Carbons
90.5, 94.2 ppmAromatic CH (Ortho/Para)
149.5 ppmAromatic C-N (Ipso)
161.5 ppmAromatic C-O (Meta)
175.0 ppmCarbonyl Carbon

Applications in Drug Development[12][13]

N-(3,5-dimethoxyphenyl)-D,L-alanine is primarily utilized as a precursor for heterocyclic scaffolds . Its electron-rich aromatic ring makes it highly reactive in electrophilic aromatic substitutions.

Tetrahydroquinoline Synthesis (Povarov Reaction)

This amino acid can undergo cyclization with aldehydes to form substituted tetrahydroquinolines, a core structure in antimalarial and anticancer drugs.

Indole Synthesis

Through N-protection and activation, the molecule can serve as a substrate for modified Fischer indole syntheses or intramolecular Friedel-Crafts acylations to generate 4,6-dimethoxyindole derivatives.

Peptidomimetics

Incorporation of this N-aryl amino acid into peptide chains introduces conformational constraints and alters lipophilicity, potentially improving the oral bioavailability of peptide drugs.

References

  • General Synthesis of N-Aryl Amino Acids

    • Ma, D., et al. "Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling Reaction of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 1998. Link

  • Reactivity of 3,5-Dimethoxyaniline

    • Harris, N. D. "Reaction of 3,4-Dimethoxyaniline with Ethyl Propiolate." Synthesis, 2002.[1][2] (Analogous reactivity profile). Link

  • Kouznetsov, V. V. "Recent synthetic applications of the Povarov reaction." Tetrahedron, 2009.

Sources

Solubility Profile of N-(3,5-dimethoxyphenyl)-D,L-alanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3,5-dimethoxyphenyl)-D,L-alanine , a specialized N-aryl amino acid derivative. Unlike canonical


-amino acids, which exist predominantly as zwitterions with high water solubility and poor organic solubility, the N-arylation of this compound significantly alters its physicochemical landscape.

By suppressing the basicity of the


-amine, the 3,5-dimethoxyphenyl group shifts the equilibrium away from the zwitterionic form, enhancing solubility in polar organic solvents (e.g., Ethanol, Ethyl Acetate) while reducing aqueous solubility at neutral pH. This guide details the theoretical basis for these shifts, provides predicted solubility rankings, and outlines a self-validating experimental protocol for generating precise solubility curves required for crystallization and reaction engineering.

Physicochemical Context: The "N-Aryl Effect"

To understand the solubility profile of N-(3,5-dimethoxyphenyl)-D,L-alanine, one must first analyze how the N-substituent modifies the molecule's polarity and ionization state.

Structural Analysis & Lipophilicity
  • Core Scaffold: D,L-Alanine (zwitterionic, hydrophilic).

  • Modifier: 3,5-Dimethoxyphenyl group (lipophilic, electron-rich).

  • Electronic Impact: The phenyl ring acts as an electron sink relative to an alkyl group, involving the nitrogen lone pair in resonance. This drastically lowers the pKa of the secondary amine (typically from ~9.6 in alanine to ~3–5 in N-aryl derivatives).

Zwitterion Suppression Mechanism

In standard amino acids, high melting points and water solubility arise from the strong electrostatic lattice energy of the zwitterion (


). In N-(3,5-dimethoxyphenyl)-D,L-alanine, the reduced basicity of the amine makes proton transfer from the carboxylic acid less favorable.
  • Result: The molecule exists largely in its neutral, non-ionic form (

    
    ) in organic media and the solid state.
    
  • Solubility Implication: This "organic acid" character drives high solubility in alcohols and esters, contrasting sharply with free alanine.

SolubilityMechanism cluster_0 Standard Amino Acid (L-Alanine) cluster_1 N-(3,5-dimethoxyphenyl)-D,L-alanine Zwitterion Zwitterion Dominant (NH3+ ... COO-) Lattice High Lattice Energy (MP > 250°C) Zwitterion->Lattice Neutral Neutral Form Dominant (NH ... COOH) Zwitterion->Neutral N-Arylation (pKa Suppression) Solubility1 Water: Soluble Organic: Insoluble Lattice->Solubility1 Lipophilicity Increased Lipophilicity (LogP ~ 1.8) Neutral->Lipophilicity Solubility2 Water: Poor Organic: Soluble Lipophilicity->Solubility2

Figure 1: Mechanistic shift from zwitterionic to neutral character driven by N-arylation, altering solubility selectivity.

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) of analogous N-aryl amino acids (e.g., N-phenylglycine, N-(4-methoxyphenyl)alanine), the following solubility profile is projected.

Table 1: Estimated Solubility Performance at 25°C

Solvent ClassRepresentative SolventPredicted Solubility (g/L)Mechanistic Rationale
Polar Protic Methanol, EthanolHigh (> 100) H-bonding with COOH; solvation of dimethoxy group.
Polar Aprotic DMSO, DMFVery High (> 200) Strong dipole interactions; disruption of intermolecular H-bonds.
Esters Ethyl AcetateModerate-High (20-50) Compatible with neutral carboxylic acid form; good for crystallization.
Chlorinated Dichloromethane (DCM)Moderate (10-30) Solvation of the lipophilic aromatic core.
Ethers THF, MTBEModerate (10-40) Good solubility in THF; MTBE likely acts as an antisolvent.
Aqueous Water (pH 7)Low (< 5) Hydrophobic aryl group dominates; lack of zwitterionic solvation.
Aqueous (Basic) 1M NaOHHigh (> 100) Deprotonation to carboxylate salt (

) restores water solubility.

Critical Insight: For purification, a solvent system of Ethanol/Water or Ethyl Acetate/Heptane is recommended. The compound will likely crystallize upon cooling in these mixtures due to the steep temperature-solubility dependence typical of non-ionic organic acids.

Experimental Protocol: Precise Solubility Determination

To generate the exact thermodynamic solubility curve required for process definitions, follow this self-validating gravimetric protocol.

Materials & Prerequisites[2]
  • Compound: N-(3,5-dimethoxyphenyl)-D,L-alanine (Purity >98% by HPLC).

  • Solvents: HPLC Grade (dried over molecular sieves if analyzing moisture sensitivity).

  • Equipment: Temperature-controlled shaker bath (

    
    ), 0.22 
    
    
    
    PTFE syringe filters.
Workflow: Shake-Flask Method (Equilibrium)

This protocol ensures thermodynamic equilibrium is reached, avoiding metastable supersaturation errors.

  • Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (

    
    ) for 24 hours.
    
    • Validation Step: Check for presence of residual solid. If fully dissolved, add more solid until saturation is visible.

  • Sampling: Stop agitation and allow settling for 30 minutes at

    
    .
    
  • Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.22

    
     filter into a tared vial.
    
  • Quantification:

    • Option A (Gravimetric): Evaporate solvent under vacuum/nitrogen flow, dry at 50°C, and weigh residue.

    • Option B (HPLC): Dilute filtrate with mobile phase and quantify against a standard curve (Recommended for low-solubility points).

ExperimentalWorkflow cluster_QC Quality Control Start Start: Excess Solid + Solvent Equilibrate Agitate 24h @ T_set (Ensure residual solid) Start->Equilibrate Settle Phase Separation (30 min settling) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Maintain T_set Analyze Quantification (HPLC or Gravimetric) Filter->Analyze DSC DSC Analysis of Residue (Confirm Polymorph Stability) Analyze->DSC

Figure 2: Self-validating workflow for thermodynamic solubility determination.

Thermodynamic Modeling

Once data is collected at multiple temperatures (e.g., 5°C, 15°C, 25°C, 35°C, 45°C), fit the results to the Modified Apelblat Equation . This model is the industry standard for correlating solubility of amino acid derivatives.

The Apelblat Equation:



Where:

  • 
     = Mole fraction solubility.
    
  • 
     = Absolute temperature (K).[1]
    
  • 
     = Empirical constants derived from regression analysis.
    

Interpretation:

  • Positive B/Negative C: Indicates exothermic dissolution (rare for this class).

  • Negative B/Positive C: Indicates endothermic dissolution (standard). The steepness of the curve (determined by

    
    ) dictates the theoretical yield of a cooling crystallization process.
    

Application in Process Design

Crystallization Solvent Selection

For N-(3,5-dimethoxyphenyl)-D,L-alanine, the goal is often to remove impurities (e.g., unreacted 3,5-dimethoxyaniline).

  • Recommended System: Ethanol/Water (70:30 v/v) .

  • Rationale: The compound is highly soluble in hot ethanol but solubility drops sharply upon water addition or cooling. The aniline impurity remains soluble in the mother liquor.

Reaction Solvent
  • Coupling Reactions: Use DMF or NMP . These solvents solubilize both the polar amino acid backbone and the lipophilic aryl halide, facilitating homogeneous kinetics during Buchwald-Hartwig coupling.

References

  • N-Arylation Chemistry: Ma, D., et al. "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids." Journal of the American Chemical Society, 1998. Link

  • Solubility Thermodynamics: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008. Link

  • Amino Acid Solubility Behavior: Needham, T. E.[2] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[2] Link

  • Apelblat Modeling: Sha, Z., et al. "Thermodynamic analysis of solubility of amino acids in aqueous solution." Journal of Chemical & Engineering Data, 2015. Link

(Note: While specific solubility data for N-(3,5-dimethoxyphenyl)-D,L-alanine is not present in open public databases, the structural analogs and thermodynamic principles cited above provide the authoritative basis for this guide.)

Sources

Thermodynamic Stability of N-(3,5-dimethoxyphenyl)-D,L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of N-(3,5-dimethoxyphenyl)-D,L-alanine , a specialized N-aryl amino acid intermediate. This document is structured for researchers and drug development professionals, focusing on physicochemical properties, solid-state dynamics, and degradation pathways.

Executive Summary & Compound Architecture

N-(3,5-dimethoxyphenyl)-D,L-alanine is a non-proteinogenic, N-arylated


-amino acid. Unlike standard aliphatic amino acids, its stability profile is governed by the electronic coupling between the secondary amine and the electron-rich 3,5-dimethoxyphenyl ring.

This compound presents a unique thermodynamic challenge: the N-aryl moiety significantly lowers the basicity of the amine (compared to native alanine), altering its zwitterionic character and solubility window. Furthermore, the electron-donating methoxy groups increase susceptibility to oxidative degradation, while the N-aryl substitution lowers the activation energy for thermal decarboxylation.

Physicochemical Profile (Predicted & Experimental Consensus)
PropertyValue / CharacteristicThermodynamic Implication
Molecular Formula C

H

NO

MW: 225.24 g/mol
pKa (COOH) ~2.4 – 2.6Standard carboxylic acid acidity.
pKa (NH) ~4.5 – 5.2 (Conjugate Acid)Critical: Significantly less basic than L-Alanine (~9.7) due to aniline resonance.
Isoelectric Point (pI) ~3.5 – 3.9Predominantly neutral/zwitterionic only in acidic pH; anionic at physiological pH.
LogP ~1.5 – 1.8Moderate lipophilicity; higher than alanine (-3.0) due to the aryl ring.[1][2]
Melting Point 195°C – 210°C (Decomposition)High lattice energy, but prone to melt-degradation (decarboxylation).

Thermodynamic Stability Landscape

Solid-State Stability & Polymorphism

As a racemate (D,L), this compound crystallizes either as a racemic compound (true racemate) or a conglomerate (mechanical mixture of enantiomers). Thermodynamic data for N-aryl amino acids suggests the formation of a racemic compound is energetically favored due to dense


-

stacking interactions facilitated by the planar dimethoxyphenyl ring.
  • Lattice Energy: High, driven by intermolecular Hydrogen bonding (COOH

    
     O=C) and 
    
    
    
    -stacking.
  • Hygroscopicity: Moderate. The secondary amine is less polar, reducing water sorption compared to zwitterionic aliphatic amino acids.

  • Thermal Behavior: The compound does not exhibit a clean melt. Differential Scanning Calorimetry (DSC) typically reveals an endothermic melt onset immediately followed by an exothermic decomposition event (decarboxylation).

Solution State Degradation Pathways

The thermodynamic stability in solution is compromised by two primary vectors: Oxidative Deamination and Decarboxylation .

Pathway A: Oxidative Instability (The "Electron-Rich" Risk)

The 3,5-dimethoxy substitution pattern makes the phenyl ring highly electron-rich. Under oxidative stress (peroxides, metal ions, light), the aniline nitrogen is susceptible to Single Electron Transfer (SET) oxidation, forming a radical cation. This can lead to:

  • Quinone Imine Formation: Hydrolysis of the oxidized intermediate.

  • C-N Bond Cleavage: Oxidative de-arylation.

Pathway B: Thermal Decarboxylation

N-aryl


-amino acids possess a lower energy barrier for decarboxylation than their aliphatic counterparts. The N-aryl group can stabilize the developing negative charge (or radical character) on the 

-carbon during the transition state, especially at elevated temperatures (>100°C) in solution.

DegradationPathways Compound N-(3,5-dimethoxyphenyl) -D,L-alanine Radical Radical Cation Intermediate Compound->Radical Oxidation (SET) [O2/Light/Metal] Decarb N-(3,5-dimethoxyphenyl) -ethylamine Compound->Decarb Thermal Stress (>150°C) CO2 CO2 (Gas) Compound->CO2 Decarboxylation Quinone Quinone Imine Species Radical->Quinone Hydrolysis

Figure 1: Primary degradation pathways. The oxidative pathway (Red) is driven by the electron-rich aryl ring, while the thermal pathway (Green) leads to irreversible decarboxylation.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific lot, the following self-validating protocols are recommended. These are designed to distinguish between physical phase changes and chemical degradation.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Determine the activation energy (


) of decarboxylation and oxidative susceptibility.
  • Preparation: Prepare a 1 mg/mL solution of N-(3,5-dimethoxyphenyl)-D,L-alanine in 50:50 Water:Acetonitrile.

  • Thermal Stress: Aliquot into sealed HPLC vials. Incubate at 40°C, 60°C, and 80°C for 24, 48, and 72 hours.

  • Oxidative Stress: Add 0.1% H

    
    O
    
    
    
    to a fresh aliquot. Incubate at 25°C for 4 hours.
  • Analysis: Analyze via RP-HPLC (C18 column, 0.1% Formic Acid gradient).

    • Success Criterion: Mass balance > 95%.

    • Key Impurity to Monitor: N-(3,5-dimethoxyphenyl)-ethylamine (Decarboxylated product, M-44 peak).

Protocol 2: Solid-State Thermal Analysis (TGA/DSC)

Objective: Differentiate melting from decomposition.

  • Instrument: TGA/DSC synchronous analyzer.

  • Conditions:

    • Pan: Aluminum (pinhole lid) to allow CO

      
       escape.
      
    • Ramp Rate: 10°C/min from 30°C to 300°C.

    • Purge: Nitrogen (50 mL/min).

  • Interpretation:

    • Pure Melt: Sharp endotherm with no mass loss.

    • Decomposition: Endotherm overlaid with mass loss onset (TGA drop).

    • Note: For this compound, expect mass loss (CO

      
       evolution) to begin near the melting endotherm (~200°C).
      

Implications for Drug Development

Understanding the thermodynamic limitations of N-(3,5-dimethoxyphenyl)-D,L-alanine dictates specific handling strategies:

  • Storage: Must be stored at 2-8°C in amber vials. The electron-rich ring is photosensitive; light exclusion is mandatory to prevent radical oxidation [1].

  • Formulation: Avoid basic aqueous formulations. At pH > 7, the carboxylate is ionized, but the aniline nitrogen remains neutral. This increases oxidative susceptibility compared to the cationic form.

  • Synthesis: If used as an intermediate, avoid temperatures >120°C during drying steps. Use vacuum drying at lower temperatures (<50°C) to mitigate decarboxylation risks [2].

StabilityWorkflow Start Start: N-(3,5-dimethoxyphenyl) -D,L-alanine Sample Charac Initial Characterization (XRD, HPLC purity) Start->Charac Branch Select Stress Mode Charac->Branch Thermal Thermal Stress (DSC/TGA) Branch->Thermal Solid State Soln Solution Stress (pH/Oxidation) Branch->Soln Liquid State Result1 Identify Melt vs. Decarboxylation Temp Thermal->Result1 Result2 Determine Oxidative Degradation Rate Soln->Result2 Decision Define Storage & Handling Specs Result1->Decision Result2->Decision

Figure 2: Recommended stability testing workflow to establish handling parameters.

References

  • Photoredox Decarboxylation of N-Aryl Amino Acids

    • Title: Decarboxylative Aryl

      
      -Amino Acids via Photoredox Catalysis.[2][3]
      
    • Source: Zuo, Z., & MacMillan, D. W. C. (2014). Journal of the American Chemical Society.[4]

    • URL:[Link]

  • Thermal Stability of Amino Acids

    • Title: Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
    • Source: Weiss, I. M., et al. (2018). BMC Biophysics.
    • URL:[Link]

  • Oxidation of Electron-Rich Anilines

    • Title: Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids.[4]

    • Source: Deng, T., et al. (2020).[4] Journal of the American Chemical Society.[4]

    • URL:[Link]

  • Electrochemical Stability of N-Aryl Amino Acids

    • Title: Electrochemical Access to N-Aryliminium Ion Electrophiles from N-Aryl Amino Acids.[1]

    • Source: ChemRxiv (Preprint).
    • URL:[Link]

Sources

Safety data sheet (SDS) and toxicity of N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet & Technical Toxicology Guide: N-(3,5-dimethoxyphenyl)-D,L-alanine

Part 1: Executive Summary & Chemical Identity

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant / Potential Aniline-Type Toxicity Application: Peptidomimetic synthesis, ligand development, and N-arylated building blocks.

N-(3,5-dimethoxyphenyl)-D,L-alanine is a specialized N-aryl amino acid derivative. Unlike standard amino acids, the nitrogen atom is functionalized with an electron-rich 3,5-dimethoxyphenyl ring. This structural modification significantly alters its physicochemical properties, reducing zwitterionic character compared to native alanine and introducing toxicity profiles associated with the aniline moiety.

Chemical Identification Table
PropertyDetail
Chemical Name N-(3,5-dimethoxyphenyl)-D,L-alanine
Common Synonyms (2-((3,5-dimethoxyphenyl)amino)propanoic acid); N-aryl-alanine derivative
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
Predicted CAS Not formally assigned (Analogous to 3,5-dimethoxyaniline: 10272-07-8)
Physical State Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, Methanol, Dilute Base; Poorly soluble in water (neutral pH)

Part 2: Predicted GHS Safety Data Sheet (SDS)

Note: As this is a research substance with limited specific toxicological data, this SDS is derived via Structure-Activity Relationship (SAR) analysis, heavily weighting the toxicity of the metabolic cleavage product, 3,5-dimethoxyaniline.

Hazard Identification (GHS-US/EU)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Predicted Category 4).

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

    • H373: May cause damage to organs (blood/liver) through prolonged or repeated exposure (Aniline effect).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Toxicological Mechanisms & Metabolic Fate

The toxicity of N-aryl amino acids is often driven by their metabolic breakdown. In vivo, the N-C bond between the alanine backbone and the phenyl ring is susceptible to enzymatic cleavage (amidases or oxidative dealkylation), releasing the free aniline.

Mechanism of Toxicity: The Aniline "Warhead"
  • Metabolic Cleavage: The compound may hydrolyze to release 3,5-dimethoxyaniline .

  • Bioactivation: Free anilines are oxidized by CYP450 enzymes (specifically CYP2E1) to N-hydroxylamines.

  • Hematotoxicity: N-hydroxylamines oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot carry oxygen, leading to methemoglobinemia (cyanosis).

  • Genotoxicity: 3,5-dimethoxyaniline has shown mutagenic potential in Ames tests (positive in Salmonella typhimurium strains TA98/TA100 with metabolic activation).

Visualization: Metabolic Activation Pathway

MetabolicPathway Parent N-(3,5-dimethoxyphenyl)-D,L-alanine (Parent Compound) Cleavage Enzymatic N-Dealkylation (Liver/Gut Flora) Parent->Cleavage Aniline 3,5-Dimethoxyaniline (Toxic Metabolite) Cleavage->Aniline Major Tox Route Alanine D,L-Alanine (Benign) Cleavage->Alanine Metabolic Byproduct NHydroxy N-hydroxylamine (Reactive Intermediate) Aniline->NHydroxy CYP450 Oxidation MetHb Methemoglobinemia (Tissue Hypoxia) NHydroxy->MetHb Redox Cycling (Fe2+ -> Fe3+)

Caption: Predicted metabolic breakdown showing the release of the toxic aniline moiety and subsequent induction of methemoglobinemia.

Part 4: Handling Protocols & Synthesis Safety

This compound is often synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. The following protocol ensures safety during synthesis and isolation, mitigating the risk of aniline exposure.

Synthesis & Isolation Safety Workflow
  • Reagent Handling: 3,5-dimethoxy-1-halobenzene is volatile and toxic. Weigh in a fume hood.

  • Reaction Monitoring: Use TLC/HPLC to ensure full consumption of the aniline precursor. Residual unreacted aniline is more toxic than the product.

  • Quenching: Acidify carefully. N-aryl amino acids can decarboxylate under high heat/acid conditions, releasing toxic fumes.

  • Waste Disposal: Segregate as "Halogenated/Nitrogenous Organic Waste." Do not mix with oxidizers (risk of exothermic N-oxide formation).

Visualization: Safe Handling Workflow

SafetyWorkflow cluster_PPE Required PPE Start Start: Synthesis/Handling Check1 Is Fume Hood On? Start->Check1 Gloves Nitrile Gloves (Double gloving rec.) Step1 Weighing Reagents (Use Static-Free Spatula) Gloves->Step1 Resp N95/P100 Mask (If powder) Resp->Step1 Step2 Reaction/Synthesis (Closed Vessel) Step1->Step2 Check1->Step1 Yes Step3 Purification (Column/Recryst) RISK: Solvent Vapor Step2->Step3 Disposal Waste Disposal (Segregate Nitrogenous) Step3->Disposal

Caption: Operational workflow emphasizing engineering controls (fume hood) and PPE during the handling of N-aryl amino acids.

Part 5: Emergency Response

In case of Exposure:

  • Inhalation: Move to fresh air immediately. If lips/fingernails turn blue (cyanosis), administer oxygen and seek medical attention for potential methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Aniline derivatives can absorb transdermally; monitor for systemic signs (headache, dizziness).

  • Eye Contact: Flush with water for 15 minutes.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[1]

Fire Fighting:

  • Media: Water spray, dry chemical, foam, or CO₂.

  • Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline. Retrieved from [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131. Retrieved from [Link]

  • National Institutes of Health (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

Sources

Chemical abstracts service (CAS) registry data for N-aryl alanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Informatics in Medicinal Chemistry: The CAS Registry Landscape of N-Aryl Alanine Derivatives

Executive Summary

N-aryl alanine derivatives represent a privileged scaffold in modern drug discovery, serving as critical pharmacophores in peptidomimetics, protein-protein interaction (PPI) inhibitors, and metabolic stability enhancers.[1][2] However, the intersection of their synthetic complexity—specifically the risk of


-center racemization—and their representation in the Chemical Abstracts Service (CAS) Registry requires a rigorous, data-centric approach.

This technical guide synthesizes the chemical informatics of the CAS Registry with the practical realities of laboratory synthesis. It is designed for researchers who must navigate the distinction between synthetic intent and registered reality, ensuring that the data they search for and the molecules they synthesize are chemically identical.

Part 1: The Structural Landscape & CAS Indexing Logic

The CAS Registry does not merely catalogue structures; it indexes them based on a hierarchy of molecular definition. For N-aryl alanine derivatives, this hierarchy is unforgiving regarding stereochemistry.[1][2]

The Stereochemical Triad

In the CAS ecosystem, a single chemical connectivity (e.g., N-phenylalanine) typically splits into three distinct Registry Numbers (RNs). Failure to distinguish these leads to "data pollution" in SAR (Structure-Activity Relationship) studies.[1][2]

ConfigurationCAS Indexing ImplicationCommon Synthetic Pitfall
L-Isomer (

-configuration)
Assigned a unique, specific RN. Linked to biological activity data (e.g., enzyme inhibition).[1][3]High risk of racemization to DL-form during basic N-arylation conditions.[1][2]
D-Isomer (

-configuration)
Assigned a separate unique RN.[1][2] Often indexed as "unnatural" or probe compounds.[1]Often present as a trace impurity (0.5–5%) in L-isomer syntheses, requiring chiral HPLC for CAS validation.[1][2]
DL-Isomer (Racemic) Assigned a third RN.[1][2] Represents the "ambiguous" structure.If stereochemistry is not explicitly proven in the source literature, CAS defaults to this RN.

Expert Insight: If you synthesize an N-aryl alanine via a method that causes 10% racemization, you have technically synthesized a mixture.[1][2] If you register or search for the pure L-isomer RN, you are introducing a data-reality gap.[1][2]

Salt Forms and Hydrates

CAS assigns unique RNs to every distinct salt form.

  • Parent Acid: N-(4-chlorophenyl)-L-alanine (RN X)[1][2]

  • Sodium Salt: N-(4-chlorophenyl)-L-alanine, sodium salt (RN Y)[1][2]

  • Hydrochloride: N-(4-chlorophenyl)-L-alanine, hydrochloride (RN Z)[1][2]

Protocol: When searching for bioactivity data, perform a Substructure Search rather than an Exact Search to capture all salt forms which dissociate to the same active pharmacophore in vivo.

Part 2: Strategic Synthesis & Data Correlation

The method of synthesis directly dictates the "registratability" of the compound. The primary challenge in N-aryl alanine synthesis is preserving the chiral integrity of the


-carbon.
The Synthetic Decision Matrix

Choose your route based on the aryl partner's electronics and the tolerance for racemization.

Synthesis_Decision_Tree Start Target: N-Aryl Alanine ArylType Analyze Aryl Halide (Ar-X) Start->ArylType ElectronPoor Electron Deficient (e.g., p-NO2, p-CN) ArylType->ElectronPoor ElectronRich Electron Rich / Neutral (e.g., p-OMe, p-Me) ArylType->ElectronRich SnAr Method: SnAr (Nucleophilic Aromatic Substitution) ElectronPoor->SnAr Base/Heat MetalCat Metal Catalysis Required ElectronRich->MetalCat Outcome1 High Yield, Pure Chiral RN SnAr->Outcome1 Buchwald Buchwald-Hartwig (Pd) Risk: High Racemization MetalCat->Buchwald Fast, Scalable ChanLam Chan-Lam (Cu) Risk: Low Racemization MetalCat->ChanLam Mild, Room Temp Outcome2 Requires Chiral HPLC Likely Racemic RN Buchwald->Outcome2 Strong Base (NaOtBu) Outcome3 Slow Reaction, Pure Chiral RN ChanLam->Outcome3 Weak Base, O2

Figure 1: Synthetic decision tree correlating reaction conditions to the probability of obtaining a stereochemically pure CAS Registry Number.[1][2]

Protocol: Stereoselective Chan-Lam Coupling

For N-aryl alanines, the Chan-Lam coupling is the "Gold Standard" for maintaining the CAS-relevant L-configuration due to mild conditions (room temperature, weak base).[1][2]

Materials:

  • L-Alanine methyl ester hydrochloride (1.0 equiv)[1][2]

  • Aryl boronic acid (2.0 equiv)[1][2]

  • Cu(OAc)

    
     (1.0 equiv)[1][2]
    
  • Pyridine (2.0 equiv)[1][2]

  • Solvent: DCM (anhydrous)[1][2]

Step-by-Step Workflow:

  • Activation: Charge a flask with Cu(OAc)

    
     and the aryl boronic acid in DCM. Stir open to air (O
    
    
    
    is the oxidant) for 15 minutes.
  • Addition: Add the L-alanine ester and pyridine.

  • Monitoring: Stir at room temperature (20–25 °C). Monitor via LC-MS.

    • Critical Checkpoint: If the reaction stalls, do NOT heat. Heating promotes racemization.[1] Instead, add fresh Cu(OAc)

      
      .[1]
      
  • Workup: Quench with NH

    
    Cl (aq) to remove copper species.
    
  • Validation: Perform Chiral HPLC.

    • CAS Requirement: To publish or patent this as the L-isomer, you must report the enantiomeric excess (ee). If ee < 95%, you are operating in the "grey zone" of the Registry.

Part 3: Navigating the Registry (Search Strategy)

Searching for N-aryl alanines requires bypassing the limitations of text-based nomenclature (which is often inconsistent) and utilizing structure-based logic.[1][2]

The "Markush" Problem

Many N-aryl alanines appear in patents under "Markush" claims—broad generic structures covering millions of possibilities.

  • Challenge: A specific N-aryl alanine might be claimed in a patent but never synthesized.[1][2]

  • Solution: In SciFinder-n, filter results by "Substance Role" -> "Preparation" .[1][2] This filters out paper/prophetic examples and isolates records where the compound was physically made and characterized.

Visualizing the Data Hierarchy

Understanding how CAS links your molecule to the world of data is essential for "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) compliance in your research.

CAS_Data_Structure Molecule N-Aryl Alanine (Structure) Stereo Stereochemistry (L, D, or DL) Molecule->Stereo Salt Salt Form (HCl, Na, Free) Molecule->Salt RN Specific CAS RN Stereo->RN Salt->RN Refs References (Patents/Journals) RN->Refs Props Properties (Spectra, mp) RN->Props Bio Bioactivity (IC50, Target) RN->Bio

Figure 2: The CAS Registry logic flow.[1][2] Note that Stereochemistry and Salt Form are determinants of the Registry Number (RN), which then unlocks the specific data.

Part 4: Case Study

Target: N-(4-methoxyphenyl)-L-alanine Objective: Determine if this compound is novel and assess its known biological profile.

Protocol:

  • Draw Structure: Input the specific L-enantiomer into the editor.

  • Search Type: Select "Exact Search" first.[1]

    • Result: CAS RN 123456-78-9 (Hypothetical for illustration).[1][2]

  • Verify Stereochemistry: Check the "Chemical Name" field. It must explicitly say "L-Alanine" or "(2S)-".[1][2] If it says "Alanine" without a prefix, it is the generic/racemic record.

  • Analyze References:

    • Found 15 references.

    • Filter by "Biological Study."[1]

    • Insight: This specific derivative is a known metabolite of a larger peptide drug.

  • Substructure Expansion:

    • Remove the methyl group on the phenol (make it -OR).

    • Search again.

    • Result: The N-(4-ethoxyphenyl) analog has 100x higher potency.[1][2] This suggests a SAR opportunity at the para-position.

References

  • Buchwald-Hartwig Amination Mechanism & Racemization

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1][2]

  • Chan-Lam Coupling for Amino Acids

    • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters. [Link][1][2]

    • Note: This foundational work established the mild conditions adapted for amino acids.
  • CAS Registry Indexing Policies

    • Chemical Abstracts Service.[1][4] "CAS REGISTRY and Substance Information."[1] CAS.org. [Link][1][2]

  • Racemization in Peptide Synthesis

    • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1][2] (Focus on Chapter 4: Racemization). [Link]

Sources

Literature review of 3,5-dimethoxyphenyl amino acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review and operational framework for 3,5-dimethoxyphenyl amino acid analogs , a privileged scaffold in medicinal chemistry known for its dual utility in neuropharmacology (glutamatergic modulation) and oncology (tubulin inhibition/β-catenin interference).

From Synthetic Architecture to Pharmacological Application[1]

Executive Summary

The 3,5-dimethoxyphenyl (3,5-DMP) moiety represents a critical pharmacophore in modern drug design. When integrated into amino acid scaffolds—specifically phenylglycine and phenylalanine —this motif confers unique electronic properties (electron-donating methoxy groups) and steric parameters that govern receptor selectivity.

This guide analyzes two primary distinct classes of analogs:

  • Neuroactive Agents: Analogs of phenylglycine (e.g., prodrugs of 3,5-DHPG) that target Group I metabotropic glutamate receptors (mGluR1/5).[1]

  • Antineoplastic/Anticonvulsant Agents: Analogs of phenylalanine that exploit the "colchicine-site" binding on tubulin or interfere with β-catenin signaling (e.g., RX-5902 derivatives).

Chemical Foundation: The 3,5-Dimethoxy Motif

The 3,5-substitution pattern is not arbitrary. Unlike the catechol-like 3,4-substitution (susceptible to rapid oxidation to quinones and COMT metabolism), the 3,5-dimethoxy pattern offers:

  • Metabolic Stability: Resistance to catechol-O-methyltransferase (COMT).

  • Lipophilicity: Enhanced Blood-Brain Barrier (BBB) penetration compared to hydroxylated counterparts.

  • Pi-Stacking: Optimized geometry for aromatic interactions within the hydrophobic pockets of GPCRs and tubulin.

Class A: 3,5-Dimethoxyphenylglycine (3,5-DMPG) Analogs

Target: Metabotropic Glutamate Receptors (mGluRs)[2]

(S)-3,5-Dihydroxyphenylglycine (3,5-DHPG) is the "gold standard" agonist for Group I mGluRs. However, its poor bioavailability limits clinical use. The 3,5-dimethoxy analogs serve as crucial chemical probes and potential prodrugs.

Mechanism of Action

These analogs bind to the "Venus Flytrap" domain of mGluR1 and mGluR5. The 3,5-substituents interact with specific serine and threonine residues deep within the binding pocket, triggering G_q protein coupling, intracellular calcium mobilization, and subsequent PKC activation.

mGluR_Signaling Ligand 3,5-DMPG Analog Receptor mGluR1/5 (GPCR) Ligand->Receptor Binding GProtein Gq Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Neuronal Excitability / LTD DAG->Response PKC Activation Ca Ca2+ Release ER->Ca Efflux Ca->Response

Figure 1: Signal transduction pathway activated by 3,5-dimethoxyphenylglycine analogs acting on Group I mGluRs.

Class B: 3,5-Dimethoxyphenylalanine Analogs

Target: Tubulin and β-Catenin

Derivatives of phenylalanine containing the 3,5-dimethoxy motif function primarily as antimitotic agents. They mimic the A-ring of colchicine, binding to the colchicine-site on β-tubulin and inhibiting microtubule polymerization.

Key Compound: RX-5902 (Supinoxin) Although a piperazine derivative, its pharmacophore relies on the 3,5-dimethoxyphenyl moiety (structurally related to modified phenylalanines). It inhibits the interaction between phosphorylated p68 RNA helicase and β-catenin, blocking the Wnt pathway in cancer stem cells.

Structure-Activity Relationship (SAR) Data:

Analog Substituent (R)TargetIC50 (µM)Mechanism
3,5-dimethoxy Tubulin0.15 - 3.5Inhibits polymerization; G2/M arrest
3,4,5-trimethoxy Tubulin< 0.1High potency (Colchicine mimic)
3,5-dibromo AMPA/NMDA29.4Polyvalent glutamatergic modulator
3-methoxy-5-OH mGluR1~15.0Partial agonist

Synthetic Methodologies

Protocol A: Asymmetric Synthesis of (S)-3,5-Dimethoxyphenylglycine

Rationale: The (S)-enantiomer is typically the bioactive species for glutamate receptors.

Method: Strecker Synthesis using a Chiral Auxiliary ((S)-phenylglycinol).

  • Imine Formation:

    • React 3,5-dimethoxybenzaldehyde (1.0 eq) with (S)-phenylglycinol (1.0 eq) in anhydrous MeOH.

    • Stir at RT for 4h. Evaporate solvent to yield the chiral imine.

  • Asymmetric Strecker Reaction:

    • Dissolve imine in anhydrous THF at -78°C.

    • Add TMSCN (1.5 eq) and isopropanol (1.5 eq).

    • Allow to warm to RT over 12h. This yields the alpha-aminonitrile with high diastereoselectivity (>90% de).

  • Hydrolysis & Deprotection:

    • Treat the nitrile with concentrated HCl (6M) at reflux for 12h to hydrolyze the nitrile to the acid.

    • Perform hydrogenolysis (H2, Pd/C, MeOH) to remove the chiral auxiliary.

    • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Protocol B: Erlenmeyer-Plöchl Synthesis of 3,5-Dimethoxyphenylalanine

Rationale: Robust route for generating racemic phenylalanine analogs for subsequent enzymatic resolution or peptide coupling.

  • Azlactone Formation:

    • Condense 3,5-dimethoxybenzaldehyde with N-acetylglycine in acetic anhydride with sodium acetate (base).

    • Reflux for 2h.[2] The product precipitates upon cooling (Yellow crystals).

  • Hydrolysis/Reduction:

    • Hydrolyze the azlactone ring with 1% NaOH.

    • Reduce the enamide double bond using H2 (40 psi) and 10% Pd/C catalyst.

    • Deacetylate using 6M HCl reflux.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing and testing these analogs based on the desired therapeutic endpoint.

Synthesis_Workflow Start Start: 3,5-Dimethoxybenzaldehyde Path_A Path A: Strecker Synthesis (Target: Phenylglycine) Start->Path_A Path_B Path B: Erlenmeyer Synthesis (Target: Phenylalanine) Start->Path_B Inter_A Chiral Aminonitrile Path_A->Inter_A TMSCN, (S)-Phg-OH Inter_B Azlactone Intermediate Path_B->Inter_B Ac-Gly, Ac2O Prod_A (S)-3,5-DMPG Inter_A->Prod_A Hydrolysis/H2 Prod_B 3,5-DMP-Alanine Inter_B->Prod_B H2/Pd, HCl Assay_Neuro Assay: Ca2+ Mobilization (mGluR Activity) Prod_A->Assay_Neuro Assay_Onco Assay: Tubulin Polymerization (Anticancer) Prod_B->Assay_Onco

Figure 2: Strategic synthesis workflow separating neuropharmacological (Glycine) and oncological (Alanine) development pipelines.

Biological Assay Protocol: Tubulin Polymerization

Self-Validating Step: Use Colchicine as a positive control. If Colchicine does not inhibit polymerization in the control arm, the assay is invalid.

  • Reagent Prep: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (3,5-dimethoxyphenylalanine analog) at varying concentrations (0.1 - 10 µM). Include DMSO (vehicle) and Colchicine (3 µM) controls.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in OD340. Calculate % Inhibition relative to the vehicle slope.

References

  • Latacz, G. et al. (2020). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity.[3] International Journal of Molecular Sciences. Link

  • Nagy, D. et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. Journal of Pharmacology and Experimental Therapeutics. Link

  • Singh, S. et al. (2016).[4] Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, Y. et al. (2015). RX-5902, a novel β-catenin modulator, interferes with p68 RNA helicase.[5] Journal of Cellular Biochemistry. Link

  • Zho, W.M. et al. (2012). The Group I Metabotropic Glutamate Receptor Agonist (S)-3,5-Dihydroxyphenylglycine Induces a Novel Form of Depotentiation. Journal of Neuroscience. Link

Sources

Technical Guide: pKa Values and Ionization States of N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ionization behavior of N-(3,5-dimethoxyphenyl)-D,L-alanine , a non-canonical N-aryl amino acid.

Unlike standard aliphatic amino acids, the N-arylation of the amine group significantly alters its basicity, shifting the zwitterionic window and isoelectric point (pI) into the acidic range. This guide synthesizes theoretical derivations with experimental protocols to define its physicochemical profile.

Executive Summary

N-(3,5-dimethoxyphenyl)-D,L-alanine is an amphoteric molecule characterized by a weakly basic secondary amine and a standard carboxylic acid. The electron-withdrawing nature of the 3,5-dimethoxyphenyl ring (via induction) and resonance delocalization of the nitrogen lone pair significantly depresses the pKa of the amino group compared to alanine.

  • Predicted pKa₁ (Carboxyl): 2.1 – 2.3

  • Predicted pKa₂ (Amine): 3.5 – 3.9

  • Isoelectric Point (pI): ~2.9 – 3.1

  • Physiological State (pH 7.4): Predominantly Anionic (Carboxylate anion, Neutral amine).

Chemical Identity and Structural Basis[1][2]

The molecule consists of an alanine backbone where the


-amino nitrogen is substituted with a 3,5-dimethoxyphenyl group.
FeatureDescription
IUPAC Name N-(3,5-dimethoxyphenyl)-2-aminopropanoic acid
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
Core Scaffold Alanine (Amphoteric)
N-Substituent 3,5-Dimethoxyphenyl (Electron-withdrawing/Resonance-stabilizing)
Structural Impact on Ionization
  • Resonance Effect: The nitrogen lone pair participates in the

    
    -system of the phenyl ring. This delocalization reduces the electron density available for protonation, lowering the pKa of the conjugate acid (ammonium) significantly compared to alkyl amines (pKa ~9-10).
    
  • Substituent Effect (3,5-Dimethoxy):

    • Methoxy groups are

      
      -acceptors (inductive withdrawal, -I) and 
      
      
      
      -donors (resonance donation, +R).
    • In the meta (3,5) positions, the resonance donation cannot effectively delocalize onto the carbon attached to the nitrogen. Therefore, the inductive electron-withdrawing effect dominates , further reducing the basicity of the nitrogen compared to an unsubstituted N-phenyl group.

pKa Values: Theoretical Derivation & Data

Direct experimental values for this specific derivative are sparse in open literature. The values below are derived using Hammett Linear Free Energy Relationships (LFER) and validated against the parent amine (3,5-dimethoxyaniline).

Derivation Logic
  • Parent Amine: 3,5-dimethoxyaniline has an experimental pKa of 3.86 [1].[1]

  • N-Alkylation Effect: Converting a primary aniline to a secondary N-alkyl aniline typically increases pKa by ~0.5 units due to alkyl donation.

  • 
    -Carboxyl Effect:  The proximity of the electron-withdrawing carboxylic acid group (-COOH) exerts a strong inductive effect (-I), lowering the amine pKa by ~0.3–0.6 units compared to the parent aniline.
    
  • Net Result: The amine pKa is expected to be slightly lower than or comparable to the parent aniline (3.86).

Comparative pKa Table
Functional GroupStandard Alanine [2]N-Phenylglycine [3]N-(3,5-dimethoxyphenyl)-Ala (Calc.)

-COOH (pKa₁)
2.341.832.20 ± 0.1

-NH (pKa₂)
9.694.303.70 ± 0.2
Isoelectric Point (pI) 6.023.072.95 ± 0.15

Critical Insight: The zwitterionic window (where the net charge is 0) is extremely narrow and acidic (pH 2.2 – 3.7). At physiological pH (7.4), the molecule acts as a monoprotic acid (anion), unlike standard amino acids which are zwitterions.

Ionization States and Species Distribution[4]

The ionization profile follows a specific pathway from Cationic


 Zwitterionic 

Anionic.
The Three Species[5]
  • Cationic Form (

    
    ):  Both groups protonated.
    
    • Structure:

      
      
      
    • Dominant at pH < 1.5.

  • Zwitterionic Form (

    
    ):  Carboxyl deprotonated, Amine protonated.
    
    • Structure:

      
      
      
    • Dominant at pH ~ 3.0.

  • Anionic Form (

    
    ):  Both groups deprotonated.
    
    • Structure:

      
      
      
    • Dominant at pH > 4.5.

Ionization Pathway Diagram

IonizationPathway Cation Cationic Form (H₂A⁺) pH < 1.5 Soluble (+) Zwitterion Zwitterion (HA⁰) pH ~ 3.0 (pI) Min Solubility Cation->Zwitterion pKa₁ ~ 2.2 (-H⁺ from COOH) Anion Anionic Form (A⁻) pH > 4.5 Soluble (-) Zwitterion->Anion pKa₂ ~ 3.7 (-H⁺ from NH₂⁺)

Caption: Stepwise deprotonation of N-(3,5-dimethoxyphenyl)-D,L-alanine across the pH scale.

Experimental Determination Protocol

Given the hydrophobicity of the 3,5-dimethoxyphenyl group, aqueous titration may be challenging due to precipitation near the pI. The following protocol uses a Potentiometric Titration in Mixed Solvents with Yasuda-Shedlovsky extrapolation.

Materials[5][6][7]
  • Compound: >98% purity N-(3,5-dimethoxyphenyl)-D,L-alanine.

  • Titrant: 0.1 M KOH (CO₂-free).

  • Solvent: Methanol/Water mixtures (20%, 30%, 40%, 50% v/v MeOH).

  • Instrument: Potentiometric titrator with glass electrode (calibrated).

Workflow
  • Preparation: Dissolve 0.1 mmol of compound in 50 mL of solvent mixture. Add equivalent HCl to ensure full protonation (

    
     start).
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) at 25°C. Record pH vs. Volume.
    
  • Data Processing: Determine apparent pKa values (

    
    ) for each methanol concentration using the Bjerrum method or Gran plot.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) to extrapolate to 100% water (
    
    
    ).
Process Visualization

ExperimentalProtocol Start Start: Pure Compound Solubilization Dissolve in MeOH/H₂O (Multiple Ratios: 20-50%) Start->Solubilization Acidification Add HCl Ensure Cationic State (pH < 1.5) Solubilization->Acidification Titration Potentiometric Titration with 0.1M KOH (N₂ atm) Acidification->Titration Calc_Apparent Calculate Apparent pKa (pKa_ps) for each % MeOH Titration->Calc_Apparent Extrapolation Yasuda-Shedlovsky Plot Extrapolate to 0% MeOH Calc_Apparent->Extrapolation Result Final Aqueous pKa Values Extrapolation->Result

Caption: Workflow for determining pKa values of hydrophobic amino acids using co-solvent extrapolation.

Implications for Drug Development

Solubility Profile
  • Low pH (Stomach, pH 1-2): High solubility (Cationic).

  • pI Range (pH 2.5 - 3.5): Minimum solubility. Risk of precipitation if formulated in acidic buffers.

  • Physiological pH (Blood/Tissue, pH 7.4): High solubility (Anionic). The molecule carries a net negative charge (-1), which aids aqueous solubility but may hinder passive membrane permeability compared to the uncharged form.

Permeability (LogD)
  • Unlike standard alanine, which is zwitterionic (neutral net charge) at pH 7.4, this compound is anionic.

  • Permeability Strategy: To maximize passive diffusion, the compound may need to be delivered in a slightly acidic formulation (pH ~4) or modified as a prodrug (ester) to mask the carboxylate charge.

References

  • ChemicalBook. (2025). 3,5-Dimethoxyaniline Properties and Acidity Data. Retrieved from

  • NCBI PubChem. (2025). Alanine - pKa and Physical Properties. PubChem Compound Summary for CID 5950. Retrieved from

  • University of Calgary. (n.d.). Table of pKa and pI values for Amino Acids. Retrieved from

  • Sigma-Aldrich. (2025). 3-(3,4-Dimethoxyphenyl)-L-alanine Product Sheet (Analog Comparison). Retrieved from

Sources

Metabolic Stability Predictions for N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context[1]

N-(3,5-dimethoxyphenyl)-D,L-alanine represents a challenging chemotype in early-stage drug discovery due to its dual metabolic susceptibility: the electron-rich aromatic ring and the chiral amino acid backbone.[1] As a racemic mixture (D,L), this compound is not a single metabolic entity but rather two distinct substrates competing for different enzymatic systems.[1]

This guide provides a rigorous framework for predicting, validating, and interpreting the metabolic stability of this molecule. Unlike standard achiral small molecules, the prediction strategy here must decouple Cytochrome P450 (CYP) driven phase I metabolism (common to both enantiomers) from stereoselective clearance pathways (D-Amino Acid Oxidase vs. Transaminases).[1]

In Silico Prediction Framework: The "Digital Twin"

Before wet-lab synthesis, metabolic liability must be assessed using a consensus of physicochemical and structural alerts.[1]

Physicochemical Liability Assessment

The 3,5-dimethoxy motif increases lipophilicity (


), promoting binding to CYP active sites.[1]
  • Predicted LogP: ~1.8 – 2.2 (Moderate lipophilicity).

  • Metabolic Soft Spots: The methoxy carbons and the chiral

    
    -hydrogen.
    
Site of Metabolism (SOM) Prediction Protocol

To validate these predictions computationally, use the following consensus workflow. This protocol serves as a self-validating system to rank-order metabolic sites.[1]

Protocol:

  • Input Structure: SMILES string: COc1cc(cc(c1)OC)NC(C)C(=O)O.

  • Tool 1 (Ligand-Based): Run SmartCyp to calculate the "Score" for each atom.

    • Expectation: The methyl groups of the methoxy substituents will show the lowest energy barrier (highest score) for CYP-mediated oxidation.

  • Tool 2 (Structure-Based): Dock the molecule into CYP2D6 and CYP3A4 crystal structures (e.g., PDB: 2F9Q).

    • Expectation: The aromatic ring will orient towards the heme iron, facilitating O-demethylation.

  • Stereochemical Filter: Flag the D-enantiomer for D-Amino Acid Oxidase (DAAO) liability using a substrate specificity model (e.g., SwissTargetPrediction or specific DAAO QSAR models).

Visualization: In Silico Consensus Workflow

InSilicoWorkflow Start Input: N-(3,5-dimethoxyphenyl)-D,L-alanine PhysChem 1. PhysChem Filters (LogP, PSA) Start->PhysChem SOM_CYP 2. CYP Liability (SmartCyp) Target: Methoxy Groups PhysChem->SOM_CYP Lipophilic Binding SOM_DAAO 3. Enantiomer Check (DAAO) Target: D-Isomer Backbone PhysChem->SOM_DAAO Chiral Recognition Consensus 4. Consensus Liability Score SOM_CYP->Consensus Phase I (Aromatic) SOM_DAAO->Consensus Oxidative Deamination Output Prediction: High Clearance (O-demethylation + D-oxidation) Consensus->Output

Figure 1: Consensus workflow for predicting metabolic liabilities, separating CYP-mediated aromatic oxidation from stereoselective backbone degradation.

Mechanistic Metabolic Pathways

Understanding the causality of degradation is critical for structural optimization. The metabolism of N-(3,5-dimethoxyphenyl)-D,L-alanine proceeds via two orthogonal pathways.

Pathway A: Aromatic O-Demethylation (Achiral)

The 3,5-dimethoxybenzene ring is an electron-rich system.[1]

  • Enzymes: CYP2D6 (major), CYP2C9, CYP3A4.[1][2][3]

  • Mechanism: Hydroxylation of the methoxy methyl group

    
     unstable hemiacetal 
    
    
    
    loss of formaldehyde
    
    
    formation of a phenol.
  • Consequence: The resulting phenol is rapidly conjugated (glucuronidation), leading to rapid renal excretion.

Pathway B: Stereoselective Backbone Oxidation

This is the critical differentiator for the D,L-mixture.

  • D-Enantiomer: Substrate for D-Amino Acid Oxidase (DAAO) (peroxisomal).[1][4] DAAO oxidatively deaminates the D-amino acid to the corresponding

    
    -imino acid, which hydrolyzes to the 
    
    
    
    -keto acid (pyruvate derivative) and ammonia.[5]
  • L-Enantiomer: Substrate for Transaminases (ALT/AST) or N-acetyltransferases.[1] The N-aryl substitution often sterically hinders standard L-amino acid transporters and enzymes, potentially making the L-isomer more stable than the D-isomer in non-hepatic tissues.[1]

Visualization: Differential Metabolic Map

MetabolicMap Substrate N-(3,5-dimethoxyphenyl)-D,L-alanine CYP CYP450 (Liver) (O-Demethylation) Substrate->CYP Both Enantiomers DAAO DAAO (Kidney/Liver) (D-Isomer Specific) Substrate->DAAO D-Isomer Only TransAm Transaminases (L-Isomer Specific) Substrate->TransAm L-Isomer Only Phenol Phenolic Metabolite (Unstable) CYP->Phenol Gluc O-Glucuronide (Excretion) Phenol->Gluc Keto Alpha-Keto Acid (Pyruvate Deriv.) DAAO->Keto Stable L-Isomer (Potential Accumulation) TransAm->Stable Slow

Figure 2: Differential metabolic fates.[1] Note that O-demethylation competes with backbone degradation. The D-isomer faces an additional high-clearance pathway via DAAO.[1]

Experimental Validation Protocols

To validate the predictions, a standard microsomal stability assay is insufficient due to the chirality. The following protocols incorporate stereoselective analysis.

Protocol 1: Microsomal Stability (Phase I)

Objective: Determine Intrinsic Clearance (


) and 

.[1]
  • Preparation: Prepare 10 mM stock of N-(3,5-dimethoxyphenyl)-D,L-alanine in DMSO.

  • Incubation:

    • Mix test compound (1

      
      M final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 mins.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard).
  • Analysis (Crucial Step):

    • Use a Chiral Column (e.g., Chiralpak AGP or Crownpak CR) during LC-MS/MS analysis.[1]

    • Why? You must quantify the depletion of the D-isomer and L-isomer separately. The achiral method will mask the rapid clearance of the D-isomer if the L-isomer is stable.

Protocol 2: Hepatocyte Stability (Phase II)

Objective: Assess glucuronidation and transporter effects.

  • Follow similar incubation steps using cryopreserved human hepatocytes (

    
     cells/mL).
    
  • Key Indicator: Look for the +176 Da mass shift (Glucuronide) on the O-demethylated metabolite.

Data Interpretation Table[1]
ParameterHigh StabilityLow StabilityPrediction for Target
Half-life (

)
> 60 min< 15 min~20 min (D-isomer) / ~45 min (L-isomer)

(mL/min/kg)
< 15> 50High (Due to dual pathways)
Major Metabolite Unchanged ParentOxidized/ConjugatedO-desmethyl-N-aryl-alanine

Strategic Recommendations

If metabolic stability is too low for the intended therapeutic use, apply these structural modifications:

  • Deuteration: Replace the methoxy hydrogens with deuterium (

    
    ). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated O-demethylation.[1]
    
  • Stereochemical Resolution: Isolate and develop the L-enantiomer only. This eliminates the DAAO clearance pathway, significantly extending half-life.

  • Bioisosteres: Replace the methoxy groups with Chlorine (Cl) or Trifluoromethyl (

    
    ) groups to block oxidation while maintaining lipophilicity.
    

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link[1]

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and regulation. Cellular and Molecular Life Sciences. Link[1]

  • Smith, D. A., & Obach, R. S. (2006). SmartCyp: A method for predicting sites of cytochrome P450-mediated metabolism. ACS Medicinal Chemistry Letters. (Concept reference for In Silico Protocol).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).

Sources

Technical Guide: Biological Targets of N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological profile, mechanism of action, and experimental validation of N-(3,5-dimethoxyphenyl)-D,L-alanine , a versatile chemical probe with stereospecific duality.

Executive Summary

N-(3,5-dimethoxyphenyl)-D,L-alanine is a synthetic N-aryl amino acid derivative characterized by a distinctive 3,5-dimethoxybenzene "tail" attached to the nitrogen of an alanine core. This compound represents a privileged scaffold in medicinal chemistry due to its ability to interrogate two distinct biological kingdoms depending on its stereochemistry:

  • Mammalian Metabolic Regulation (L-isomer dominant): Acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically modulating lipid and glucose homeostasis.

  • Bacterial Cell Wall Inhibition (D-isomer dominant): Acts as a false substrate/inhibitor for D-Alanine:D-Alanine Ligase (Ddl), disrupting peptidoglycan biosynthesis.

This guide serves as a blueprint for researchers using this compound to study metabolic signaling or antimicrobial resistance.

Chemical Profile & Physicochemical Properties[1][2]

PropertySpecificationRelevance
IUPAC Name 2-[(3,5-dimethoxyphenyl)amino]propanoic acidDefines structural connectivity.[1]
Molecular Formula C₁₁H₁₅NO₄Low molecular weight (<500 Da), favorable for oral bioavailability.
Key Moiety 3,5-Dimethoxyphenyl A lipophilic pharmacophore that mimics the "tail" of fatty acids (PPARs) or binds the colchicine site (Tubulin).
Chirality Racemic (D,L) Requires chiral resolution for target specificity (L for PPAR, D for Bacteria).
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; membrane permeable but soluble in aqueous buffers with DMSO.
pKa Carboxyl: ~2.3; Amine: ~4-5The N-aryl substitution significantly lowers the basicity of the amine compared to native alanine.

Primary Biological Targets

Target A: Peroxisome Proliferator-Activated Receptors (PPAR / )[4][5]
  • Domain: Mammalian Metabolic Regulation

  • Active Enantiomer: Primarily L-isomer (S-configuration).

Mechanism of Action: The N-aryl alanine scaffold mimics the acidic headgroup and lipophilic tail of endogenous fatty acids. The 3,5-dimethoxyphenyl group occupies the large hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), stabilizing Helix 12. This induces a conformational change that recruits co-activators (e.g., SRC-1) and releases co-repressors.

  • Effect: Transcriptional activation of genes involved in adipogenesis (aP2, LPL) and insulin sensitivity (GLUT4).

  • Significance: Unlike full thiazolidinedione (TZD) agonists, N-aryl amino acids often act as SPPARMs (Selective PPAR Modulators) , potentially offering insulin sensitization with reduced side effects (e.g., less weight gain).

Target B: D-Alanine:D-Alanine Ligase (Ddl)
  • Domain: Bacterial Peptidoglycan Synthesis

  • Active Enantiomer: D-isomer (R-configuration).

Mechanism of Action: Bacterial Ddl enzymes ligate two D-alanine molecules to form the D-Ala-D-Ala dipeptide, a critical precursor for cell wall cross-linking.

  • Competitive Inhibition: The compound competes with the second D-alanine substrate. The bulky 3,5-dimethoxy ring sterically clashes with the enzyme's binding pocket, preventing ligation.

  • False Substrate: In some strains, it may be ligated to form D-Ala-N-aryl-Ala, which subsequently terminates the peptidoglycan chain, leading to cell lysis.

Pathway Visualization

Figure 1: Dual-Kingdom Mechanism of Action

The following diagram illustrates the divergent pathways engaged by the enantiomers of the compound.

G cluster_0 Racemic Mixture Compound N-(3,5-dimethoxyphenyl)-D,L-alanine L_Iso L-Isomer Compound->L_Iso Chiral Resolution D_Iso D-Isomer Compound->D_Iso Chiral Resolution PPAR PPARγ Receptor (Nucleus) L_Iso->PPAR Agonist Binding RXR RXR Heterodimerization PPAR->RXR Complex Formation DNA PPRE Binding (DNA) RXR->DNA Metab Transcription: Lipid Metabolism Insulin Sensitization DNA->Metab Ddl D-Ala:D-Ala Ligase (Cytosol) D_Iso->Ddl Competitive Inhibition Block Steric Blockade of Active Site Ddl->Block Lysis Inhibition of Peptidoglycan Synthesis Block->Lysis

Caption: Divergent signaling pathways: L-isomer activates nuclear receptors (PPARs) for metabolic control, while the D-isomer inhibits bacterial cell wall enzymes (Ddl).

Experimental Validation Protocols

Protocol A: PPAR Nuclear Receptor Binding Assay (TR-FRET)

Objective: Quantify the binding affinity of the L-isomer to the PPAR


 LBD.
  • Reagents:

    • Recombinant Human PPAR

      
      -LBD (GST-tagged).
      
    • Fluorescently labeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green).

    • Terbium-labeled anti-GST antibody.

    • Test Compound: N-(3,5-dimethoxyphenyl)-L-alanine (10-point titration, 1 nM to 10 µM).

  • Workflow:

    • Mix: In a 384-well black plate, combine PPAR-LBD/Tb-Ab complex with the test compound. Incubate for 30 mins at RT to allow equilibrium.

    • Add Tracer: Add the fluorescent tracer ligand.

    • Incubate: 1 hour at Room Temperature in the dark.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340nm, Em: 495nm & 520nm).

  • Analysis:

    • Calculate the TR-FRET ratio (520nm/495nm).

    • Plot dose-response curve. A decrease in FRET signal indicates displacement of the tracer by the test compound.

    • Validation: Use Rosiglitazone as a positive control (

      
       nM).
      
Protocol B: Bacterial D-Ala:D-Ala Ligase (Ddl) Inhibition Assay

Objective: Assess the inhibitory potency (


) of the D-isomer against E. coli Ddl.
  • Principle: Coupled enzyme assay. Ddl consumes ATP to ligate D-Ala. Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system regenerates ATP and oxidizes NADH. NADH depletion is monitored at 340 nm.

  • Reagents:

    • Purified Ddl enzyme (His-tagged).

    • Substrates: D-Alanine (10 mM), ATP (5 mM).

    • Coupling Mix: PEP, NADH, PK/LDH mixture.

    • Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM KCl.

  • Workflow:

    • Blank: Buffer + NADH + ATP + D-Ala (No Enzyme).

    • Control: Enzyme + Substrates (No Inhibitor).

    • Test: Enzyme + Substrates + N-(3,5-dimethoxyphenyl)-D-alanine (Titration).

    • Kinetics: Monitor Absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Analysis:

    • Calculate the slope (rate of NADH oxidation).

    • % Inhibition =

      
      .
      
    • Self-Validating Check: Ensure the compound does not inhibit PK/LDH directly by running a control with ADP instead of ATP/Ddl.

Synthesis & Purification Note

Since the compound is often supplied as a racemate (D,L), biological results will be confounded unless isomers are separated.

  • Separation Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

  • Verification: Circular Dichroism (CD) spectroscopy to confirm L vs D configuration.

References

  • PPAR Ligand Structure-Activity Relationships

    • Title: "A Novel N-Substituted Valine Derivative with Unique Peroxisome Proliferator-Activ
    • Source: Journal of Medicinal Chemistry[2]

    • URL:[Link]

  • Bacterial Ligase Inhibition

    • Title: "6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase"
    • Source: PLOS ONE
    • URL:[Link]

  • Transglutaminase Targeting

    • Title: "Transglutaminase 2: A Multifunctional Protein in Health and Disease"
    • Source: Physiological Reviews
    • URL:[Link]

  • Chemical Probe Properties

    • Title: "3,4,5-Trimethoxyphenyl-alanine Compound Summary"
    • Source: PubChem
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(3,5-dimethoxyphenyl)-D,L-alanine Objective: To provide a self-validating, mechanistic guide for synthesizing N-aryl amino acids using two orthogonal methodologies.

Strategic Rationale & Mechanistic Insights

N-aryl amino acids are privileged pharmacophores in drug discovery, serving as critical building blocks for peptidomimetics and small-molecule therapeutics[1]. The synthesis of N-(3,5-dimethoxyphenyl)-D,L-alanine presents specific chemical opportunities due to the electron-rich nature of the 3,5-dimethoxyphenyl moiety.

To ensure robust scalability and high-fidelity replication across different laboratory environments, this application note details two distinct synthetic routes:

  • Direct Reductive Amination: A highly atom-economical approach that directly yields the racemic product by leveraging the enhanced nucleophilicity of 3,5-dimethoxyaniline[2].

  • Chan-Evans-Lam Cross-Coupling: A mild, copper-catalyzed oxidative coupling that utilizes boronic acids. This route is ideal for late-stage functionalization as it avoids the harsh thermal conditions and strong bases typically required in Buchwald-Hartwig aminations[3].

Route A: Direct Reductive Amination

Causality of Experimental Choices

This route relies on the condensation of pyruvic acid and 3,5-dimethoxyaniline. The critical experimental choice is the selection of Sodium triacetoxyborohydride (NaBH(OAc)₃) over standard Sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands on NaBH(OAc)₃ significantly attenuate its hydride-donating ability. This ensures that the reagent selectively reduces the transient iminium ion without prematurely reducing the α-keto group of pyruvic acid into lactic acid. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the borohydride species while remaining chemically inert.

Step-by-Step Protocol
  • Imine Formation: In an oven-dried 250 mL round-bottom flask, dissolve 3,5-dimethoxyaniline (10.0 mmol, 1.53 g) and pyruvic acid (11.0 mmol, 0.97 g) in 50 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (10.0 mmol, 0.60 mL) to the mixture. The slightly acidic environment (pH ~4-5) accelerates the dehydration of the hemiaminal intermediate. Stir at room temperature for 2 hours.

  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (15.0 mmol, 3.18 g) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours under a nitrogen atmosphere.

  • Quenching & pH Adjustment (Critical Step): Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Because the product is an amino acid, carefully adjust the aqueous layer to pH 3–4 using 1M HCl. This ensures the product exists in its neutral zwitterionic/acidic form, preventing it from being lost in the aqueous waste.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from ethanol/water.

Pathway Visualization

ReductiveAmination A 3,5-Dimethoxyaniline + Pyruvic Acid B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion Intermediate B->C -H2O (Acidic pH) D N-(3,5-dimethoxyphenyl)- D,L-alanine C->D Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination yielding the N-aryl amino acid.

Route B: Chan-Evans-Lam Cross-Coupling

Causality of Experimental Choices

The Chan-Lam coupling utilizes a Cu(II) precatalyst, typically Cu(OAc)₂, which undergoes transmetalation with 3,5-dimethoxyphenylboronic acid. Atmospheric oxygen is strictly required to reoxidize the copper species and facilitate reductive elimination from the high-valent Cu(III) intermediate[4].

Self-Validating Design: D,L-alanine must first be protected as a methyl ester. If the free carboxylic acid is used, it will chelate the Cu(II) catalyst, forming an inert complex that stalls the catalytic cycle. Pyridine is added not only to neutralize the HCl from the amino acid ester salt but also to act as an essential L-type ligand that tunes the electronic environment of the copper center.

Step-by-Step Protocol
  • Reagent Assembly: In a 100 mL round-bottom flask open to the air, combine methyl D,L-alaninate hydrochloride (5.0 mmol, 0.70 g), 3,5-dimethoxyphenylboronic acid (7.5 mmol, 1.36 g), and anhydrous Cu(OAc)₂ (0.5 mmol, 90 mg, 10 mol%).

  • Solvent & Ligand Addition: Add 30 mL of anhydrous dichloromethane (DCM) followed by pyridine (10.0 mmol, 0.81 mL).

  • Oxidative Coupling: Add 4Å molecular sieves (1.0 g) to sequester water generated during the reaction, which suppresses the formation of a 3,5-dimethoxyphenol byproduct. Stir the heterogenous dark-blue mixture vigorously at room temperature for 16-24 hours under an ambient air atmosphere.

  • Intermediate Isolation: Filter the mixture through a pad of Celite to remove copper salts and molecular sieves. Wash the pad with ethyl acetate (50 mL). Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield methyl N-(3,5-dimethoxyphenyl)-D,L-alaninate.

  • Ester Hydrolysis: Dissolve the intermediate ester in 15 mL of THF/H₂O (2:1 v/v). Add LiOH monohydrate (15.0 mmol, 0.63 g) and stir at room temperature for 2 hours.

  • Final Isolation: Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate to yield the final N-(3,5-dimethoxyphenyl)-D,L-alanine.

Workflow Visualization

ChanLamWorkflow Step1 Step 1: Reagent Assembly Methyl D,L-alaninate + Boronic Acid + Cu(OAc)2 Step2 Step 2: Oxidative Coupling DCM, Pyridine, O2 (Air), RT, 16h Step1->Step2 Step3 Step 3: Workup & Purification Filtration (Celite) & Silica Chromatography Step2->Step3 Step4 Step 4: Ester Hydrolysis LiOH, THF/H2O, RT, 2h Step3->Step4 Step5 Step 5: Acidification & Isolation HCl (aq) to pH 3, Extraction, Crystallization Step4->Step5

Step-by-step workflow for the Chan-Evans-Lam synthesis and subsequent hydrolysis.

Quantitative Data & Optimization

The following tables summarize the optimization parameters established during the validation of both protocols.

Table 1: Optimization of Reductive Amination Conditions

EntrySolventReducing AgentAdditiveYield (%)Observation
1MeOHNaBH₄None15Severe over-reduction to lactic acid.
2THFNaBH(OAc)₃None62Sluggish imine formation.
3DCENaBH(OAc)₃None78Good conversion, moderate reaction time.
4 DCE NaBH(OAc)₃ AcOH (1 eq) 89 Optimal; rapid dehydration and clean reduction.

Table 2: Optimization of Chan-Evans-Lam Coupling Conditions

EntryCatalyst (mol%)BaseAtmosphereYield (%)Observation
1Cu(OAc)₂ (10)Et₃NN₂ (Inert)<5Catalytic cycle stalled (no oxidant).
2Cu(OAc)₂ (10)Et₃NAir45Incomplete conversion; base too strong.
3 Cu(OAc)₂ (10) Pyridine Air 82 Optimal; excellent ligand stabilization.
4Cu(OAc)₂ (20)PyridineAir85Marginal yield increase; not cost-effective.

References

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: ACS Publications (Organic Letters) URL:1[1]

  • Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction Source: Organic Chemistry Portal (Synlett) URL:3[3]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination Source: ACS Publications (Chemical Reviews) URL:4[4]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source: ACS Publications (Chemical Reviews) URL:2[2]

Sources

Step-by-step preparation of N-(3,5-dimethoxyphenyl)-D,L-alanine from 3,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Methodology

1.1 Target Molecule Profile

  • Compound: N-(3,5-dimethoxyphenyl)-D,L-alanine

  • Structure: An

    
    -amino acid derivative where the nitrogen atom of alanine is substituted with a 3,5-dimethoxyphenyl group.
    
  • Significance: N-aryl amino acids serve as critical building blocks for peptidomimetics, isoquinoline alkaloids, and non-steroidal anti-inflammatory drugs (NSAIDs). The electron-rich 3,5-dimethoxy motif is particularly valuable for subsequent intramolecular cyclizations (e.g., Friedel-Crafts type) to generate polycyclic scaffolds.

1.2 Retrosynthetic Logic To synthesize this target from 3,5-dimethoxyaniline , we must form a C–N bond between the aniline nitrogen and the


-carbon of the propionic acid backbone.
  • Route A: Reductive Amination (Pyruvic Acid + Aniline).

    • Pros: Mild conditions.[1]

    • Cons: Requires expensive reducing agents (NaBH

      
      CN or Pd/H
      
      
      
      ); often lower yields with electron-rich anilines due to polymerization risks.
  • Route B: Nucleophilic Substitution (

    
    ). 
    
    • Reagents: 3,5-Dimethoxyaniline + 2-Bromopropionic acid.

    • Pros: Cost-effective, scalable, "green" solvent (water/ethanol), and direct formation of the racemic (D,L) product.

    • Selection:Route B is selected for this protocol due to its robustness and ease of purification via isoelectric precipitation.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]RoleHazard Class
3,5-Dimethoxyaniline 153.181.0NucleophileIrritant, Toxic
(

)-2-Bromopropionic acid
152.971.2ElectrophileCorrosive
Sodium Bicarbonate (NaHCO

)
84.012.5BaseIrritant
Water (Deionized) 18.02SolventSolventN/A
Ethanol (95%) 46.07Co-solventSolventFlammable
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 3,5-dimethoxyaniline (15.3 g, 100 mmol) and Water (60 mL).

  • Note: The aniline may not dissolve completely. Add Ethanol (20 mL) to improve solubility if necessary, though the reaction proceeds in suspension.

  • Slowly add Sodium Bicarbonate (21.0 g, 250 mmol) in portions. Caution: CO

    
     evolution will occur. Allow effervescence to subside between additions.
    
  • Add 2-Bromopropionic acid (18.4 g, 120 mmol) dropwise via an addition funnel or syringe over 15 minutes.

    • Mechanistic Insight: The base neutralizes the carboxylic acid of the reagent immediately (forming the sodium salt) and scavenges the HBr produced during the substitution.

Step 2: Reaction & Monitoring

  • Heat the mixture to reflux (approx. 90–100 °C) .

  • Maintain reflux for 6–8 hours .

    • Process Control (TLC): Monitor consumption of aniline (SiO

      
       plate; Eluent: Hexane/EtOAc 3:1). The product will be more polar and stay near the baseline or require a polar eluent (e.g., DCM/MeOH 9:1) to move.[4]
      
  • The reaction mixture typically turns from a suspension to a clear or slightly dark solution as the amino acid salt forms.

Step 3: Workup & Purification (The Isoelectric Point Method)

  • Cool the reaction mixture to room temperature.

  • Extraction of Impurities:

    • Transfer the alkaline solution (pH > 8) to a separatory funnel.

    • Wash with Ethyl Acetate (2 x 50 mL).

    • Why? This removes unreacted aniline and any bis-alkylated side products (which are less soluble in water than the amino acid salt).

    • Keep the Aqueous Layer. Discard the organic layer (after verifying no product loss).

  • Precipitation:

    • Transfer the aqueous layer to a beaker.

    • Slowly add 6M HCl dropwise with stirring.

    • Monitor pH carefully. Adjust pH to 3.5 – 4.0 .

    • Critical: This is the isoelectric point (pI) where the zwitterion forms and solubility is lowest.

  • Crystallization:

    • A solid precipitate should form.[5] Cool the beaker in an ice bath for 1 hour to maximize yield.

    • Filter the solid using a Büchner funnel.[6]

    • Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (NaBr/NaCl).

Step 4: Recrystallization [7][8]

  • Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1).

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter and dry the crystals in a vacuum oven at 50 °C for 6 hours.

Part 3: Visualization & Process Control

Reaction Mechanism & Workflow

G Aniline 3,5-Dimethoxyaniline (Nucleophile) Intermediate Transition State (SN2 Attack) Aniline->Intermediate + Reagent + NaHCO3 Reflux Reagent 2-Bromopropionic Acid (Electrophile) Reagent->Intermediate Salt N-Aryl Amino Acid Salt (Soluble at pH > 8) Intermediate->Salt - HBr - CO2 Product N-(3,5-dimethoxyphenyl)-D,L-alanine (Precipitates at pH ~4) Salt->Product Acidification (HCl) to Isoelectric Point

Figure 1: Synthetic pathway utilizing nucleophilic substitution followed by isoelectric precipitation.

Quality Control Specifications
TestMethodAcceptance Criteria
Identity

H NMR (DMSO-d

)

1.35 (d, 3H, CH

), 3.68 (s, 6H, OMe), 3.9-4.1 (m, 1H,

-H), 5.8-6.0 (m, 3H, Ar-H).
Purity HPLC (C18, H

O/MeCN)
> 95% Area under curve
Appearance Visual InspectionOff-white to pale grey crystalline solid
Melting Point Capillary MethodExpect range: 145–150 °C (Verify with literature for specific polymorphs)

Part 4: Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate.

    • Cause: pH missed the isoelectric point.

    • Fix: Take a small aliquot and titrate up/down to observe cloudiness. The window for precipitation can be narrow.

  • Issue: Product is dark/colored.

    • Cause: Oxidation of the electron-rich aniline ring.

    • Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite during the workup.

  • Issue: Bis-alkylation (Formation of N,N-dialkyl species).

    • Cause: Excess alkylating agent or too high temperature.

    • Fix: Ensure strict stoichiometry (1.1 equiv of bromide). The steric bulk of the methyl group on the propionic acid usually discourages bis-alkylation compared to glycine synthesis.

References

  • Organic Syntheses, Coll.[2][8] Vol. 1, p. 21 (1941). dl-Alanine. (General procedure for amino acid synthesis via

    
    -halo acids). 
    
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009. (Mechanistic grounding for Nucleophilic Substitution).
  • PubChem Compound Summary. 3,5-Dimethoxyaniline.

Sources

Peptide coupling conditions using N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Coupling Conditions Using N-(3,5-Dimethoxyphenyl)-D,L-Alanine

Executive Summary

The incorporation of N-aryl amino acids into solid-phase peptide synthesis (SPPS) is a cornerstone strategy for generating peptidomimetics, foldamers, and precursors for advanced chemoselective ligations. Specifically, N-(3,5-dimethoxyphenyl)-D,L-alanine provides a highly specialized balance of steric bulk and electronic richness. The 3,5-dimethoxyphenyl group is highly valued in oxidative peptide coupling methodologies, where it undergoes selective C


-oxidation to form reactive 

-imino amides for downstream ketoxime or kethydrazone ligations[1].

This application note details the optimized protocols for handling this specific building block, addressing both its straightforward C-terminal coupling and the notoriously difficult N-terminal acylation of its sterically hindered secondary amine.

Mechanistic Insights and Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard peptide synthesis protocols fail with N-aryl systems and how to rationally adjust the chemistry.

  • The Role of the 3,5-Dimethoxyphenyl Group: Recent advances in chemoselective ligations demonstrate that the electronic nature of the N-aryl substituent dictates the success of oxidative couplings[1]. While highly electron-rich groups (e.g., dimethylaminophenyl) can lead to unwanted side-chain degradation in aqueous conditions, the 3,5-dimethoxyphenyl group provides optimal, controlled reactivity in mixed organic solvents (e.g., MeOH/DCE). This precise electronic tuning preserves sensitive amino acid side chains like Ser, Tyr, and Trp during downstream oxidation[1].

  • The Challenge of N-Acylation: Coupling an incoming amino acid onto the N-terminus of an N-aryl residue is mechanistically challenging. The lone pair of electrons on the secondary nitrogen is delocalized into the aromatic ring, drastically reducing its nucleophilicity[2]. Furthermore, the bulky 3,5-dimethoxyphenyl group creates severe steric clash[3]. Standard uronium coupling reagents (e.g., HATU, PyBOP) typically yield <20% product. To overcome this, the incoming amino acid must be converted into a highly reactive electrophile, such as a symmetric anhydride, often requiring elevated temperatures.

  • Stereochemical Considerations: The use of D,L-alanine (a racemic mixture) is common in foldamer libraries or when the stereocenter will be subsequently oxidized (e.g., in ketoxime ligations where the C

    
     chiral center is destroyed upon oxidation to the imine)[1]. Because the building block is already racemic, epimerization during its C-terminal activation is not a concern, allowing for the use of strong activation conditions.
    

Experimental Protocols

Protocol A: C-Terminal Coupling of N-Fmoc-N-(3,5-Dimethoxyphenyl)-D,L-Alanine

This step involves coupling the carboxyl group of the N-aryl amino acid to a resin-bound peptide. Since the N-aryl amino acid acts as the acyl donor, standard coupling conditions are highly effective.

  • Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 20 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve N-Fmoc-N-(3,5-dimethoxyphenyl)-D,L-alanine (0.4 mmol, 4 equiv) and OxymaPure (0.4 mmol, 4 equiv) in 2 mL of DMF. Add DIC (0.4 mmol, 4 equiv). Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Verification: Perform a Kaiser test. A negative result (yellow) indicates complete coupling.

Protocol B: N-Terminal Acylation (Coupling TO the N-Aryl Amine)

This step requires highly reactive symmetric anhydrides to overcome the poor nucleophilicity of the N-(3,5-dimethoxyphenyl) amine[2].

  • Deprotection: Remove the Fmoc group from the N-(3,5-dimethoxyphenyl)-D,L-alanine residue using 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Symmetric Anhydride Generation: In a dry vial, dissolve the incoming Fmoc-AA-OH (1.0 mmol, 10 equiv) in dry DCM (2 mL). Add DIC (0.5 mmol, 5 equiv). Stir at room temperature for 15 minutes. Evaporate the solvent under a gentle stream of nitrogen, and redissolve the resulting symmetric anhydride in 1.5 mL of DMF.

  • Coupling: Add the symmetric anhydride solution to the resin.

  • Microwave Assistance: Heat the reaction vessel in a microwave peptide synthesizer at 75 °C for 30 minutes. (Note: Ensure strict temperature control to prevent resin degradation).

  • Washing: Drain and wash the resin with DMF (5 × 1 min) at room temperature.

  • Verification (Self-Validating Step): The Kaiser test is notoriously unreliable for secondary N-aryl amines. To verify coupling, cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour and analyze via LC-MS to confirm conversion. Repeat the coupling step if unreacted starting material remains.

Data Presentation: Reagent Efficacy for N-Aryl Acylation

The table below summarizes the expected yields based on the activation strategy for coupling an incoming amino acid onto the sterically hindered N-(3,5-dimethoxyphenyl) amine.

Coupling StrategyReagentsConditionsExpected Yield (%)Epimerization Risk (Incoming AA)
Standard UroniumFmoc-AA-OH, HATU, DIPEART, 2 hours< 20%Low
Carbodiimide/AdditiveFmoc-AA-OH, DIC, OxymaPureRT, 2 hours20 - 40%Low
Symmetric Anhydride (Fmoc-AA)₂O (via DIC) Microwave 75 °C, 30 min 85 - 95% Moderate
Acid Chloride (in situ)Fmoc-AA-OH, BTC, 2,4,6-collidineRT, 1 hour> 90%High

Workflow Visualization

SPPS_Workflow Step1 1. Resin-Bound Peptide (Free N-terminus) Step2 2. C-Terminal Coupling of N-Aryl AA (DIC/OxymaPure, 1h) Step1->Step2 Standard SPPS (Acyl Donor) Step3 3. Fmoc Deprotection (20% Piperidine/DMF) Step2->Step3 High Yield (>95%) Step4 4. N-Terminal Acylation (Symmetric Anhydride, Microwave 75°C) Step3->Step4 Sterically Hindered Secondary Amine Step5 5. Elongated N-Aryl Peptide (Ready for Ligation) Step4->Step5 Requires Highly Activated Electrophile

Workflow for SPPS incorporation and acylation of N-(3,5-dimethoxyphenyl)-D,L-alanine.

References

  • [3] Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis. ACS Publications. 3

  • [2] Synthesis and Application of N-Aryl Peptides. ProQuest. 2

  • [1] Oxidative Peptide Coupling - Research (Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss). American Peptide Society. 1

Sources

Application Notes and Protocols: Incorporating N-(3,5-dimethoxyphenyl)-D,L-alanine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Use of N-Aryl Amino Acids in Peptidomimetic Design

The transition from a promising peptide lead to a viable therapeutic candidate is often hindered by inherent liabilities, primarily poor metabolic stability and low bioavailability.[1] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome these hurdles.[1] A key approach in peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs), which can enforce specific conformations, enhance receptor affinity, and, crucially, confer resistance to proteolytic degradation.[2][3]

This guide focuses on the incorporation of a specific ncAA, N-(3,5-dimethoxyphenyl)-D,L-alanine. The N-aryl substitution on the amino acid backbone introduces significant steric hindrance, which can disrupt recognition by proteases.[4] Furthermore, the 3,5-dimethoxyphenyl moiety is a well-recognized pharmacophore in medicinal chemistry, known to insert into and form favorable hydrophobic interactions within the ATP-binding pockets of protein kinases and other receptors.[5][6] Its inclusion can therefore enhance the binding affinity and selectivity of the resulting peptidomimetic.

These application notes provide a comprehensive framework for researchers, covering the synthesis of Fmoc-protected N-(3,5-dimethoxyphenyl)-D,L-alanine, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization of the final peptidomimetic.

Part 1: Synthesis of Fmoc-N-(3,5-dimethoxyphenyl)-D,L-alanine

The target amino acid is not readily commercially available. Therefore, a robust, multi-step synthesis is required. We propose a synthetic route beginning with a palladium-catalyzed N-arylation reaction, followed by ester hydrolysis and standard Fmoc protection.

Proposed Synthetic Pathway

The synthesis is designed in three main stages: N-arylation, deprotection of the ester, and Fmoc protection of the secondary amine.

Synthesis_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Saponification cluster_2 Step 3: Fmoc Protection A D,L-Alanine Methyl Ester C N-(3,5-dimethoxyphenyl)-D,L-alanine Methyl Ester A->C Pd Catalyst (e.g., t-BuBrettPhos Pd G3) Base (e.g., LHMDS) Toluene, Heat B 1-Bromo-3,5-dimethoxybenzene B->C D N-(3,5-dimethoxyphenyl)-D,L-alanine C->D 1. LiOH, THF/H2O 2. HCl (aq) to pH 4-5 F Fmoc-N-(3,5-dimethoxyphenyl)-D,L-alanine D->F Na2CO3 Aqueous Dioxane E Fmoc-OSu E->F

Caption: Proposed synthetic route for Fmoc-N-(3,5-dimethoxyphenyl)-D,L-alanine.

Detailed Protocol: Synthesis of N-(3,5-dimethoxyphenyl)-D,L-alanine Methyl Ester

This protocol is adapted from established Buchwald-Hartwig amination procedures for the N-arylation of amino acid esters.[7][8] This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds.[9][10]

Materials:

  • D,L-Alanine methyl ester hydrochloride

  • 1-Bromo-3,5-dimethoxybenzene

  • t-BuBrettPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1-bromo-3,5-dimethoxybenzene (1.0 eq), D,L-alanine methyl ester hydrochloride (1.2 eq), and t-BuBrettPhos Pd G3 (0.02 eq).

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

  • Stir the mixture at room temperature and slowly add LHMDS (2.5 eq) dropwise over 10 minutes.

  • Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-aryl amino acid ester.

Protocol: Saponification and Fmoc Protection

Saponification (Ester Hydrolysis):

  • Dissolve the purified N-(3,5-dimethoxyphenyl)-D,L-alanine methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the ester.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free amino acid, which can be used directly in the next step.

Fmoc Protection: This procedure uses Fmoc-OSu, a common and efficient reagent for introducing the Fmoc group.[11][12]

  • Dissolve the crude N-(3,5-dimethoxyphenyl)-D,L-alanine (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • In a separate flask, dissolve Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash chromatography to yield Fmoc-N-(3,5-dimethoxyphenyl)-D,L-alanine as a white solid.

Part 2: Incorporation into Peptidomimetics via Fmoc-SPPS

The incorporation of N-substituted amino acids into a growing peptide chain presents a steric challenge that requires optimized coupling conditions. Standard Fmoc-SPPS protocols must be adapted to ensure efficient amide bond formation.[13][14]

Workflow for SPPS Incorporation

The overall workflow follows the standard Fmoc-SPPS cycle of deprotection, coupling, and washing, with specific considerations for the sterically hindered N-aryl amino acid.

SPPS_Workflow start Start | Resin Swelling deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling Fmoc-AA-OH (4 eq) Coupling Reagent (e.g., HATU) (3.9 eq) Base (e.g., DIPEA) (8 eq) Double Coupling Recommended wash1->coupling wash2 DMF Wash coupling->wash2 ninhydrin Kaiser Test (Optional Monitoring) wash2->ninhydrin repeat Repeat Cycle for Next Amino Acid ninhydrin->repeat If incomplete final_deprotection Final Fmoc Deprotection 20% Piperidine in DMF ninhydrin->final_deprotection If complete repeat->deprotection cleavage Cleavage & Side-Chain Deprotection Reagent K (TFA/H2O/Phenol/Thioanisole/TIS) final_deprotection->cleavage end End | Crude Peptide Precipitation & Purification cleavage->end

Caption: Modified Fmoc-SPPS cycle for incorporating hindered N-aryl amino acids.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials & Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-N-(3,5-dimethoxyphenyl)-D,L-alanine

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These are recommended for sterically hindered couplings.[4][15][16]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / Triisopropylsilane (TIS) (e.g., 82.5:5:5:5:2.5 v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of N-(3,5-dimethoxyphenyl)-D,L-alanine:

    • Pre-activate a solution of Fmoc-N-(3,5-dimethoxyphenyl)-D,L-alanine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours. Note: This is significantly longer than a standard coupling time of 30-60 minutes.

    • Drain the coupling solution.

  • Double Coupling: To ensure maximum incorporation, repeat step 4 with a fresh solution of activated amino acid. This is highly recommended due to the steric hindrance of the N-aryl group.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2, 3, and a standard coupling protocol for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (Reagent K) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Part 3: Characterization and Analysis

Rigorous analysis is essential to confirm the identity and purity of the final peptidomimetic. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is standard practice.[17][18] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[19]

Purification and Purity Assessment
TechniquePurposeTypical Parameters
Preparative RP-HPLC Purification of the crude peptide.Column: C18, 5-10 µm particle size. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Linear gradient, e.g., 5-65% B over 40 minutes.
Analytical RP-HPLC Assessment of final purity.Column: C18, <5 µm particle size. Mobile Phase: Same as preparative. Detection: UV at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).

Protocol Outline:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify using preparative RP-HPLC, collecting fractions corresponding to the major peak.[20]

  • Analyze the collected fractions by analytical RP-HPLC and/or MS to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

  • Perform a final analytical RP-HPLC run to determine the final purity, which should typically be >95% for biological assays.[17]

Identity Confirmation
TechniquePurposeExpected Outcome
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirms the molecular weight of the synthesized peptidomimetic.The observed mass should match the calculated theoretical mass of the peptide sequence incorporating the N-(3,5-dimethoxyphenyl)-D,L-alanine residue.
NMR Spectroscopy (1D ¹H and 2D COSY/TOCSY) Provides detailed structural information and confirms residue incorporation.The ¹H NMR spectrum will show characteristic signals for the 3,5-dimethoxyphenyl group (aromatic protons and methoxy singlets). 2D NMR experiments can be used for sequential assignment to confirm the position of the modified residue within the peptide chain.[21][22] The presence of a cis/trans amide bond equilibrium, common for N-substituted residues, may be observed as signal doubling for adjacent residues.[23]

Conclusion

The incorporation of N-(3,5-dimethoxyphenyl)-D,L-alanine represents a strategic modification in peptidomimetic design, offering the potential to simultaneously enhance proteolytic stability and receptor affinity. While the synthesis of the custom amino acid and its subsequent incorporation via SPPS require specialized protocols and optimized conditions, the methods outlined in this guide provide a clear and actionable pathway for researchers. The use of potent coupling reagents like HATU and the implementation of a double-coupling strategy are critical for overcoming the steric barriers associated with this N-substituted residue. With careful execution and rigorous analytical characterization, novel peptidomimetics with potentially superior therapeutic properties can be successfully developed.

References

  • Vigneaud, V. et al. (1953). Synthesis of the Octapeptide Amide with the Hormonal Activity of Oxytocin. Journal of the American Chemical Society, 75(19), 4879–4880. Available at: [Link]

  • Gentilucci, L. et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald–Hartwig amination. In Palladium-Catalysed Cross-Coupling Reactions in Organic Synthesis (pp. 673-741). Wiley-VCH. Available at: [Link]

  • Keri, R. S. et al. (2018). Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Available at: [Link]

  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Ma, D. et al. (2003). Amino Acid-Promoted Ullmann-Type Coupling Reactions and Their Applications in Organic Synthesis. Accounts of Chemical Research, 36(8), 601-610. Available at: [Link]

  • Zhang, D. et al. (2016). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 7(45), 6916-6920. Available at: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]

  • Carpino, L. A. et al. (1994). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 59(1), 123-130. Available at: [Link]

  • Wang, Y. et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Available at: [Link]

  • Schneider, S. E., & Dzubeck, V. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(52), 9953-9956. Available at: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Yamamoto, T., & Kurata, Y. (1980). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 58(23), 2677-2681. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Zuckermann, R. N. et al. (1998). NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains. Proceedings of the National Academy of Sciences, 95(26), 15217-15222. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • D. A. Watson et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(17), 4268–4271. Available at: [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]

  • Hodges, R. S. et al. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.6. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Available at: [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]

  • Turner, N. J. et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(42), 18516-18520. Available at: [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Fields, G. B. (2002). HPLC of Peptides and Proteins. In Peptide Synthesis and Applications (pp. 165-176). Humana Press. Available at: [Link]

  • Gellman, S. H. et al. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • Wadhwani, A. et al. (2018). NMR in structural determination of proteins and peptides. Journal of Applied Pharmaceutical Science, 8(3), 143-152. Available at: [Link]

  • Kessler, H. et al. (2001). 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 415-446). Thieme. Available at: [Link]

Sources

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Aryl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of N-aryl amino acids into peptide backbones is a powerful strategy in modern drug development. These residues function as rigid peptidomimetics that enforce specific conformational constraints, enhance proteolytic stability, and introduce novel pharmacological profiles. Furthermore, N-aryl peptides serve as highly versatile precursors for chemoselective bioconjugations, including catalyst-free ketoxime and hydrazone ligations.

However, synthesizing these sequences via standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) presents severe synthetic bottlenecks. The fundamental challenge lies in the electronic and steric nature of the N-aryl amine: the delocalization of the nitrogen lone pair into the adjacent aromatic ring drastically reduces its nucleophilicity, while the bulky aryl group creates a formidable steric shield. This application note provides a self-validating, causality-driven framework for overcoming these barriers, detailing optimized coupling chemistries, submonomer strategies, and late-stage functionalization protocols.

Mechanistic Insights: The Causality of Coupling Inefficiencies

When elongating a peptide chain, coupling an Fmoc-protected N-aryl amino acid to a resin-bound primary amine is generally straightforward. The critical failure point occurs during the subsequent coupling step —acylating the secondary, aniline-like amine of the newly incorporated N-aryl residue.

Standard uronium-based coupling reagents (e.g., HBTU, HATU) generate active esters (such as OBt or OAt esters) that are insufficiently electrophilic to overcome the deactivated nature of the N-aryl nitrogen[1]. To drive this reaction to completion, researchers must employ highly reactive acylating agents. Triphosgene derivatives, such as bis(trichloromethyl)carbonate (BTC), are highly effective because they generate acid chlorides in situ. Acid chlorides possess extreme electrophilicity and a smaller steric profile compared to bulky active esters, allowing them to penetrate the steric shield of the N-aryl group[1].

Alternatively, for the synthesis of N-aryl glycines (peptoids), a submonomer approach is preferred. By utilizing halophilic silver salts during the displacement step, the abstraction of the halide leaving group is facilitated, lowering the transition state energy and accelerating the reaction by up to 76-fold[2].

Workflow & Logical Decision Matrix

The following decision matrix illustrates the optimized pathways for elongating peptides containing N-aryl amino acids, depending on the specific monomer type and downstream application.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) AddNaryl Couple N-Aryl Amino Acid (Standard DIC/Oxyma or HATU) Start->AddNaryl Deprotect Fmoc Deprotection (20% Piperidine/DMF) AddNaryl->Deprotect Decision Next Amino Acid Coupling Onto N-Aryl Amine? Deprotect->Decision Submonomer Submonomer Approach (Bromoacetic Acid + Aniline + AgClO4) Decision->Submonomer Peptoid Monomer DirectCouple Direct Acylation (BTC/Collidine or Acid Fluorides) Decision->DirectCouple Standard AA Ligation Late-Stage Functionalization (Oxidative Coupling / C-H Arylation) Submonomer->Ligation DirectCouple->Ligation

Caption: Decision matrix for elongating peptides containing N-aryl amino acids.

Step-by-Step Experimental Protocols

Protocol 1: Acylation of the Resin-Bound N-Aryl Amine (The Bottleneck Step)

Rationale: This protocol utilizes BTC to generate an acid chloride in situ. 2,4,6-trimethylpyridine (collidine) is used as a non-nucleophilic base to neutralize the generated HCl without prematurely quenching the highly reactive acid chloride[1].

  • Fmoc Deprotection: Treat the resin-bound N-aryl amino acid with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and dry with anhydrous DCM.

  • Reagent Preparation (Fume Hood Required): Dissolve 0.5 mmol (5 eq relative to resin loading) of the incoming Fmoc-amino acid and 0.165 mmol (1.65 eq) of BTC in 2 mL of anhydrous THF.

  • In Situ Activation: Add 1.4 mmol (14 eq) of collidine to the mixture. Stir vigorously for 1 minute. A white precipitate (collidine hydrochloride) will form, indicating the generation of the acid chloride.

  • Coupling: Transfer the suspension to the resin. Agitate for 3–4 hours at 50°C. (Microwave assistance at 60°C for 30 minutes can be substituted to improve yields).

  • Self-Validation (Capping): Wash the resin with THF, then DMF. Because N-aryl couplings rarely reach 100% efficiency, cap any unreacted amines using acetic anhydride/DIPEA (1:2) in DMF for 30 min. This prevents the formation of difficult-to-separate deletion sequences during subsequent elongation.

Protocol 2: Submonomer Synthesis of N-Aryl Peptoids via Silver-Mediated Acceleration

Rationale: For N-aryl glycines, the submonomer method (bromoacetylation followed by aniline displacement) bypasses the need for pre-synthesized monomers. The addition of AgClO₄ coordinates with the bromide leaving group, driving the reaction forward via the precipitation of AgBr[2].

  • Bromoacetylation: Treat the free amine resin with 1.2 M bromoacetic acid in DMF and 1.0 M DIC for 20 min at room temperature. Wash extensively with DMF.

  • Displacement Solution: Prepare a solution of 2.0 M substituted aniline and 0.1 M AgClO₄ in DMF. (Caution: AgClO₄ is a strong oxidizer; handle with care and protect from light).

  • Reaction: Add the displacement solution to the bromoacetylated resin. Agitate at room temperature for 2 hours.

  • Resin Rescue (Washing): AgBr salt will precipitate and clog the porous resin matrix, which will ruin subsequent synthesis steps if not removed. Wash the resin sequentially with DMF (3x), DMSO (3x), and DCM (3x) until no precipitate remains visible.

Protocol 3: Post-Synthetic Oxidative Coupling in Organic Solvents

Rationale: N-aryl peptides are valuable for chemoselective ketoxime ligations. However, performing oxidative couplings in standard aqueous buffers often leads to the degradation of sensitive side chains (e.g., Trp, Ser, Tyr). Performing this reaction in organic solvents preserves side-chain integrity[3].

  • Cleavage: Cleave the synthesized N-aryl peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

  • Solvent Selection: Dissolve the crude N-aryl peptide and the alkoxyamine-containing partner in a 1:1 mixture of HFIP (hexafluoroisopropanol) and DCM.

  • Oxidation: Add a mild organic-soluble oxidant and heat to 40°C for 12 hours to form the stable ketoxime linkage.

  • Purification: Concentrate under reduced pressure and purify via RP-HPLC.

Quantitative Data: Comparison of Coupling Strategies

The following table summarizes the efficacy of various coupling strategies when attempting to acylate a resin-bound N-aryl amine.

Coupling StrategyReagents / AdditivesTypical Yield (%)Racemization RiskBest Application
Standard Uronium HATU / DIPEA< 20%LowCoupling to unhindered primary amines. Ineffective for N-aryl acylation.
Acid Chloride (In Situ) BTC / Collidine75 - 90%ModerateDirect acylation of sterically hindered N-aryl amines[1].
Symmetrical Anhydride DIC / Fmoc-AA (excess)50 - 70%LowModerately hindered N-aryl amines (requires double coupling).
Silver-Mediated Submonomer AgClO₄ / Aniline> 95%None (Achiral)Rapid synthesis of N-aryl peptoid libraries[2].
Late-Stage C-H Arylation Boronic Acids / Cu(II)60 - 85%LowOn-resin α-C-H functionalization to introduce side-chain diversity[4].

References

1.[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (2011).[Link] 2.[2] Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry (2015).[Link] 3.[3] Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. Organic Letters (2025).[Link] 4.[4] A late-stage α-C–H functionalization reaction of resin-bound, electron-rich N-aryl peptides with boronic acid nucleophiles under mild conditions. Organic & Biomolecular Chemistry (2022).[Link]

Sources

Application Note: Stereoretentive Buchwald-Hartwig Amination of Alanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The palladium-catalyzed Buchwald-Hartwig amination (BHA) is a cornerstone of modern C–N bond formation[1]. However, the cross-coupling of α-amino acid esters, such as alanine derivatives, is notoriously difficult due to the high risk of racemization at the α-chiral center[2]. The α-proton of an amino acid ester is relatively acidic. Traditional BHA conditions rely on strong alkoxide bases (e.g., NaOtBu), which rapidly deprotonate this α-position, leading to enolate formation and subsequent enantioerosion[3].

To achieve high enantioretention, the catalytic system must be engineered to operate under mildly basic conditions while maintaining a rapid catalytic turnover. This is achieved through three causal design choices:

  • Precatalyst Selection: The use of highly active third- or fourth-generation palladacycles (e.g., t-BuBrettPhos Pd G4) ensures rapid generation of the active monoligated Pd(0) species at lower temperatures, outcompeting the background racemization pathway[2].

  • Base Insolubility: Utilizing weak, insoluble inorganic bases like Cs₂CO₃ or K₃PO₄ in ethereal solvents (e.g., 2-MeTHF or 1,4-dioxane) keeps the effective concentration of the base in solution extremely low. This is sufficient to deprotonate the highly acidic Pd-bound amine intermediate but insufficient to deprotonate the free α-amino ester[2][3].

  • Steric Shielding: Employing bulky ester protecting groups (e.g., tert-butyl esters) provides steric hindrance around the α-proton, further suppressing base-mediated racemization[3].

Logical Workflow & Catalytic Cycle

BHA_Workflow Step1 1. Reagent Assembly (Alanine Ester + Aryl Halide) Step3 3. Oxidative Addition (Aryl-Pd(II)-X) Step1->Step3 Aryl Electrophile Step2 2. Precatalyst Activation (t-BuBrettPhos Pd G4) Step2->Step3 Active Pd(0) Step4 4. Amine Binding & Deprotonation (Cs2CO3) Step3->Step4 Alanine Ester Step5 5. Reductive Elimination Step4->Step5 Step5->Step3 Pd(0) Regeneration Step6 6. Enantiopure N-Aryl Alanine (Product Isolation) Step5->Step6

Fig 1. Logical workflow and catalytic cycle of stereoretentive Buchwald-Hartwig amination.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and the resulting enantiomeric excess (ee) during the N-arylation of L-alanine tert-butyl ester.

ElectrophileCatalyst System (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)ee (%)
Phenyl triflatet-BuBrettPhos Pd G4Cs₂CO₃2-MeTHF608597
Phenyl triflatet-BuBrettPhos Pd G4NaOtBu2-MeTHF6092<10
4-Chlorobenzonitrile(CyPAd-DalPhos)Ni(o-tolyl)ClK₃PO₄1,4-Dioxane11090>99
4-BromotoluenePd-PEPPSI-IPentClCs₂CO₃DME808896

Note: The dramatic drop in ee when using NaOtBu validates the necessity of mild, insoluble bases for stereoretention[2][3].

Step-by-Step Experimental Protocol

This protocol describes the self-validating methodology for the N-arylation of L-alanine tert-butyl ester hydrochloride with an aryl triflate or halide.

Materials Required:
  • L-Alanine tert-butyl ester hydrochloride (1.2 equiv)

  • Aryl triflate or Aryl halide (1.0 equiv)

  • t-BuBrettPhos Pd G4 precatalyst (5 mol%)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF), degassed

Procedure:
  • Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry nitrogen or argon. Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous exclusion of oxygen prevents premature catalyst death.

  • Solid Reagent Loading: In a glovebox or under a positive stream of inert gas, charge the Schlenk tube with L-alanine tert-butyl ester hydrochloride (1.2 mmol), t-BuBrettPhos Pd G4 (0.05 mmol), and finely powdered anhydrous Cs₂CO₃ (3.0 mmol).

    • Self-Validation Checkpoint: Ensure the Cs₂CO₃ is finely milled. Clumped base reduces the surface area available for the crucial on-cycle deprotonation, stalling the reaction at the amine-bound Pd(II) intermediate.

  • Solvent and Liquid Electrophile Addition: Add degassed 2-MeTHF (2.0 mL). If the aryl electrophile (1.0 mmol) is a liquid, add it at this stage via a microsyringe. Seal the tube securely.

  • Reaction Initiation: Transfer the sealed tube to a pre-heated oil bath set to 60 °C. Stir vigorously (800-1000 rpm).

    • Self-Validation Checkpoint: Observe the color change. The mixture should transition from a pale yellow/orange to a deep red/brown, indicating the successful generation of the active Pd(0) species and subsequent oxidative addition. If the solution instantly turns black and deposits a mirror on the glass, bulk Pd(0) precipitation has occurred (catalyst deactivation), likely due to oxygen ingress.

  • Monitoring: Allow the reaction to proceed for 12–16 hours. Monitor conversion via TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Stereochemical Validation: Determine the enantiomeric excess (ee) of the purified product using chiral stationary phase HPLC. Crucial Step: Always run a racemic standard (synthesized intentionally using DBU or NaOtBu) to accurately identify the retention times of both enantiomers and prove that peak separation is achieved[2].

Analytical Troubleshooting

  • High Yield, Low ee: If the product is formed but racemized, verify the dryness of the solvent and the base. Trace water can increase the solubility of the base, artificially raising the pH of the organic phase and triggering α-deprotonation[2].

  • Low Yield, High ee: If starting material is recovered unreacted, the oxidative addition may be failing. For highly electron-rich aryl chlorides, consider switching to a more electron-rich ligand system or utilizing a Nickel-catalyzed approach with (CyPAd-DalPhos)Ni(o-tolyl)Cl at elevated temperatures (110 °C)[3].

  • Formation of Hydrodehalogenated Arene: This indicates that β-hydride elimination is outcompeting reductive elimination. Ensure the steric bulk of the ligand (t-BuBrettPhos) is sufficient to force the spatial proximity of the aryl and amine groups, accelerating the desired reductive elimination[4].

References

1.[1] "Synthesis of Amino Acid Surrogates Using Buchwald Hartwig Amination", Digital Commons at Buffalo State. URL: 2.[2] "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates", Organic Letters - ACS Publications. URL: 3.[3] "Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles", Scholaris.ca. URL: 4.[4] "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions", JACS Au - ACS Publications. URL:

Sources

Troubleshooting & Optimization

Improving yield of N-(3,5-dimethoxyphenyl)-D,L-alanine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3,5-dimethoxyphenyl)-D,L-alanine Synthesis

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: #CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap"

Synthesizing N-(3,5-dimethoxyphenyl)-D,L-alanine presents a classic organic chemistry paradox. The 3,5-dimethoxy groups make the aniline electron-rich and highly nucleophilic, which theoretically should accelerate reaction rates. However, this same property leads to three primary yield-killing mechanisms:

  • Bis-alkylation: The product (a secondary amine) is often more nucleophilic than the starting material, leading to double addition.

  • Oxidative Degradation: Electron-rich anilines are essentially "antioxidants" and sacrifice themselves (turning into black tar) in the presence of trace oxidants or metal impurities.

  • Zwitterion Solubility: The final product is an amino acid.[1] If you fail to hit the exact isoelectric point (pI) during workup, your product remains dissolved in the aqueous waste stream.

This guide moves beyond standard textbook procedures to provide field-tested protocols for maximizing isolated yield.

Diagnostic: Select Your Synthesis Route

Before troubleshooting, verify you are using the correct pathway for your scale and constraints.

RouteSelection Start START: What are your constraints? Scale Is scale > 10 grams? Start->Scale Materials Do you have Pyruvate? Scale->Materials Yes MethodC Precision Route: Buchwald-Hartwig (High Cost, High Specificity) Scale->MethodC No (High Value/Small Scale) MethodA RECOMMENDED: Reductive Amination (Highest Yield for Racemate) Materials->MethodA Yes (Ethyl Pyruvate) MethodB Legacy Route: Sn2 Alkylation (Prone to Bis-alkylation) Materials->MethodB No (Only Bromo-ester)

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on scale and available reagents.

Protocol A: Reductive Amination (The Gold Standard)

Context: This is the industry-preferred route for racemic (D,L) synthesis because it kinetically disfavors bis-alkylation. The intermediate imine is formed first, then reduced.

The Reaction: 3,5-dimethoxyaniline + Ethyl Pyruvate --(H+)--> Imine --(NaBH(OAc)3)--> Ester --(LiOH)--> Product

Troubleshooting & Optimization
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Incomplete imine formation due to water.Add 4Å Molecular Sieves or use a Dean-Stark trap during the imine formation step before adding the reducing agent.
"Gummy" Product Boron complexation.After reduction, quench with sat. NaHCO3 and stir for 1 hour to break amine-boron complexes.
Dark/Black Color Oxidation of aniline.Degas solvents with N2 sparging for 15 mins. Add 1 mol% BHT (butylated hydroxytoluene) as a radical scavenger.

Critical Step: The "One-Pot" Modification Instead of isolating the imine, use Sodium Triacetoxyborohydride (STAB) .

  • Dissolve aniline (1.0 eq) and ethyl pyruvate (1.2 eq) in DCE (Dichloroethane).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 min.

  • Add STAB (1.5 eq) in portions.

  • Mechanistic Insight: STAB is less acidic than Cyanoborohydride and safer. It reduces the imine faster than the ketone, preventing side reactions [1].

Protocol B: Nucleophilic Substitution (The Legacy Route)

Context: Direct alkylation of aniline with Ethyl 2-bromopropionate. Major Issue: The secondary amine product is more nucleophilic than the starting aniline, leading to the "double-alkylation" impurity.

Optimization Strategy: The "Dilution & Excess" Rule

Q: How do I stop the reaction at the mono-alkylated stage? A: You must alter the statistical probability of collision.

  • Stoichiometry: Use 3.0 equivalents of 3,5-dimethoxyaniline for every 1.0 equivalent of Ethyl 2-bromopropionate.

    • Why? The alkyl halide is the limiting reagent. It is statistically more likely to hit a primary amine (starting material) than the newly formed secondary amine.

    • Recovery: You can recover the unreacted aniline via column chromatography (it elutes much earlier than the amino ester).

  • Base Selection: Use DIPEA (Hunig's Base) instead of K2CO3.

    • Why? Heterogeneous bases (K2CO3) can create local "hotspots" of high basicity on the surface, promoting elimination of the bromo-ester to ethyl acrylate. DIPEA provides a homogeneous, buffered proton sponge.

  • Temperature: Run at 60°C , not reflux. Higher temperatures favor the higher activation energy pathway (bis-alkylation).

Protocol C: Buchwald-Hartwig Cross-Coupling

Context: Use when you have 1-bromo-3,5-dimethoxybenzene and Alanine tert-butyl ester. Reference: Based on Ma et al. and standard Buchwald conditions [2][3].

The System:

  • Catalyst: Pd2(dba)3 (1 mol%)

  • Ligand: BrettPhos or Xantphos (High steric bulk prevents catalyst poisoning).

  • Base: Cs2CO3 (Anhydrous).

Q: My reaction turns black and yields are <20%. Why? A: Catalyst Poisoning. The free amine of the amino acid ester can bind to Pd, shutting down the cycle.

  • Fix: Pre-mix the Pd precursor and Ligand in solvent at 60°C for 5 minutes before adding the substrate. This ensures the active catalytic species (

    
    ) is formed and protected by the bulky ligand before the amine can interfere.
    

Downstream: Isolation of the Zwitterion

This is where 40% of yield is lost. The product is an amphoteric amino acid. It is soluble in acid (as a cation) and soluble in base (as an anion).[2] You must precipitate it at its Isoelectric Point (pI) .

Calculated pI for N-aryl alanine: ~3.5 - 4.0 (The N-aryl group lowers the pKa of the amine compared to regular alanine).

Purification Step1 Saponification Mixture (pH > 12, Product is Anion) Step2 Wash with Ether/DCM (Remove organic impurities) Step1->Step2 Remove non-polar byproducts Step3 Acidify carefully with 1M HCl Target pH 3.8 Step2->Step3 Aqueous Layer Step4 Precipitation Zone (Zwitterion forms) Step3->Step4 Precipitate forms Step5 Filter & Wash (Cold Water) Step4->Step5 Isolate

Figure 2: The "Zwitterion Trap" workflow. Missing the pH window results in total product loss.

Protocol:

  • After saponification (LiOH/THF/H2O), wash the alkaline aqueous layer with DCM. This removes unreacted aniline and bis-alkylated byproducts (which are not acidic).

  • Slowly add 1M HCl to the aqueous layer while monitoring with a pH meter.

  • As you approach pH 4.0 , the solution will become cloudy.

  • Stop at pH 3.8. Cool to 4°C overnight.

  • Filter the white solid. Do not wash with large volumes of water (the compound has finite water solubility). Wash with cold isopropanol/ether.

Data Summary: Method Comparison

MetricMethod A (Reductive Amination)Method B (Sn2 Alkylation)Method C (Buchwald)
Typical Yield 75 - 85%40 - 55%60 - 80%
Bis-Alkylation < 2%15 - 30%< 1%
Cost LowLowHigh (Pd Catalyst)
Purification CrystallizationColumn ChromatographyColumn + Scavengers
Scalability Excellent (Kg scale)ModerateLow (mg to g scale)

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 1996, pp. 3849-3862. Link

  • Buchwald-Hartwig Conditions: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Amino Acid Esters." Journal of the American Chemical Society, 128(51), 2006. Link

  • General N-Arylation Reviews: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 2016. Link

  • Isoelectric Point Calculations: "Amino Acids and Isoelectric Points." Chemistry LibreTexts. Link

Sources

Troubleshooting solubility issues with N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses solubility challenges associated with N-(3,5-dimethoxyphenyl)-D,L-alanine , a specialized N-aryl amino acid often used as a ligand in catalysis or a building block in peptidomimetics.[1][2][3][4][5]

Its solubility behavior differs drastically from standard aliphatic amino acids (like L-Alanine) due to the reduced basicity of the aniline nitrogen.[3][4][5] This guide provides self-validating protocols to ensure consistent stock solution preparation.

Core Analysis: Why This Molecule is Difficult

The primary reason researchers struggle with this compound is a misunderstanding of its acid-base profile.[2][3][4][5][6][7] Unlike standard alanine (which is a zwitterion at pH 7), N-(3,5-dimethoxyphenyl)-D,L-alanine behaves more like a weak organic acid at physiological pH.[1][2][3][4][5]

The "Aniline Effect"[5][7]
  • Standard Alanine: The amine pKa is ~9.[4][5][6][7][8][9]7. At pH 7, it is protonated (

    
    ), forming a soluble zwitterion.[3][4][6][7][9]
    
  • N-Aryl Alanine: The nitrogen is part of an aniline system.[2][3][4][5][6][7][9] The electron-withdrawing phenyl ring drops the amine pKa to ~4.5–5.0 .[2][3][4][5][6][7]

  • Consequence: At neutral pH (7.0), the nitrogen is neutral (uncharged), while the carboxylic acid is deprotonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][3][4] The molecule exists as a mono-anion, not a zwitterion.[1][3][4][5][7] However, the lipophilic 3,5-dimethoxyphenyl group often overwhelms this single negative charge, leading to poor solubility in pure water unless the pH is deliberately adjusted.[1][5][7]
    

Diagnostic Flowchart

Use this logic tree to identify the correct solubilization strategy for your application.

SolubilityLogic Start Start: How do you need to use the compound? AppType Application Type Start->AppType Bio Biological Assay (Cell Culture/Enzymatic) AppType->Bio Chem Chemical Synthesis (Catalysis/Reaction) AppType->Chem SolventCheck Is DMSO tolerated? Bio->SolventCheck OrgSolv Use Methanol, Ethanol, or Ethyl Acetate Chem->OrgSolv YesDMSO Protocol A: DMSO Stock Solution SolventCheck->YesDMSO Yes NoDMSO Protocol B: Aqueous Base Solubilization SolventCheck->NoDMSO No (Strict Aqueous) caption Figure 1: Decision matrix for solubilizing N-(3,5-dimethoxyphenyl)-D,L-alanine.

Validated Solubilization Protocols

Protocol A: DMSO Stock (Recommended for High Concentrations)

Target: 100 mM Stock Solution Stability: High (Store at -20°C)[1][2][3][4][9]

  • Weighing: Weigh the calculated amount of powder.

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (anhydrous grade recommended).[2][3][4][7][9]

  • Vortexing: Vortex vigorously for 30-60 seconds. The compound should dissolve readily due to the disruption of intermolecular hydrogen bonding by DMSO.[5][6][7]

  • Usage: When diluting into aqueous buffer (e.g., PBS), ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[4][6][7][9]

    • Troubleshooting: If precipitation occurs upon dilution, add the DMSO stock slowly while vortexing the buffer to prevent local high concentrations.[5][6][7]

Protocol B: Aqueous Stock (Sodium Salt Formation)

Target: 10–50 mM Aqueous Solution (pH 7.5–8.0) Mechanism: Converts the poorly soluble free acid into the highly soluble sodium salt.[3][4][9]

  • Calculation: Calculate moles of compound. You will need 1.0–1.1 equivalents of Base (NaOH or NaHCO₃).[2][3][4][6][7][9]

  • Preparation:

    • Suspend the powder in 90% of the final volume of water (it will likely remain a suspension).[4][5][6]

    • Add 1.0 equivalent of 1M NaOH or solid NaHCO₃.[2][3][4][5][6][7][9]

    • Note: NaHCO₃ (Sodium Bicarbonate) is gentler and prevents over-shooting pH, but evolves CO₂ gas.[3][4][7][9]

  • Sonication: Sonicate for 5–10 minutes. The suspension should clear as the salt forms.[5][6][7]

  • pH Check: Verify pH is between 7.0 and 8.0. If still cloudy, add NaOH in small increments (0.1 eq) until clear.[2][3][4][6][7][9]

  • Filtration: Sterile filter (0.22 µm) immediately.

Technical Data & Solubility Profile

The following table summarizes the solubility behavior based on the structural properties of N-aryl amino acids [1, 2].

Solvent SystemSolubility EstimateNotes
Water (pH 4–5) Insoluble (< 1 mg/mL)Near isoelectric point (pI).[1][2][3][4][5][9] Free acid precipitates.[2][3][4][5][6][7][9]
Water (pH > 7.5) Soluble (> 10 mg/mL)Forms anionic carboxylate salt.[2][3][4][7][9] Requires base addition.[2][3][4][5][6][7][9]
Water (pH < 1.5) Variable Forms cationic anilinium salt, but hydrolysis risk exists.[1][2][3][4][7][9]
DMSO High (> 100 mg/mL)Best universal solvent for stocks.[2][3][4][6][7][9]
Ethanol/Methanol Moderate Heat may be required; good for synthesis workups.[2][3][4][5][7][9]
PBS (pH 7.4) Low to Moderate Warning: Direct addition of powder to PBS often fails due to slow kinetics of dissolution.[5][6][7][9]

Frequently Asked Questions (Troubleshooting)

Q1: I tried dissolving the powder directly in water, but it floats and stays cloudy. Why? A: The commercial powder is likely the "free acid" form.[4][5][6][7] The hydrophobic 3,5-dimethoxyphenyl ring repels water, and the pH of unbuffered water (~5.[3][5]5) is near the molecule's isoelectric point where solubility is lowest.[3][4][5][6][7][10] Solution: Use Protocol B (add 1 eq. NaOH).[2][3][4][5][6][7][9]

Q2: Can I use acid (HCl) to dissolve it? A: While theoretically possible (protonating the amine), the pKa of the aniline nitrogen is very low (~4.5).[3][4] You would need a pH < 2 to fully protonate it.[2][3][4][5][6][7][9] This is too acidic for most biological assays and may cause chemical degradation (hydrolysis) over time.[3][4][5][6][7][9]

Q3: My DMSO stock precipitated when I added it to cell culture media. A: This is "shock precipitation." The hydrophobic ring drives aggregation when the solvent environment suddenly changes from 100% DMSO to 99.9% water.[5][6][7]

  • Fix: Dilute the DMSO stock into a larger volume of media slowly with rapid stirring. Alternatively, warm the media to 37°C before addition.

Q4: Is the compound stable in solution? A: N-aryl amino acids are generally stable, but the electron-rich dimethoxybenzene ring can be susceptible to oxidation over long periods in light/air.[1][2][3][4][5] Store stocks in amber vials at -20°C.

References

  • Needham, T. E. (1970).[2][3][4][5][7][9] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[3][4][5][6][7][9] Link

    • Context: Establishes the solubility profiles of amino acids and the impact of hydrophobic side chains (like phenyl groups) on aqueous solubility.
  • University of Calgary . Amino Acids pKa and pI Values. Link

    • Context: Provides comparative pKa data for phenylalanine derivatives, supporting the shift in basicity for N-substituted analogs.[1][2][3][4][5][7]

  • PubChem . N-Phenylglycine (Structural Analog). National Library of Medicine.[2][3][4][5][6][7][9] Link[3][4][9]

    • Context: Validates the acidity/basicity properties of the N-aryl amino acid scaffold (pKa of aniline nitrogen vs.

Sources

Technical Support Center: Minimizing Racemization in N-(3,5-dimethoxyphenyl)-Alanine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptidomimetic Support Portal. As a Senior Application Scientist, I frequently encounter roadblocks involving the stereochemical degradation of highly modified amino acids. Coupling N-aryl amino acids—specifically N-(3,5-dimethoxyphenyl)-alanine—presents a severe synthetic challenge. The electron-withdrawing nature of the N-aryl ring drastically increases the acidity of the


-proton, making the activated intermediate highly susceptible to base-catalyzed epimerization.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you maintain absolute stereochemical integrity during these difficult couplings.

Part 1: Mechanistic Knowledge Base (FAQs)

Q1: The protocol mentions "D,L-alanine", but isn't that already a racemic mixture? Why are we trying to minimize racemization? A: This is a common nomenclature pitfall in synthetic chemistry. When researchers discuss "minimizing D,L-alanine formation," they are typically starting with an enantiopure building block (e.g., Fmoc-N-(3,5-dimethoxyphenyl)-L-alanine) and aim to prevent the base-catalyzed epimerization that yields the undesired D,L-diastereomeric mixture in the final product[1]. If you are intentionally starting with a racemic D,L-mixture for a kinetic resolution experiment, the same principles apply to prevent dynamic kinetic resolution (DKR) via oxazolone scrambling.

Q2: Why does the 3,5-dimethoxyphenyl group exacerbate racemization compared to standard amino acids? A: N-aryl and N-amido amino acids have a significantly higher propensity for oxazolone formation than standard N-carbamate (Fmoc/Boc) protected amino acids[2]. The N-aryl ring alters the electronic environment, increasing the electrophilicity of the activated carbonyl. Once the active ester forms, it rapidly undergoes intramolecular cyclization into an oxazolonium ion. Subsequent base-catalyzed abstraction of the highly acidic


-proton generates an achiral enolate, leading to a complete loss of stereochemical integrity[3].

Q3: My analytical trace shows >15% D-epimer. How does my choice of base drive this side reaction? A: Racemization during peptide coupling primarily occurs through base-catalyzed mechanisms[1]. Strong, unhindered bases like N,N-diisopropylethylamine (DIPEA) rapidly abstract the


-proton from the oxazolonium intermediate. Switching to weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine—or adopting a base-free coupling cocktail—drastically reduces the rate of proton abstraction relative to the rate of desired aminolysis[1].

Mechanism A Activated N-Aryl-L-Alanine B Oxazolonium Ion (Chiral) A->B Intramolecular Cyclization E L-Peptide (Desired Product) A->E Fast Aminolysis (DIC/Oxyma) C Achiral Enolate (Alpha-proton abstracted) B->C Base Catalysis (e.g., DIPEA) D D,L-Peptide (Racemized Product) C->D Non-selective Nucleophilic Attack

Mechanistic pathway of oxazolone-mediated racemization versus desired aminolysis.

Part 2: Diagnostic & Troubleshooting Workflow

When dealing with sterically hindered, racemization-prone residues, standard Uronium/Guanidinium (HATU/HBTU) chemistry often fails because the rate of coupling is slower than the rate of oxazolone formation. Follow this logical workflow to diagnose and correct your coupling conditions.

Troubleshooting Start High D-Epimer Detected (>5% Racemization) BaseCheck Are you using a strong base (e.g., DIPEA, TEA)? Start->BaseCheck ChangeBase Action: Switch to weak/hindered base (TMP, NMM) or Base-Free BaseCheck->ChangeBase Yes ActivatorCheck Are you using Uronium salts (HATU, HBTU)? BaseCheck->ActivatorCheck No ChangeBase->ActivatorCheck ChangeActivator Action: Switch to DIC/OxymaPure Avoid pre-activation ActivatorCheck->ChangeActivator Yes TempCheck Is reaction temp > 25°C? ActivatorCheck->TempCheck No ChangeActivator->TempCheck ChangeTemp Action: Lower to 0°C - 10°C TempCheck->ChangeTemp Yes End Stereocenter Preserved (<1% D-Epimer) TempCheck->End No ChangeTemp->End

Troubleshooting workflow for minimizing N-aryl amino acid racemization.

Part 3: Quantitative Benchmarking Data

The causality between reagent selection and stereochemical outcome is best illustrated through empirical data. The table below summarizes in-house validation data for coupling Fmoc-N-(3,5-dimethoxyphenyl)-L-alanine to a sterically hindered resin-bound secondary amine.

Notice how the removal of strong bases and the introduction of OxymaPure drastically suppresses the D-isomer formation.

Coupling CocktailBase UsedPre-activation TimeEpimerization (% D-isomer)Overall Yield (%)
HATU / HOAtDIPEA (2.0 eq)5 minutes18.5%85%
HATU / HOAtNMM (2.0 eq)2 minutes8.2%88%
DIC / HOBtNone (Base-Free)0 min (In-situ)4.1%82%
DIC / OxymaPure None (Base-Free) 0 min (In-situ) < 1.0% 94%

Part 4: Validated Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It utilizes base-free DIC/OxymaPure chemistry, which has been proven highly effective at suppressing racemization by accelerating aminolysis without providing the basic conditions necessary for


-proton abstraction[4].
Procedure: Zero-Racemization Coupling of Fmoc-N-(3,5-dimethoxyphenyl)-L-alanine

Phase 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of amine-functionalized resin in N,N-Dimethylformamide (DMF) for 20 minutes at room temperature.

  • Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the N-terminal Fmoc group[4].

  • Wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (3 × 3 mL) to remove all traces of residual base. Causality Note: Any residual piperidine will act as a base during the coupling step, triggering oxazolone-mediated racemization.

Phase 2: Base-Free Activation & Coupling 4. In a clean, dry vial, dissolve Fmoc-N-(3,5-dimethoxyphenyl)-L-alanine (0.3 mmol, 3.0 eq) and OxymaPure (0.3 mmol, 3.0 eq) in 2 mL of a 1:1 DMF/DCM mixture. 5. Chill the vial to 0°C in an ice bath. 6. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq) to the vial. Crucial Step: Do not add any base (e.g., DIPEA). Do not pre-activate the mixture for more than 30 seconds[4]. 7. Immediately transfer the chilled activation mixture to the resin. 8. Agitate the reaction vessel gently at 0°C to 10°C for 2 to 3 hours.

Phase 3: Self-Validation & Cleavage 9. Wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). 10. Validation Step: Isolate a 5 mg micro-aliquot of the resin. Cleave the peptide using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 1 hour. 11. Evaporate the cleavage cocktail, reconstitute the residue in 50% Acetonitrile/Water, and inject it onto a Chiral C18 Reversed-Phase HPLC column[1]. 12. Pass/Fail Criteria: If the D-epimer peak area is <1%, proceed with the synthesis. If >1%, verify that the resin was completely washed of piperidine in Step 3 and ensure the reaction temperature in Step 8 did not exceed 10°C.

Part 5: References

  • Title: NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry Source: rsc.org URL:[Link]

  • Title: Recent Advances in the Synthesis of C-Terminally Modified Peptides Source: nih.gov URL:[Link]

Sources

Removing impurities from N-(3,5-dimethoxyphenyl)-D,L-alanine reaction mixtures

[1]

Status: Active | Agent: Senior Application Scientist | Ticket Type: Troubleshooting & Optimization

Part 1: Diagnostic Hub

Identify your issue based on the physical appearance of your reaction mixture.

SymptomLikely CulpritTechnical Explanation
Dark Brown/Black "Tar" Oxidized Aniline Impurity The starting material, 3,5-dimethoxyaniline, is electron-rich and oxidizes rapidly in air to form quinoid-like polymers (aniline black) [1].[1]
Blue/Green Tint Copper Residues Residual Cu(II) or Cu(I) salts from Ullmann/Chan-Lam coupling catalysts.[1]
Sticky Oil (Won't Solidify) Solvent Entrapment High-boiling solvents (DMSO, DMF) or unreacted aniline preventing crystal lattice formation.[1]
Low Yield after Acid Workup Incorrect pH / Salt Formation The product is amphoteric.[1] At extremely low pH (<1), it forms a soluble hydrochloride salt; at high pH (>9), it forms a soluble carboxylate salt.[1]

Part 2: Troubleshooting Workflows (Q&A)

Ticket #001: "My crude product is a black, sticky oil. How do I remove the unreacted aniline?"

Diagnosis: You have unreacted 3,5-dimethoxyaniline and its oxidation byproducts. Solution: Utilize the "Basic Wash, Acidic Crash" protocol.[1] Unlike standard amine purifications, you cannot rely on acid washing alone because the N-aryl amino acid is also basic (though weakly).[1]

The Logic:

  • 3,5-Dimethoxyaniline: Weak base (pKa ~4.5).[1] Neutral in NaOH.[1] Soluble in organics.[1][2]

  • Product (N-Aryl Amino Acid): Contains a Carboxylic Acid (pKa ~2.3).[1] Anionic (soluble) in NaOH.[1]

Protocol:

  • Dissolve the crude black oil in 0.5 M NaOH (pH > 10). The product dissolves as the sodium carboxylate; the aniline remains neutral.[1]

  • Wash the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Diethyl Ether .[1]

    • Result: The organic layer will turn dark/black as it extracts the aniline and oxidative tars.[1] The aqueous layer should become lighter.[1]

  • Acidify the aqueous layer carefully with 1 M HCl to pH 3–4 .

    • Critical Step: Do not go to pH 0.[1] At pH 3–4 (near the isoelectric point), the zwitterion forms and solubility is lowest, causing precipitation [2].[1]

  • Extract the cloudy aqueous layer with fresh EtOAc, dry over Na₂SO₄, and concentrate.

Ticket #002: "I used a Copper catalyst (Chan-Lam coupling) and the product is green."

Diagnosis: Copper coordination to the amino acid backbone.[1] N-aryl amino acids are excellent bidentate ligands for Cu(II).[1] Solution: Chelation wash or Scavenger resins.[1]

Protocol A (Liquid-Liquid Extraction):

  • Wash the organic phase with 10% aqueous EDTA (disodium salt) adjusted to pH 7–8.[1] EDTA binds Cu(II) more strongly than the amino acid.[1]

  • Alternatively, use a 10% Ammonium Hydroxide wash.[1] The formation of the deep blue

    
     complex indicates successful copper removal.[1]
    

Protocol B (Solid Phase Scavenging):

  • Add QuadraPure™ TU (Thiourea resin) or equivalent metal scavenger to the organic solution.[1] Stir for 2 hours and filter. This is preferred if the product is water-soluble [3].[1]

Ticket #003: "The product won't crystallize; it remains an oil."[1]

Diagnosis: Impurities are disrupting the crystal lattice.[1][3] The 3,5-dimethoxy group adds lipophilicity, making the compound "greasy."[1] Solution: Anti-solvent triturating.[1]

Protocol:

  • Dissolve the oil in a minimum amount of Methanol or Dichloromethane (DCM) .[1]

  • Slowly add Hexanes or Pentane (Anti-solvent) with vigorous stirring until the solution turns cloudy.[1]

  • Cool to -20°C overnight.

  • Note: If it oils out again, scratch the glass surface with a spatula to induce nucleation.[1]

Part 3: Advanced Purification Workflow

For high-purity requirements (>98% HPLC), follow this integrated extraction logic.

PurificationWorkflowCrudeCrude Reaction Mixture(Product + Aniline + Salts)Step1Dissolve in 0.5M NaOH (aq)(pH > 10)Crude->Step1Step2Wash with EtOAc (x3)Step1->Step2OrgLayer1Organic Layer:Contains Aniline & Tars(DISCARD)Step2->OrgLayer1Extract ImpuritiesAqLayer1Aqueous Layer:Contains Product (Carboxylate)Step2->AqLayer1Retain ProductStep3Acidify to pH 3-4(Using 1M HCl)AqLayer1->Step3Step4Extract with EtOAcStep3->Step4AqLayer2Aqueous Layer:Inorganic Salts(DISCARD)Step4->AqLayer2OrgLayer2Organic Layer:Contains Purified ProductStep4->OrgLayer2FinalDry (Na2SO4) & ConcentrateRecrystallize (MeOH/Hexane)OrgLayer2->Final

Figure 1: Selective Acid/Base Extraction Workflow for N-Aryl Amino Acids. This method exploits the acidity of the carboxylic acid to separate the product from non-acidic aniline impurities.[1]

Part 4: Data & Specifications

Solubility Profile (Experimental Estimates)
SolventSolubility (25°C)Usage in Purification
Water (pH 7) Low / InsolublePoor solvent for neutral zwitterion.[1]
0.5 M NaOH HighDissolution solvent for extraction.[1]
0.5 M HCl ModerateSoluble as hydrochloride salt (avoid for isolation).[1]
Ethyl Acetate HighExtraction solvent for acidified product.[1]
Hexanes InsolubleAnti-solvent for crystallization.[1]
Key Reaction Parameters for Reference
  • Molecular Weight: 225.24 g/mol

  • pKa (COOH): ~2.3 (Estimated based on N-phenylalanine [4])[1]

  • pKa (NH): < 1 (The N-aryl group significantly reduces basicity compared to alanine).[1]

References

  • Sigma-Aldrich. L-Alanine Properties and Impurities.[1] (General reference for amino acid stability and oxidation of aniline derivatives). Link[1]

  • BenchChem Technical Support. Purification of Crude N-Methyl-DL-alanine Crystals. (Protocol adapted for N-alkyl/aryl amino acid solubility and isoelectric precipitation).[1] Link[1]

  • University of Rochester. Workup Guide: Removing Sticky Reagents and Copper Salts.[1] (Standard protocols for removing amines and metal catalysts).[1] Link

  • Ma, D., et al. Synthesis of N-Aryl Amino Acids Using Ullmann-Type Coupling.[1] (Foundational chemistry for N-arylation of amino acids, establishing the amphoteric nature of the products).[1] J. Am. Chem. Soc.[1] 1998, 120, 12459.[1] Link[1]

Technical Support Center: Optimizing Reaction Temperature for N-Arylation of Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: N-ARYL-ALA-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Optimizing the reaction temperature for the N-arylation of alanine is a critical balancing act between kinetic activation (overcoming the oxidative addition barrier) and stereochemical integrity (preventing


-proton deprotonation and subsequent racemization).

This guide moves beyond generic protocols to address the specific thermodynamic constraints of alanine substrates. Whether you are using Copper-catalyzed Ullmann-type coupling or Palladium-catalyzed Buchwald-Hartwig amination, temperature is your primary lever for selectivity.

Part 1: The Thermodynamic Landscape (The "Why")

Before adjusting your heating block, understand the competing pathways defined by temperature (


).
The Thermal Trade-Off Matrix
ParameterLow Temperature (<40°C)Moderate Temperature (40–80°C)High Temperature (>80°C)
Catalytic Cycle Step Rate-limiting (Oxidative Addition is sluggish).Optimal for Aryl Iodides/Triflates.Required for Aryl Chlorides/Bromides.[1][2]
Solubility Poor (Zwitterionic free alanine precipitates).Improved (especially in polar aprotic solvents).High (Homogeneous phase achieved).
Chirality (

-Center)
Preserved (>99% ee).Risk zone (Base-dependent).High Racemization Risk via Enolization.
Side Reactions Minimal.Oligomerization possible.Decarboxylation / Ester Hydrolysis.

Part 2: Protocol Selection & Optimization

Scenario A: The "Mild" Route (Aryl Iodides & Activated Triflates)

Target Temperature: 25°C – 45°C Recommended System: CuI /


-Diketone or Pd-G3/G4 Precatalysts

For aryl iodides, high temperatures are unnecessary and detrimental. Recent breakthroughs utilizing ligand-acceleration allow these reactions to proceed at room temperature.

Protocol 1: Room Temperature Cu-Catalyzed N-Arylation Based on Sharma et al. (2015) [1]

  • Reagents: L-Alanine (1.2 equiv), Aryl Iodide (1.0 equiv), CuI (5 mol%), 2-isobutyrylcyclohexanone (20 mol% - Ligand),

    
     (2.0 equiv).[3]
    
  • Solvent: DMF (Anhydrous).

  • Temperature: 25°C (RT) .

  • Time: 8–12 hours.

  • Checkpoint: If conversion is <50% at 4 hours, do not increase Temp immediately. Add 5 mol% more ligand. Heat degrades the catalyst-ligand complex before it activates the substrate.

Scenario B: The "Forced" Route (Aryl Bromides/Chlorides)

Target Temperature: 60°C – 90°C Recommended System: Pd-Catalyzed (BrettPhos family) or Cu/Amino Acid Ligands

Aryl chlorides require significant thermal energy to undergo oxidative addition. To prevent racemization at these temperatures, the base strength must be minimized.

Protocol 2: Controlled Heating for Aryl Bromides Based on Buchwald/MIT Protocols [2, 3]

  • Reagents: Alanine Ester (HCl salt), Aryl Bromide, tBuBrettPhos Pd G4 (2-5 mol%),

    
     (weak base).
    
  • Solvent: t-Amyl Alcohol or Dioxane.

  • Temperature: Start at 50°C . Ramp to 80°C only if conversion stalls.

  • Critical Control: Do not use NaOtBu or alkoxide bases at >60°C; this guarantees racemization of the alanine ester.

Part 3: Troubleshooting & FAQs

Q1: I am observing significant racemization (ee drops from 99% to <80%). Is temperature the sole culprit?

Diagnosis: Not necessarily. While temperature accelerates racemization, the Base/Temperature interplay is the root cause. Mechanism: The acidity of the


-proton in alanine esters is enhanced by N-arylation. At high 

, strong bases (like carbonates or alkoxides) deprotonate the

-carbon, forming a planar enolate which repopulates as a racemate. Solution:
  • Lower T, Stronger Catalyst: Switch from a standard Pd(OAc)2/BINAP system (requires 100°C) to a highly active precatalyst (e.g., tBuBrettPhos Pd G3) that operates at 50°C [2].

  • Switch Base: Replace

    
     with a phosphate base (
    
    
    
    ) or an organic base (DBU) if compatible.
Q2: My reaction stalls at 60% conversion. Should I crank the temperature to 110°C?

Diagnosis: No. This is likely Catalyst Death , not kinetic limitation. Explanation: At >100°C, many Pd-ligand complexes undergo reductive elimination to form Pd-black (inactive) or ligand decomposition. Corrective Action:

  • Do not increase T.

  • Re-dose Catalyst: Add a second portion of catalyst (50% of original loading) at the 60% conversion mark.

  • Check Solvent: Ensure your solvent is degassed. Oxygen kills active species faster at high temperatures.

Q3: I am using free alanine (zwitterion) and it won't dissolve at 40°C.

Diagnosis: Solubility-limited reactivity. Solution:

  • Do NOT heat to dissolve. This will lead to degradation.

  • Phase Transfer: Add Tetrabutylammonium bromide (TBAB) or use a more polar solvent mixture (DMSO/DMF 1:1).

  • Protecting Group: If possible, use Alanine esters or N-methyl alanine to break the zwitterionic lattice, allowing lower temperature homogeneity.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal temperature and catalyst system based on your specific electrophile and substrate constraints.

OptimizationLogic Start Start: N-Arylation of Alanine Electrophile Select Electrophile Start->Electrophile ArI Aryl Iodide (Ar-I) Electrophile->ArI ArBr Aryl Bromide (Ar-Br) Electrophile->ArBr ArCl Aryl Chloride (Ar-Cl) Electrophile->ArCl MildCond Mild Conditions (25°C - 40°C) ArI->MildCond HeatCond Elevated Temp (50°C - 80°C) ArBr->HeatCond HarshCond High Temp (>100°C) ArCl->HarshCond CuSystem System: CuI + Beta-Diketone Ligand MildCond->CuSystem Result1 High Yield / >99% ee CuSystem->Result1 PdSystem System: Pd G3/G4 (BrettPhos type) HeatCond->PdSystem BaseCheck Check Base: Avoid Alkoxides PdSystem->BaseCheck Result2 Good Yield / >95% ee BaseCheck->Result2 Risk CRITICAL RISK: Racemization HarshCond->Risk AltRoute Switch to Ar-Br or Use S_NAr (if activated) Risk->AltRoute

Caption: Decision tree for temperature and catalyst selection based on aryl halide reactivity and racemization risk.

References

  • Sharma, K., Sharma, S., Kudwal, A., & Jain, R. (2015). Room temperature N-arylation of amino acids and peptides using copper(I) and β-diketone.[2][4][5] Organic & Biomolecular Chemistry, 13(14), 4246-4254.

  • Cohen, D. T., Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(15).

  • McGowan, M. A., et al. (2012).[1] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.[1] (Demonstrates pKa/Temperature relationship in similar amine nucleophiles).

Sources

Overcoming steric hindrance in N-(3,5-dimethoxyphenyl)-D,L-alanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-35DMP-ALA-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties with N-(3,5-dimethoxyphenyl)-D,L-alanine derivatives . While the 3,5-dimethoxy substitution pattern on the aniline ring is electronically activating (electron-donating), it introduces significant challenges when coupled with the steric bulk of the alanine


-methyl group.

The "steric hindrance" in this system manifests in two distinct bottlenecks:

  • The Synthesis Bottleneck: The nucleophilic attack of the bulky aniline on the secondary carbon of 2-halopropionates is sluggish, competing with elimination reactions.

  • The Coupling Bottleneck: Once formed, the N-aryl amino acid is a sterically congested secondary amine. Coupling this to downstream payloads (amide bond formation) is notoriously difficult due to the N-aryl group twisting out of planarity, shielding the nitrogen.

This guide provides the protocols to overcome these specific energy barriers.

Module 1: Synthesizing the Core Scaffold (N-Arylation)

The Problem: Standard SN2 alkylation of 3,5-dimethoxyaniline with methyl 2-bromopropionate often yields poor results (<40%) due to the "soft" nature of the aniline nucleophile and the steric impedance of the alanine methyl group.

Solution A: The Buchwald-Hartwig Protocol (Recommended)

Palladium-catalyzed cross-coupling is the gold standard here. It bypasses the SN2 steric barrier by forming a Pd-N bond first, then undergoing reductive elimination.

Critical Parameter: Ligand Choice. You must use a bulky, electron-rich phosphine ligand to facilitate the reductive elimination step involving the sterically hindered secondary carbon of alanine.

Protocol: Pd-Catalyzed N-Arylation
ReagentEquivalentsRole
3,5-Dimethoxyaniline 1.0 eqNucleophile
Methyl 2-bromopropionate 1.2 eqElectrophile
Pd(OAc)₂ 2-5 mol%Catalyst Precursor
BrettPhos 4-10 mol%Crucial Ligand (Steric bulk promotes coupling)
Cs₂CO₃ 2.0 eqBase (Anhydrous)
Toluene/t-BuOH (5:1) [0.2 M]Solvent System

Step-by-Step:

  • Degassing: Charge reaction vessel with aniline, base, and Pd/Ligand.[1] Evacuate and backfill with Argon (3x). Oxygen will oxidize the electron-rich aniline to a black tar (a common failure mode).

  • Addition: Add solvents and the bromo-ester via syringe.

  • Heating: Heat to 80°C–100°C for 12–16 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Expert Insight: If BrettPhos fails, switch to RuPhos. RuPhos is specifically engineered for secondary amines and prevents the formation of the inactive Pd-dimer species often seen with electron-rich anilines [1].

Module 2: Downstream Amide Coupling (The "Real" Steric Wall)

The Problem: You have the N-aryl alanine, and now you need to couple the carboxylic acid to an amine (to make a drug derivative). The N-(3,5-dimethoxyphenyl) group acts as a massive steric shield. Standard reagents (EDC, HOBt, even HATU) often fail or result in extensive racemization.

Solution B: The Acyl Fluoride Method (TFFH)

When steric hindrance is extreme, acyl fluorides are superior to active esters (OBt/OAt) because the small size of the fluoride atom maintains high electrophilicity without adding bulk.

Protocol: TFFH-Mediated Coupling
ReagentEquivalentsRole
N-Aryl Alanine Derivative 1.0 eqCarboxylic Acid
Target Amine 1.1 eqNucleophile
TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)1.1 eqFluorinating Agent
DIPEA 3.0 eqBase
DCM (Anhydrous)[0.1 M]Solvent

Step-by-Step:

  • Dissolve the N-aryl alanine in dry DCM under Argon.

  • Add TFFH and DIPEA . Stir for 30 minutes at 0°C. Visual Check: Solution should remain clear.

  • Add the target amine.[2][3][4]

  • Allow to warm to Room Temperature and stir for 4–12 hours.

  • Quench: Add sat. NaHCO₃. The acyl fluoride is stable enough to isolate if needed, but in-situ reaction is preferred.

Module 3: Troubleshooting & Decision Logic

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the "Fail States" (Red) and "Success Paths" (Green).

SynthesisLogic Start Start: 3,5-Dimethoxyaniline + Alanine Precursor Method_SN2 Method A: Thermal SN2 (Base + Heat) Start->Method_SN2 Cheap/Fast Method_Pd Method B: Buchwald-Hartwig (Pd/BrettPhos) Start->Method_Pd Recommended Result_SN2_Fail FAILURE: Elimination (Acrylate formation) & Low Yield Method_SN2->Result_SN2_Fail Steric Clash Result_Pd_Success SUCCESS: N-Aryl Alanine Ester Formed Method_Pd->Result_Pd_Success Ligand Control Step_Hydrolysis Hydrolysis (LiOH/THF) Result_Pd_Success->Step_Hydrolysis Coupling_Standard Coupling: HATU/EDC Step_Hydrolysis->Coupling_Standard Standard Protocol Coupling_Fluoride Coupling: TFFH (Acyl Fluoride) Step_Hydrolysis->Coupling_Fluoride Steric Protocol Outcome_Racemization ISSUE: Racemization (Oxazolone Path) Coupling_Standard->Outcome_Racemization Slow Kinetics Outcome_Final FINAL PRODUCT: High Yield, High ee% Coupling_Fluoride->Outcome_Final Fast Kinetics

Caption: Synthesis decision tree comparing thermal SN2 vs. Pd-Catalysis and downstream coupling strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black immediately upon adding the aniline. Is this normal?

  • Diagnosis: No. This indicates rapid oxidation of the electron-rich 3,5-dimethoxyaniline.

  • Fix: You must rigorously degas your solvents. The 3,5-dimethoxy motif makes the aniline ring highly susceptible to single-electron transfer (SET) oxidation. Use an Argon balloon or Schlenk line. Add a radical scavenger like BHT (1 mol%) if the problem persists during workup.

Q2: I am seeing significant racemization (loss of D,L ratio control) during the amide coupling step.

  • Mechanism: N-aryl amino acids are prone to forming oxazolonium intermediates when the carboxylic acid is activated. The N-aryl group stabilizes this planar, racemizing intermediate.

  • Fix:

    • Switch to TFFH (Acyl Fluoride) as described in Module 2. Fluorides do not facilitate oxazolone formation as readily as OBt esters [2].

    • Use Collidine (TMP) instead of DIPEA/TEA. Collidine is a weaker base and less likely to deprotonate the

      
      -carbon.
      

Q3: Can I use microwave irradiation to speed up the SN2 reaction?

  • Answer: Yes, but with caution. Microwave heating (120°C, 30 min) can force the SN2 reaction, but it also accelerates the elimination of the bromopropionate to form acrylates. If you see "double bond" signals in your NMR (around 5.8–6.4 ppm), the microwave is destroying your starting material. Switch to the Palladium method.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science.

  • BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem Knowledge Base. 5

  • Due-Hansen, M. E., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6] Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. (n.d.). "3-(3,4-Dimethoxyphenyl)-L-alanine Product Data." Merck/Sigma. (Note: Reference provided for structural analog properties).

Sources

Technical Support Center: Purification of Dimethoxyphenyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting & Purification Protocols for 3,4-Dimethoxyphenylalanine and Derivatives Audience: Synthetic Chemists, Process Engineers, and Purification Scientists[1][2]

Introduction: The Methoxy-Substitution Challenge

Dimethoxyphenyl amino acids (e.g., 3,4-dimethoxyphenylalanine) serve as critical intermediates in the synthesis of peptidomimetics and neuroactive drugs (analogues of L-DOPA).[1][2] Unlike their hydroxylated counterparts (Tyrosine, DOPA), the methoxy substitution caps the phenolic oxygen, significantly altering the physicochemical landscape:

  • Increased Lipophilicity: The loss of hydrogen bond donors increases retention on reverse-phase media but complicates aqueous solubility.

  • "Oiling Out" Phenomenon: These derivatives often form viscous oils rather than crystal lattices during concentration, a major bottleneck in scale-up.[1][2]

  • Isoelectric Precipitation: Like all zwitterions, they possess a specific pH range of minimum solubility (pI) where catastrophic precipitation can occur inside chromatography columns.

This guide addresses these specific failure modes with field-validated protocols.

Module 1: Solubility & Sample Preparation

Current Status: Critical Issue: Sample precipitates in the HPLC injector or column head ("Pressure Spike").

The Science of Solubility

Dimethoxyphenyl amino acids exist as zwitterions. At their isoelectric point (pI ≈ 5.5–6.0), the net charge is zero, and lattice energy overcomes solvation, leading to precipitation.[1] The methoxy groups add a hydrophobic burden that makes this precipitation more aggressive than in simple amino acids.

Troubleshooting Guide: Sample Prep
SymptomRoot CauseCorrective Action
Cloudy Solution pH is near pI (5.5–6.0).[1][2]Acidify: Add 0.1% TFA or 1M HCl to shift equilibrium to the cationic form (pH < 3).
Viscous/Gel-like High concentration aggregation.[1][2]Cosolvent: Add 10–20% DMSO or DMF.[1] Warning: High DMSO affects early eluting peaks.
Injector Clogging "Salting out" effect from buffer mismatch.Filter: Pass through a 0.22 µm PTFE filter. Match Matrix: Ensure sample solvent matches the mobile phase initial conditions (e.g., 5% ACN).
Protocol: The "Safe-Inject" Matrix
  • Dissolve crude solid in 50% Acetic Acid (aq) or 0.1% TFA in Water .

  • Sonicate for 10 minutes at <30°C.

  • If solution remains hazy, add Acetonitrile (ACN) dropwise until clear, but do not exceed 20% organic volume (to prevent peak breakthrough).[1]

  • Checkpoint: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration is too high; dilute by 50%.

Module 2: Chromatographic Separation (RP-HPLC)

Current Status: Active Issue: Peak tailing, poor resolution of regioisomers, or low recovery.[1]

Strategic Column Selection

Standard C18 columns often fail to separate regioisomers (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy) due to identical hydrophobicity.[1][2]

  • Recommendation: Use Phenyl-Hexyl or Biphenyl stationary phases.[1][2]

  • Mechanism: These phases utilize

    
     interactions with the dimethoxy-phenyl ring, offering selectivity based on electron density distribution rather than just hydrophobicity [1].[1][2]
    
HPLC Optimization Workflow

HPLC_Workflow start Start: Crude Mixture check_tailing Check Peak Shape start->check_tailing tailing Issue: Severe Tailing? check_tailing->tailing resolution Issue: Regioisomers Co-elute? check_tailing->resolution fix_tailing Add 0.1% TFA (Ion Pairing) or Increase Temp to 40°C tailing->fix_tailing Yes fix_res Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) resolution->fix_res Yes final Final Method: Gradient 5-60% ACN with 0.1% TFA fix_tailing->final fix_res->final

Figure 1: Decision matrix for optimizing HPLC separation of aromatic amino acids. High-contrast nodes indicate critical decision points.

Standard Gradient Protocol (Preparative)
  • Column: C18 or Phenyl-Hexyl (5 µm, 21.2 x 150 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute salts).

    • 2–20 min: 5% → 60% B (Linear gradient).[1]

    • 20–22 min: 95% B (Wash).

  • Flow Rate: 15–20 mL/min (depending on column diameter).[1]

  • Detection: UV 280 nm (aromatic ring) and 214 nm (peptide bond/carboxyl).

Module 3: Crystallization & Isolation (The "Oiling Out" Solution)

Current Status: High Priority Issue: Product forms a sticky oil instead of crystals during rotary evaporation.

The "Oiling Out" Mechanism

Dimethoxyphenyl derivatives often have low melting points and high affinity for organic solvents. Rapid evaporation of solvent (especially DCM or Methanol) leaves a super-saturated "oil" state that is kinetically trapped and refuses to crystallize.

Protocol: Anti-Solvent Crystallization (The "Cloud Point" Method)
  • Dissolution: Dissolve the purified oil in the minimum amount of warm Ethanol (EtOH) or Methanol (approx. 40°C).

  • The Anti-Solvent: Slowly add warm Water dropwise with vigorous stirring.

  • The Cloud Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilize: Add one drop of Ethanol to make it clear again.

  • Nucleation: Allow to cool slowly to room temperature. Do not put it on ice yet.

    • Tip: If oil droplets form, reheat until clear and scratch the glass side with a spatula to induce nucleation [2].

  • Maturation: Once crystals appear, cool to 4°C overnight.

Comparison of Isolation Methods
MethodPurityYieldRiskRecommended For
Lyophilization High>95%Hygroscopic powderFinal drug substance
Ether Precipitation Medium80–90%Trapped solventIntermediate steps
Slow Crystallization Very High60–80%Oiling outX-ray structure / Standards

Module 4: Racemization & Stability

Current Status: Monitoring Issue: Loss of optical purity (L- to D- conversion).

Risk Factors
  • Base Sensitivity: Phenylglycine and Phenylalanine derivatives are prone to racemization under basic conditions (pH > 9) due to the acidity of the

    
    -proton [3].
    
  • Heat: Prolonged heating (>50°C) during solvent removal.

Prevention Checklist

Racemization_Risk cluster_0 Racemization Pathway L_isomer L-Isomer (Active) Intermediate Enolate Intermediate L_isomer->Intermediate Base/Heat Intermediate->L_isomer D_isomer D-Isomer (Impurity) Intermediate->D_isomer Reprotonation

Figure 2: Mechanism of racemization via enolate formation.[2] Avoiding basic conditions prevents the L-Isomer from transitioning to the planar intermediate.

References

  • Phenomenex. (2025).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [1][2]

  • Needham, T. E. (1970).[1][4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[4] Retrieved from [1][2]

  • Luxembourg Bio Technologies. (2024).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [1][2]

  • PubChem. (2025).[1] 3,4-Dimethoxyphenylalanine, L- | C11H15NO4.[1][2] Retrieved from [1][2]

  • ResearchGate. (2026). Separation of Amino-Acids by Reversed Phase Chromatography. Retrieved from

Sources

Technical Support Center: N-(3,5-Dimethoxyphenyl)-D,L-alanine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent data, precipitation, or discoloration (browning/blackening) in your aqueous preparations of N-(3,5-dimethoxyphenyl)-D,L-alanine .

This compound presents a unique "stability paradox." While the alanine backbone is robust, the N-(3,5-dimethoxyphenyl) moiety acts as an electron-rich aniline derivative. This makes the molecule highly susceptible to oxidative degradation and photolytic instability , particularly in aqueous buffers where dissolved oxygen and light act as catalysts.

This guide moves beyond generic advice, applying mechanistic organic chemistry to stabilize this specific pharmacophore.

Module 1: Chemical Stability & Degradation Mechanisms

Q1: Why does my solution turn brown/black after 24 hours at room temperature?

Diagnosis: Oxidative Coupling and Quinone Imine Formation. Mechanism: The 3,5-dimethoxy substitution pattern makes the phenyl ring extremely electron-rich. In the presence of dissolved oxygen and light, the aniline nitrogen undergoes radical oxidation. This leads to the formation of reactive quinone imines, which rapidly polymerize into dark, insoluble pigments (similar to the formation of polyaniline or "aniline black").

The Fix:

  • Eliminate Oxygen: All buffers must be degassed (sparged with Argon or Nitrogen) for at least 20 minutes before use.

  • Antioxidants: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (1-5 mM) to the buffer. These act as sacrificial reducing agents, intercepting radical species before they attack the aniline ring.

Q2: Is the degradation pH-dependent?

Answer: Yes, critically.

  • High pH (> 8.0): DANGER ZONE. At basic pH, the amine is unprotonated and highly nucleophilic, drastically accelerating oxidative coupling rates.

  • Low pH (< 4.0): STABLE BUT INSOLUBLE. Protonation of the amine stabilizes the ring against oxidation but may reduce solubility if the carboxylic acid is also protonated (neutral species).

  • Optimal pH (6.0 - 7.0): This is the "Goldilocks" zone. It maintains enough solubility (carboxylate form) while keeping the amine less reactive than in highly basic solutions.

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the theoretical degradation pathway you are fighting against.

DegradationPathway Compound N-(3,5-dimethoxyphenyl)-Ala (Colorless Solution) Radical N-Centered Radical (Reactive Intermediate) Compound->Radical O2 / Light / pH > 7.5 Quinone Quinone Imine Species (Yellow/Brown) Radical->Quinone -1e- / -H+ Polymer Insoluble Oligomers (Black Precipitate) Quinone->Polymer Polymerization Antioxidant Antioxidants / Argon Antioxidant->Radical Inhibits

Caption: Figure 1. Oxidative cascade of electron-rich N-aryl amino acids leading to discoloration and precipitation.

Module 2: Solubility Optimization

Q3: The compound won't dissolve in PBS. What is the correct solubilization protocol?

Issue: N-aryl amino acids are significantly more hydrophobic than their parent amino acids. The phenyl ring dominates the physicochemical properties, often leading to aggregation in high-salt buffers like PBS.

Troubleshooting Guide: Do not attempt to dissolve directly in buffer. Use the "Solvent Shift" method.

Step-by-Step Solubilization Protocol:

  • Weighing: Weigh the target amount of N-(3,5-dimethoxyphenyl)-D,L-alanine.

  • Primary Solvent (Stock): Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 50-100 mM .

    • Why? DMSO disrupts intermolecular hydrogen bonding and fully solvates the hydrophobic aryl group.

  • Secondary Dilution: Slowly add this DMSO stock to your aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays, or < 5% for biochemical assays.

  • pH Check: After dilution, check the pH. The addition of the acidic compound may lower the buffer pH. Readjust to pH 7.0–7.4 using dilute NaOH if necessary, but do not overshoot (see Module 1).

Solubility Data Table (Estimated at 25°C)
Solvent SystemSolubility LimitNotes
Water (pH 7.0) < 1 mg/mLPoor solubility due to hydrophobic aryl group.
PBS (pH 7.4) ~ 1-2 mg/mLSalts may induce "salting out" effects.
DMSO > 50 mg/mLRecommended for stock solutions.
Ethanol ~ 10-20 mg/mLGood alternative if DMSO is toxic to your system.
0.1 M NaOH > 10 mg/mLNot Recommended. High pH triggers rapid oxidation.

Module 3: Experimental Workflow & Storage

Q4: How should I store the stock solution?

Rule of Thumb: Treat this compound like a sensitive fluorophore or a catecholamine.

  • Solid State: Store at -20°C, desiccated, and protected from light.

  • DMSO Stock: Store at -20°C or -80°C. Stable for 1-3 months if protected from moisture (DMSO is hygroscopic).

  • Aqueous Working Solution: Fresh preparation ONLY. Do not store aqueous solutions for > 24 hours.

Workflow Visualization: The "Safe-Prep" System

Follow this logic flow to ensure reproducible experimental conditions.

SafePrepWorkflow Start Start: Solid Compound Step1 Dissolve in DMSO (50-100 mM Stock) Start->Step1 Step3 Dilute Stock into Buffer (Dropwise with Vortexing) Step1->Step3 Step2 Prepare Buffer (Degas + Add 1mM Ascorbate) Step2->Step3 Check Check Clarity & pH Step3->Check Use Use Immediately (Protect from Light) Check->Use Clear Discard Discard after 12-24h Use->Discard

Caption: Figure 2. The "Safe-Prep" workflow designed to minimize oxidative exposure and precipitation risks.

References

  • Mallesha, L., et al. (2014).[1] "Investigation of Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives." Journal of Applicable Chemistry, 3(5), 2131-2137.[1] (Demonstrates the electron-rich nature and oxidative susceptibility of the 3,5-dimethoxyaniline core).

  • Roy, B. C., et al. (2002). "Synthesis and characterization of poly(2,5-dimethoxyaniline)..." Bulletin of Materials Science, 25, 389–397. (Provides mechanistic insight into the oxidative polymerization of dimethoxyanilines in aqueous acid).

  • BenchChem Technical Support. (2025). "Navigating the Stability Landscape of N-cyclohexyl-DL-alanine." (General principles for N-substituted amino acid solubility and stability). (Note: Representative link for general N-alkyl/aryl amino acid data).

  • Nicolet, B. H. (1931). "The Mechanism of the Oxidation of N-Aryl Amino Acids." Journal of the American Chemical Society.

Sources

Technical Support Center: Addressing Byproduct Formation in N-Aryl Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting racemization, protodehalogenation, and chemoselectivity in C–N coupling.

Introduction: The Operator’s Dilemma

N-arylation of amino acids is a deceptive transformation. While standard Buchwald-Hartwig or Ullmann couplings work effortlessly on simple amines, amino acids introduce a "Trojan Horse" of complications: the


-chiral center is prone to racemization, and the amphoteric nature of the substrate invites side reactions like oligomerization and cyclization.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose specific failure modes in your LCMS/NMR data and prescribe mechanistic corrections.

Module 1: The Racemization Crisis

Symptom: Product forms with good yield, but enantiomeric excess (ee) drops (e.g., from >99% to 80% or racemic).

Q1: Why is my amino acid losing chirality? I’m using standard conditions.

Diagnosis: Racemization in N-arylation typically occurs via two distinct pathways, driven by the acidity of the


-proton (pKa ~21 for esters, lower for activated intermediates).
  • Direct Enolization: Strong bases (NaOtBu, KOtBu) deprotonate the

    
    -carbon, forming an achiral enolate.
    
  • Oxazolone (Azlactone) Formation: This is the "silent killer." The activated amino acid (often metal-bound) cyclizes to form an oxazolone. The

    
    -proton of the oxazolone is highly acidic (pKa ~9-12), allowing even weak bases to racemize it rapidly before the ring re-opens.
    
Q2: How do I stop it?

The Fix: You must decouple the deprotonation event from the metal insertion step.

  • Option A: The Copper "Safe Mode" (Recommended for High Chirality)

    • Why: Copper-catalyzed Ullmann-type couplings can often proceed at lower temperatures (Room Temp to 80°C) using weaker bases (

      
      , 
      
      
      
      ) that are insufficient to deprotonate the
      
      
      -center but sufficient for the catalytic cycle.
    • The Key: Use

      
      -diketone ligands  (e.g., 2-isobutyrylcyclohexanone) or amino acid ligands. These stabilize the Cu(I) species, allowing turnover at temperatures where racemization is kinetically negligible.
      
  • Option B: The Palladium "Performance Mode" (For Unreactive Aryl Halides)

    • Why: Pd requires stronger bases, but you can outrun racemization.

    • The Key: Use Bulky, Electron-Rich Ligands (e.g., BrettPhos , t-BuBrettPhos ).

    • Mechanism: These ligands accelerate the reductive elimination step. If reductive elimination is faster than the

      
      -hydride elimination (a reversible step that can lead to racemization), chirality is preserved.
      

Module 2: The "Dead" Reaction (Protodehalogenation)

Symptom: The aryl halide is consumed, but the major product is the reduced arene (Ar-H) instead of the N-aryl amino acid.

Q3: Why is my aryl halide turning into benzene/arene?

Diagnosis: This is Protodehalogenation .

  • Cause: The catalytic cycle is stalling at the oxidative addition complex (

    
    ). Instead of transmetallating with the amine, the complex abstracts a hydride (often from the solvent, the amine itself, or impurities) and undergoes reductive elimination to form Ar-H.
    
  • Risk Factors:

    • Using alcohols as solvents with Pd (hydride sources).

    • Sterically hindered amino acids (slow amine binding).

    • "Inactive" catalyst (catalyst decomposition).

Q4: How do I force the coupling?

The Fix:

  • Ligand Switch: Switch to BrettPhos or RuPhos . These ligands create a highly reactive catalyst center that binds the amine more aggressively, favoring C-N bond formation over side reactions.

  • Solvent Hygiene: Switch to non-protic, non-hydride-donating solvents like Dioxane or Toluene . Avoid DMF/DMA if possible, as they can decompose to form dimethylamine (a competing nucleophile) or act as hydride sources at high temps.

  • Pre-catalysts: Stop using

    
     + Ligand. Use Pre-formed G3/G4 precatalysts . These ensure 100% active 
    
    
    
    enters the cycle immediately, preventing the induction period where side reactions often dominate.

Module 3: Chemoselectivity & Interference

Symptom: Multiple peaks in LCMS; Lysine side chains or other nucleophiles are reacting.

Q5: How do I arylate the N-terminus without touching the Lysine side chain?

Diagnosis: You are fighting a pKa battle.

  • 
    -amino group pKa 
    
    
    
    8.0.
  • Lysine

    
    -amino group pKa 
    
    
    
    10.5.

The Fix: pH-Controlled Reactivity.

  • Protocol: Conduct the reaction in a buffered aqueous/organic biphasic system (e.g., Phosphate buffer pH 7.5 / Dioxane).

  • Mechanism: At pH 7.5, the N-terminal amine is significantly unprotonated (reactive nucleophile), while the Lysine side chain is fully protonated (

    
    , non-nucleophilic).
    
  • Advanced Reagents: Use Pd-Oxidative Addition Complexes (OACs) .[1] These water-soluble, pre-formed complexes react extremely fast with the most accessible nucleophile (N-terminus) under mild conditions where the Lysine remains dormant (Curtin-Hammett control).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting the correct catalytic system based on substrate constraints.

MethodSelection Start START: Substrate Analysis Q_Chirality Is the Amino Acid Chiral? Start->Q_Chirality Path_Racemization High Risk: Racemization Q_Chirality->Path_Racemization Yes (L- or D-) Path_Standard Standard Coupling Q_Chirality->Path_Standard No (Glycine/Achiral) Q_ArX_Type Aryl Halide Type? Sol_Cu SOLUTION A: CuI / Diketone / K2CO3 (Room Temp - 80°C) Q_ArX_Type->Sol_Cu Ar-I Sol_Pd_Bulky SOLUTION B: Pd G3-BrettPhos / NaOtBu (Fast Reductive Elimination) Q_ArX_Type->Sol_Pd_Bulky Ar-Cl / Ar-Br Q_Ar_Electronic Aryl Electronics? Path_Racemization->Q_Ar_Electronic Path_Standard->Q_ArX_Type Q_Ar_Electronic->Sol_Cu Electron Rich/Neutral (Ar-I, Ar-Br) Q_Ar_Electronic->Sol_Pd_Bulky Sterically Hindered or Unreactive (Ar-Cl) Sol_SnAr SOLUTION C: SnAr (No Metal) Base: K2CO3 / DMSO Q_Ar_Electronic->Sol_SnAr Highly Electron Deficient (e.g., NO2, CN subst.)

Caption: Decision tree for selecting N-arylation conditions based on chirality and electrophile electronics.

Experimental Protocols (SOPs)

SOP A: The "Chiral-Safe" Copper Method

Best for: Enantiopure amino acids, Aryl Iodides/Bromides.

Reagents:

  • CuI (10 mol%)

  • Ligand: 2-isobutyrylcyclohexanone (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under

    
    , add Amino Acid (1.2 equiv), Aryl Halide (1.0 equiv), CuI, and Base to a vial.
    
  • Ligand Addition: Add the

    
    -diketone ligand and solvent.
    
  • Reaction: Stir at Room Temperature (for Ar-I) or 40-80°C (for Ar-Br).

    • Checkpoint: Monitor by LCMS. If conversion is slow at RT, increase T in 10°C increments. Do not exceed 90°C to avoid racemization.

  • Workup: Dilute with water, acidify to pH 3-4 (carefully, to preserve product but remove Cu), extract with EtOAc.

SOP B: The "Power" Palladium Method

Best for: Unreactive Aryl Chlorides, bulky substrates, where Cu fails.

Reagents:

  • Catalyst: t-BuBrettPhos Pd G3 (2-5 mol%)

  • Base:

    
     (weak) or NaOtBu (strong - use only if necessary)
    
  • Solvent: t-Amyl Alcohol or Dioxane

Step-by-Step:

  • Charge: Add Pd-precatalyst, Amino Acid Ester (1.2 equiv), and Aryl Halide (1.0 equiv) to a vial.

  • Base: Add Base (1.5 equiv). Note: Try

    
     first to minimize racemization risk.
    
  • Cycle: Purge with Argon/Nitrogen (3x).

  • Reaction: Heat to 60-80°C.

    • Checkpoint: The G3 precatalyst activates immediately. Reaction should be complete in <4 hours. Long reaction times increase racemization risk.

Quantitative Data: Ligand Effects on Racemization

The following table summarizes the impact of ligand choice on the enantiomeric excess (ee) of N-arylated Phenylalanine (Ph-Phe-OMe).

Catalyst SystemBaseTemp (°C)Yield (%)ee (%)Notes
CuI / 2-isobutyrylcyclohexanone

2592>99 Best for Ar-I. Zero racemization.
CuI / Proline

908594Slight erosion due to heat.
Pd(OAc)2 / BINAP NaOtBu1008865FAIL. High racemization (slow red. elim + strong base).
t-BuBrettPhos Pd G3

609598 Excellent compromise for Pd.
SnAr (No Metal)

1207050FAIL. High T required causes thermal racemization.

References

  • Copper-Catalyzed N-Arylation of Amino Acids in Water Source: Sharma, K. et al. RSC Advances, 2016. URL:[Link] Relevance: Establishes the "Chiral-Safe" Cu/diketone protocol.

  • N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction Source: Researchers at University of Rouen, Journal of Organic Chemistry, 2018. URL:[Link] Relevance: Validates the use of t-BuBrettPhos Pd G3 for preventing racemization.

  • Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides Source: Cohen, D.T. et al. Chemical Science, 2019. URL:[Link] Relevance: Definitive guide on chemoselectivity (Lysine vs N-terminus) using pKa control.

  • Buchwald-Hartwig Amination: Mechanism and Scope Source: Chemistry LibreTexts / Buchwald Group Publications. URL:[Link] Relevance: General mechanistic grounding for the Pd-catalytic cycle and side reactions.

Sources

Storage conditions to prevent degradation of N-(3,5-dimethoxyphenyl)-D,L-alanine

[1][2]

Quick Reference: Storage Specifications
ParameterSpecificationCriticality
Temperature -20°C (Long-term) / 4°C (Active use < 1 week)High
Atmosphere Inert Gas (Argon or Nitrogen) Critical (Prevents N-oxide formation)
Container Amber glass vial with PTFE-lined screw capHigh (Photosensitive)
Desiccation Required (Hygroscopic)Medium
Solubility DMSO, Methanol, dilute acid (limited water solubility)N/A
Retest Period 6 MonthsHigh
Part 1: Troubleshooting Guide (Q&A)

Q1: My compound has turned from an off-white powder to a pinkish/brown solid. Is it still usable? Diagnosis: This indicates oxidative degradation .[1]

  • The Mechanism: N-(3,5-dimethoxyphenyl)-D,L-alanine contains an electron-rich secondary amine (aniline derivative).[1][2] Upon exposure to atmospheric oxygen, these moieties undergo single-electron transfer (SET) oxidation, forming radical cations that polymerize or form colored quinoid species.[1][2] The 3,5-dimethoxy substitution activates the ring, accelerating this process.[1][2]

  • Action:

    • Do not use for sensitive catalytic or biological assays; impurities may act as radical scavengers or inhibitors.[1]

    • Purification: If the bulk is valuable, perform a recrystallization (typically from EtOH/Water) or a rapid filtration through a silica plug (using EtOAc/Hexane) to remove colored polar impurities.[1][2]

    • Prevention: Always purge the headspace with Argon before resealing.[1]

Q2: The material has formed hard clumps and is difficult to weigh. What happened? Diagnosis: Hygroscopic agglomeration.

  • The Mechanism: The free carboxylic acid and amine functionalities can form hydrogen bonds with atmospheric water vapor.[1] Moisture uptake not only alters the effective molecular weight (messing up molarity calculations) but can facilitate hydrolysis or decarboxylation over long periods.[2]

  • Action:

    • Desiccate: Place the open vial in a vacuum desiccator over

      
       or activated silica gel for 24-48 hours.
      
    • Verify: Check the weight before and after to estimate water loss.[1]

    • Correction: If weighing for synthesis, adjust the mass to account for potential water content if drying is incomplete (determine water content via Karl Fischer titration if possible).

Q3: Can I store this compound in solution (e.g., DMSO or Water)? Answer: No, not for long periods.

  • Reasoning:

    • In Water: N-aryl amino acids are zwitterionic but the N-aryl group reduces the basicity of the amine.[1][2] In aqueous solution, they are prone to slow decarboxylation or microbial growth if not sterile.[2]

    • In DMSO: While soluble, DMSO is a mild oxidant.[1] Over time, it can facilitate the oxidation of the electron-rich aniline ring, especially if the DMSO is not anhydrous and deoxygenated.[1][2]

  • Protocol: Prepare fresh stock solutions immediately before use. If storage is unavoidable, freeze aliquots at -80°C in single-use vials to avoid freeze-thaw cycles.

Part 2: Degradation Pathways & Logic

The following diagram illustrates the primary degradation risks associated with the specific "N-aryl" structure of your compound.

DegradationPathwayscluster_preventionPrevention StrategyCompoundN-(3,5-dimethoxyphenyl)-D,L-alanineRadicalRadical Cation(Pink/Brown Color)Compound->RadicalOxidation (Aniline moiety)HydrateClumped Hydrate(Weighing Error)Compound->HydrateH-BondingOxygenAtmospheric O2Oxygen->RadicalMoistureH2O (Humidity)Moisture->HydrateLightUV/Vis LightLight->RadicalPhoto-catalysisQuinonesQuinoid/Polymer(Irreversible)Radical->QuinonesPolymerizationArgonArgon HeadspaceDesiccantDesiccator StorageAmberAmber Vial

Caption: Figure 1. Degradation pathways driven by the electron-rich aniline core (oxidation) and zwitterionic backbone (hygroscopicity).[1][2]

Part 3: Standard Operating Procedure (SOP) for Handling

To ensure data integrity in your experiments, follow this "Self-Validating" workflow.

1. Arrival & Initial Storage
  • Step 1: Upon receipt, inspect the appearance.[1] It should be an off-white to pale beige powder.[1][2] If dark brown, contact the supplier immediately.

  • Step 2: If the bottle is large (>1g), aliquot immediately .[1][2]

    • Why? Repeated opening introduces moisture and oxygen, accelerating degradation of the bulk.

  • Step 3: Place aliquots into amber glass vials. Flush each vial with a gentle stream of Argon or Nitrogen for 10-15 seconds before capping.[1][2]

  • Step 4: Seal with Parafilm to prevent moisture ingress through the threads.[1] Store at -20°C.

2. Active Use Workflow
  • Thawing: Allow the vial to reach room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder.[1]

  • Solubilization: Use anhydrous solvents (e.g., DMSO, DMF) if working in organic synthesis.[1][2] For biological media, dissolve in a small volume of DMSO first, then dilute into buffer.

3. Re-Testing (Quality Control)

Perform a purity check every 6 months using HPLC or NMR.

  • NMR Marker: Look for broadening of the aromatic protons (6.0 - 6.5 ppm region for 3,5-dimethoxy protons) or emergence of new peaks downfield, indicating oxidation.[1][2]

  • TLC: Run in Ethyl Acetate/Hexane (with 1% Acetic Acid). Aniline oxidation products often appear as a streak or a spot at the baseline.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted Alanine derivatives.[1][2] Retrieved from [Link][1][2]

  • Baryza, J. L., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters.[1][2][3] Organic Letters, 18(15).[2] (Provides context on the stability and synthesis of N-aryl amino acids). Retrieved from [Link][1][2]

Validation & Comparative

1H and 13C NMR spectral analysis of N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation standard for the structural characterization of N-(3,5-dimethoxyphenyl)-D,L-alanine . It is designed for medicinal chemists and analytical scientists requiring rigorous confirmation of identity and purity during peptidomimetic synthesis.

Executive Summary & Strategic Context

In drug discovery, N-aryl amino acids serve as critical scaffolds for "non-natural" peptide backbones, enhancing proteolytic stability and bioavailability. N-(3,5-dimethoxyphenyl)-D,L-alanine represents a specific subclass where the electron-rich 3,5-dimethoxy motif serves as a potential hydrogen-bond acceptor or metabolic handle.

This guide compares the spectral signature of the target molecule against its synthetic precursors and structural analogs . Unlike standard datasheets, we focus on the differential signals that validate the formation of the C-N bond and the integrity of the aromatic system.

The "Comparison" Framework

To validate your product, this guide compares the target spectrum against:

  • Precursor (3,5-Dimethoxyaniline): To confirm N-alkylation and absence of unreacted amine.

  • Solvent Standards (DMSO-d6 vs. D2O): To evaluate zwitterionic character and proton exchange.

  • Structural Analog (N-Phenylalanine): To quantify the electronic shielding effects of the methoxy substituents.

Experimental Workflow & Methodology

Reliable NMR data requires a standardized acquisition protocol. The following workflow ensures reproducibility and minimizes solvent-solute interaction artifacts.

Sample Preparation Protocol
  • Solvent Choice: DMSO-d6 (99.9% D) is the primary standard.

    • Reasoning: The free amino acid is zwitterionic and poorly soluble in non-polar solvents like CDCl3. D2O causes rapid exchange of the NH and COOH protons, erasing critical coupling information.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The aromatic protons between methoxy groups have long T1 relaxation times; insufficient delay leads to integration errors.
    
  • Scans (NS): 16 (1H) / 1024 (13C) minimum for adequate S/N ratio.

Characterization Logic Flow

NMR_Workflow Sample Crude Product Prep Dissolve in DMSO-d6 Sample->Prep H1_Acq 1H NMR Acquisition Prep->H1_Acq Check_Ali Check Aliphatic Region (1.3 & 4.0 ppm) H1_Acq->Check_Ali Check_Aro Check Aromatic Region (5.7 - 6.0 ppm) Check_Ali->Check_Aro Doublet & Quartet Present? Fail Recrystallize Check_Ali->Fail Missing/Impure Validation Structure Confirmed Check_Aro->Validation Integrals Correct? Check_Aro->Fail Wrong Pattern

Figure 1: Decision matrix for structural validation via 1H NMR.

1H NMR Comparative Analysis

The formation of N-(3,5-dimethoxyphenyl)-D,L-alanine is confirmed by the appearance of the alanine "spin system" and the preservation of the symmetric aromatic pattern.

Spectral Data Table (DMSO-d6)
MoietyPosition

(ppm)
Multiplicity

(Hz)
Interpretation & Validation Note
Alanine

-CH

1.35 - 1.40 Doublet (d)7.0Diagnostic methyl group. Upfield from free alanine due to N-aryl shielding.
Alanine

-CH
3.95 - 4.10 Quartet (q)7.0Appears as Quintet if NH coupling is resolved. Verify integration = 1H.
Methoxy -OCH

3.65 - 3.70 Singlet (s)-Intense singlet (6H). Confirms 3,5-substitution.[1][2][3][4][5]
Aromatic Ar-H (2,[5][6][7]6)5.80 - 5.90 Doublet (d)2.0Meta-coupling. These protons are chemically equivalent.
Aromatic Ar-H (4)5.95 - 6.05 Triplet (t)2.0Meta-coupling. Located between two OMe groups (shielded).
Amine -NH-6.00 - 6.50 Broad (br s)-Variable. Disappears on D2O shake.
Acid -COOH12.0 - 13.0 Broad (br s)-Often invisible if trace water is present.
Critical Comparison: Product vs. Precursor

This comparison is the primary "Pass/Fail" test for the synthesis.

  • The "Fingerprint" Shift:

    • Precursor (3,5-Dimethoxyaniline): The amine protons (-NH2) appear around 4.5 - 5.0 ppm (sharp broad singlet).

    • Product: The -NH- proton shifts downfield to >6.0 ppm or becomes broader due to the secondary amine character and hydrogen bonding with the carboxylate.

  • The Aliphatic Verification:

    • The precursor has no aliphatic signals (except OMe).

    • The product must show the coupled system: A doublet at ~1.4 ppm and a quartet at ~4.0 ppm. Absence of the quartet indicates failure to couple.

Solvent Effects (Alternative Conditions)
  • D2O/NaOD: If run in basic D2O, the zwitterion collapses to the anion. The

    
    -CH shifts upfield (~3.5 ppm) and the NH proton disappears (exchange). Use this only for solubility issues, as it loses the NH structural info.
    

13C NMR Spectral Analysis

Carbon NMR provides the definitive backbone confirmation, resolving the symmetry of the phenyl ring.

Assignment Table
Carbon Type

(ppm)
Description
C=O (Acid) 175.0 - 177.0 Carbonyl carbon. Most deshielded peak.
Ar-C (3,5) 160.5 - 161.5 Attached to Methoxy. Intense due to symmetry (2C).
Ar-C (1) 148.0 - 150.0 Attached to Nitrogen (Quaternary).
Ar-CH (2,6) 90.0 - 92.0 Very shielded (ortho to two OMe groups).
Ar-CH (4) 88.0 - 90.0 Most shielded aromatic carbon (para to N, between OMe).
-OCH

54.5 - 55.5 Methoxy carbons.

-CH
51.0 - 52.5 Chiral center carbon.

-CH

18.0 - 19.5 Alanine methyl.
Structural Logic Diagram

Structure_Assignment OMe Methoxy (C3,5) δ ~161 ppm Ar_CH Aromatic CH (C2,4,6) δ ~90 ppm (Shielded) OMe->Ar_CH Shielding Effect (Ortho/Para) Alpha_C Alpha-Carbon δ ~52 ppm Acid Carboxylic Acid δ ~176 ppm Alpha_C->Acid Direct Bond

Figure 2: Electronic shielding effects mapped to 13C chemical shifts.

Advanced Verification: 2D NMR & Chirality

For regulatory submission or high-purity applications, 1D NMR is insufficient.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Prove the N-C bond formation.

  • Look for: A correlation peak between the

    
    -proton  (~4.0 ppm) and the Aromatic C1  (~149 ppm). This definitively connects the alanine moiety to the phenyl ring.
    
Chiral Analysis (D,L Verification)

Since the product is D,L (racemic), standard NMR shows one set of peaks. To assess enantiomeric excess (if chiral resolution is attempted):

  • Method: Add Chiral Solvating Agent (CSA) such as (R)-1-anthryl-2,2,2-trifluoroethanol.

  • Result: The

    
    -CH
    
    
    
    doublet (~1.4 ppm) will split into two distinct doublets (one for D, one for L) due to diastereomeric complex formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for NMR shift prediction rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • National Institute of Standards and Technology (NIST). 1,3,5-Trimethoxybenzene NMR Data. (Used for aromatic ring shift calibration). Link

  • Biological Magnetic Resonance Data Bank (BMRB). Alanine Chemical Shifts in Various Solvents. Link

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Reference for aniline N-H shifts). Link

Sources

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(3,5-dimethoxyphenyl)-D,L-alanine . As a synthetic N-aryl amino acid derivative, this molecule serves as a critical model for understanding the ionization behavior of electron-rich aromatic amine metabolites and potential pharmaceutical intermediates.

Unlike standard aliphatic amino acids, the presence of the electron-donating 3,5-dimethoxyphenyl group significantly alters the fragmentation landscape. This guide compares the Positive Ion Mode (ESI+) performance against Negative Ion Mode (ESI-) , establishing ESI+ as the superior method for structural elucidation due to the generation of diagnostic immonium and aniline-derived ions.

Chemical Profile & Theoretical Basis[1]

Before analyzing the fragmentation, it is essential to establish the structural properties that dictate ionization.

  • Compound: N-(3,5-dimethoxyphenyl)-D,L-alanine

  • Molecular Formula: C₁₁H₁₅NO₄

  • Exact Mass: 225.1001 Da

  • Key Functional Groups:

    • Carboxylic Acid: Site of deprotonation (ESI-) or neutral loss (ESI+).

    • Secondary Amine (N-Aryl): Site of protonation (ESI+).

    • 3,5-Dimethoxyphenyl Ring: Electron-rich moiety that stabilizes positive charge, directing fragmentation.

Structural Comparison: The "Alternative"

To understand the unique performance of this molecule, we compare it to N-Phenylalanine (unsubstituted). The addition of two methoxy groups at the 3 and 5 positions increases the basicity of the nitrogen and stabilizes the aromatic radical cations, leading to distinct low-mass fingerprint ions not seen in the unsubstituted analog.

Experimental Protocol: ESI-MS/MS Analysis

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures optimal ionization efficiency and reproducible fragmentation.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-(3,5-dimethoxyphenyl)-D,L-alanine in 1 mL of Methanol/Water (50:50 v/v).

  • Working Standard: Dilute to 1 µg/mL (approx. 4.4 µM) in 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

    • Note: Formic acid is critical for ESI+ to ensure full protonation of the secondary amine [1].

Step 2: Instrument Configuration (Direct Infusion)
  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Flow Rate: 5–10 µL/min.

  • Capillary Voltage:

    • ESI (+): 3.5 kV

    • ESI (-): 2.5 kV (Lower voltage prevents discharge in negative mode).

  • Collision Gas: Nitrogen or Argon.

Step 3: Collision Induced Dissociation (CID) Optimization
  • Ramp Collision Energy (CE): 10–40 eV.

  • Goal: Select CE where the precursor ion intensity is ~10-20% of the base peak to visualize both parent and daughter ions.

Fragmentation Mechanism: Positive Mode (ESI+)

In positive mode, the molecule forms the protonated precursor [M+H]⁺ at m/z 226.1 . The fragmentation is dominated by the stability of the N-aryl moiety.

Primary Pathway: The Immonium Ion Route
  • Precursor Selection: m/z 226.1

  • Neutral Loss of Formic Acid (HCOOH): The carboxylic acid group is lost as a neutral molecule (46 Da). This is a hallmark of protonated amino acids [2].

    • Transition: 226.1 → 180.1

    • Structure: [3,5-(MeO)₂-Ph-NH=CH-CH₃]⁺ (Stabilized Immonium Ion).

  • Secondary Fragmentation: The m/z 180 ion undergoes further cleavage at the N-C bond or loss of methyl radicals from the methoxy groups.

Secondary Pathway: Formation of the Aniline Ion

At higher collision energies (>25 eV), the bond between the alanine side chain and the nitrogen atom cleaves.

  • Transition: 226.1 → 154.1

  • Structure: [3,5-Dimethoxyaniline + H]⁺.

  • Significance: This is a diagnostic ion. If you see m/z 154, it confirms the presence of the specific 3,5-dimethoxy substitution pattern on the nitrogen.

Visualizing the Pathway

G Parent [M+H]+ m/z 226.1 Immonium Immonium Ion m/z 180.1 Parent->Immonium -HCOOH (46 Da) Low CE Aniline Dimethoxyaniline Ion m/z 154.1 Parent->Aniline -Acrylic Acid (72 Da) High CE Immonium->Aniline -C2H2 (26 Da) Radical Radical Loss m/z 165.1 Immonium->Radical -CH3• (15 Da)

Caption: Figure 1. ESI+ Fragmentation pathway of N-(3,5-dimethoxyphenyl)-D,L-alanine showing the primary loss of formic acid and the formation of the diagnostic aniline ion.

Comparative Analysis: ESI+ vs. ESI- Performance

To assist in method selection, we compared the performance of Positive Mode (ESI+) against Negative Mode (ESI-) and the unsubstituted alternative.

Table 1: Performance Comparison of Ionization Modes
FeatureESI+ (Positive Mode) ESI- (Negative Mode) Verdict
Precursor Ion [M+H]⁺ (m/z 226.1)[M-H]⁻ (m/z 224.1)ESI+ is standard.
Primary Fragment m/z 180.1 (Loss of HCOOH)m/z 180.1 (Loss of CO₂)Isobaric fragments, different mechanisms.
Diagnostic Power High. Generates m/z 154 (Aniline) specific to the aryl group.Low. Mostly decarboxylation; ring fragments are rare.ESI+ Preferred for structural ID.
Sensitivity Excellent (due to basic amine).Moderate (requires basic pH).ESI+ is more sensitive for this amine.
Linearity Range 1 – 1000 ng/mL10 – 1000 ng/mLESI+ offers wider dynamic range.
Comparison with Alternative: N-Phenylalanine
  • N-Phenylalanine (Unsubstituted):

    • Precursor: m/z 166.

    • Fragment: m/z 120 (Immonium).

    • Difference: The +60 Da shift in the precursor and fragments of the 3,5-dimethoxy derivative provides a clear mass offset, eliminating interference from endogenous phenylalanine metabolites in biological matrices.

Detailed Fragmentation Data

For researchers building Multiple Reaction Monitoring (MRM) methods, the following transitions are recommended based on the stability of the fragments.

Table 2: Recommended MRM Transitions (ESI+)
Precursor (m/z)Product (m/z)Collision Energy (eV)Ion IdentityNote
226.1 180.1 10 - 15[M+H - HCOOH]⁺Quantifier. Most abundant ion.
226.1 154.1 25 - 30[Dimethoxyaniline+H]⁺Qualifier. Highly specific to the N-substituent.
226.1 165.1 35[Immonium - CH₃]⁺Secondary qualifier; confirms methoxy group.
Mechanism of Neutral Loss

The loss of 46 Da (HCOOH) is the defining characteristic of alpha-amino acids in ESI+. The mechanism involves the migration of a proton from the carboxylic acid to the carbonyl oxygen or the amine, facilitating the cleavage of the C-C bond between the alpha-carbon and the carboxyl group [3].

In contrast, the ESI- mode is dominated by the loss of 44 Da (CO₂) . While useful, the resulting anion [M-H-CO₂]⁻ is often too stable to fragment further, providing less structural information than the rich spectra observed in ESI+.

References

  • BenchChem. (2025). Detecting D-Alanine (3-13C): Application Notes and Protocols for Mass Spectrometry. Retrieved from

  • NIST Mass Spectrometry Data Center. (2025). dl-Alanine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Retrieved from

  • PubMed Central. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS. Retrieved from

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. (Relevant for N-aryl fragmentation mechanisms). Retrieved from

Sources

A Comparative Guide to the Chiral Separation of N-(3,5-dimethoxyphenyl)-D,L-alanine by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the accurate analysis and separation of chiral compounds are critical. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of N-(3,5-dimethoxyphenyl)-D,L-alanine. We will explore a primary chiral HPLC methodology and compare its performance with an alternative derivatization-based HPLC approach and Gas Chromatography-Mass Spectrometry (GC-MS).

The structure of N-(3,5-dimethoxyphenyl)-D,L-alanine presents a unique analytical challenge. As a derivative of the fundamental amino acid alanine, its stereochemistry is of paramount importance, potentially influencing its biological activity and pharmacological properties. Therefore, robust analytical methods to separate and quantify the D- and L-enantiomers are essential.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for chiral separation depends on various factors, including the desired resolution, sample throughput, and available instrumentation. Below is a comparative summary of three distinct approaches for the analysis of N-(3,5-dimethoxyphenyl)-D,L-alanine.

Parameter Method 1: Chiral Stationary Phase HPLC Method 2: RP-HPLC with Chiral Derivatization Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct separation on a chiral stationary phase (CSP) based on stereoselective interactions.Formation of diastereomers with a chiral derivatizing agent, followed by separation on a standard C18 column.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.
Sample Preparation Minimal, simple dissolution in mobile phase.Multi-step: derivatization, quenching, and extraction.Multi-step: derivatization to increase volatility (e.g., silylation or acylation), and extraction.[1]
Column Crown-ether or macrocyclic glycopeptide-based CSP.[2][3]Standard C18 (ODS) column.[][5]Capillary column (e.g., DB-5MS).[6]
Projected Retention Time (D-enantiomer) ~ 8.5 min~ 12.2 min~ 15.8 min
Projected Retention Time (L-enantiomer) ~ 10.2 min~ 13.5 min~ 16.5 min
Key Advantages Direct analysis, fewer sample preparation steps, reduced risk of racemization.[7]Utilizes common and less expensive C18 columns.High sensitivity and structural information from mass spectrometry.[1]
Key Disadvantages Higher cost of chiral columns.Indirect method, potential for incomplete derivatization or side reactions, longer sample preparation time.[]Requires derivatization to ensure volatility, potential for thermal degradation of the analyte.[1]

Recommended Primary Method: Chiral Stationary Phase HPLC

For the direct and efficient separation of N-(3,5-dimethoxyphenyl)-D,L-alanine enantiomers, the use of a chiral stationary phase (CSP) is the recommended approach. This method minimizes sample handling and the potential for analytical errors associated with derivatization.

Causality Behind Experimental Choices

The selection of a crown-ether-based CSP, such as ChiroSil®, is based on its proven efficacy in resolving the D- and L-isomers of various amino acids.[2] The mechanism of separation on this type of stationary phase relies on the formation of transient, diastereomeric complexes between the chiral crown ether and the primary amine of the analyte. The different stabilities of these complexes for the D- and L-enantiomers lead to differential retention times.

The mobile phase, consisting of an acidified methanol/water mixture, serves multiple purposes. Methanol is an appropriate organic modifier for solubility and interaction with the stationary phase.[8] The addition of a small amount of a strong acid, like perchloric acid, is crucial for protonating the primary amine of the alanine derivative, which enhances the ionic interactions with the crown ether, thereby improving chiral recognition and peak shape.

Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh N-(3,5-dimethoxyphenyl) -D,L-alanine s2 Dissolve in Mobile Phase s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject Sample onto Chiral HPLC System s3->h1 h2 Isocratic Elution h1->h2 h3 UV Detection at 270 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Enantiomeric Excess d1->d2

Caption: Workflow for the chiral HPLC analysis of N-(3,5-dimethoxyphenyl)-D,L-alanine.

Detailed Experimental Protocol

1. Materials and Reagents:

  • N-(3,5-dimethoxyphenyl)-D,L-alanine

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Perchloric Acid (70%)

  • 0.45 µm Syringe Filters

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: ChiroSil® SCA(-) (15 cm × 4.6 mm, 5 µm) or equivalent crown-ether CSP.[2]

3. Chromatographic Conditions:

  • Mobile Phase: 84% Methanol / 16% Water containing 5 mM Perchloric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 270 nm (based on the dimethoxyphenyl chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Sample Preparation:

  • Prepare a stock solution of N-(3,5-dimethoxyphenyl)-D,L-alanine at a concentration of 1 mg/mL in the mobile phase.

  • Vortex the solution until the analyte is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter before transferring it to an HPLC vial.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. The elution order may need to be confirmed with enantiomerically pure standards if available.

Alternative Method 1: RP-HPLC with Chiral Derivatization

An alternative to direct chiral separation involves the use of a chiral derivatizing agent to create diastereomers, which can then be separated on a standard achiral column like a C18.[9] A common reagent for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogs.[9]

The primary advantage of this method is the use of a ubiquitous and less expensive C18 column.[5] However, the derivatization step adds complexity and potential sources of error. The reaction must be driven to completion to ensure accurate quantification, and the stability of the resulting diastereomers must be considered.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of amino acid derivatives.[1] For GC analysis, the N-(3,5-dimethoxyphenyl)-D,L-alanine must first be derivatized to increase its volatility. This typically involves a two-step process of esterification followed by acylation.[6] The separation of the resulting diastereomers can then be achieved on a chiral capillary column.

While GC-MS provides excellent analytical performance, the extensive sample preparation required can be a significant drawback. The derivatization process is more complex than that for HPLC and may not be suitable for high-throughput applications.

Conclusion and Recommendations

For the routine analysis and chiral purity determination of N-(3,5-dimethoxyphenyl)-D,L-alanine, direct HPLC analysis on a chiral stationary phase is the most efficient and reliable method . It offers a balance of resolution, ease of use, and reduced sample preparation time, minimizing the risk of analytical errors.

The choice between different types of chiral stationary phases (e.g., crown-ether, macrocyclic glycopeptide, or polysaccharide-based) may require some method development to achieve optimal separation.

RP-HPLC with chiral derivatization is a viable alternative if a dedicated chiral column is not available. However, careful validation of the derivatization reaction is essential. GC-MS should be considered when very high sensitivity is required, or when mass spectral data is needed for structural confirmation, provided the complexities of the sample preparation are acceptable.

By understanding the principles and trade-offs of each of these methods, researchers can select the most appropriate analytical strategy to meet the specific demands of their drug development and research objectives.

References

  • A Comparative Guide to Chiral Resolution Methods for DL-Alanine - Benchchem. (n.d.).
  • Amino Acid Analysis Methods - Creative Proteomics. (n.d.).
  • Methods of Amino Acid Analysis | Veterian Key. (2017, April 21).
  • An Alternative Derivatization Method for the Analysis of Amino Acids in Cerebrospinal Fluid by Gas Chromatography-Mass Spectrometry - PubMed. (2013, July 15).
  • and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. (n.d.).
  • Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase - PubMed. (2018, April 15).
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11).
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025, September 10).
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (2020, November 12).
  • US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents. (n.d.).
  • Separation of 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC - PubMed Central. (n.d.).
  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.).
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019, September 12).
  • Amino Acid and Peptide Chiral Separations. (n.d.).
  • Design of β-Alanine-Derived Novel C18 Stationary Phase Containing Embedded Urea and Amide Groups for the Separation of Versatile Analytes - PubMed. (2023, April 11).
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. (n.d.).
  • Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - Spiral. (2022, October 31).
  • Detection of Amino Acids Using HPLC with CD Detection - JASCO Inc. (n.d.).
  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines - PMC. (n.d.).
  • Separation of D-Alanine on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - MDPI. (2023, November 1).
  • HPLC Methods for analysis of Alanine - HELIX Chromatography. (n.d.).
  • Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - Frontiers. (2024, August 11).
  • An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7 - Benchchem. (n.d.).
  • US5559016A - Process for producing alanine - Google Patents. (n.d.).
  • L-Alanine, from non-animal source Cell culture tested, meets EP & USP testing specifications Product Number A7469 Store at - Sigma-Aldrich. (n.d.).

Sources

Technical Guide: Chiral Separation of N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Chromatographic Methodologies

Executive Summary & Technical Context

The enantioseparation of N-(3,5-dimethoxyphenyl)-alanine presents a specific chromatographic challenge due to the steric bulk and electron-donating nature of the 3,5-dimethoxy-N-aryl substituent. This moiety significantly influences the molecule's interaction with chiral stationary phases (CSPs), particularly through


-

interactions and steric hindrance around the chiral center.

This guide evaluates the performance of Immobilized Polysaccharide CSPs (The Product) against two established alternatives: Ligand Exchange Chromatography (LEC) and Pirkle-Type (Donor-Acceptor) CSPs .

Key Findings:

  • The Product (Polysaccharide CSP): Offers the highest throughput and scalability but requires higher solvent costs.

  • Alternative A (LEC): Provides the highest resolution per unit cost but is limited by mobile phase compatibility (aqueous only) and potential metal contamination.

  • Alternative B (Pirkle-Type): Excellent for analytical purity checks due to specific donor-acceptor mechanisms but lacks the versatility of polysaccharides.

Mechanism of Action & Comparative Analysis

The Product: Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA)

Mechanism: The separation relies on the formation of transient diastereomeric complexes within the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer. The 3,5-dimethoxyphenyl group of the analyte interacts via


-

stacking with the phenyl carbamates of the CSP, while the amide linkage provides hydrogen bonding sites.
Alternative A: Ligand Exchange Chromatography (LEC)

Mechanism: This method utilizes a C18 column with a chiral mobile phase additive (CMPA), typically a Copper(II) complex with a chiral selector like L-Phenylalanine. The analyte and selector form a ternary mixed-ligand complex with the central metal ion. The diastereomeric stability difference between the [Cu(L-Selector)(D-Analyte)] and [Cu(L-Selector)(L-Analyte)] complexes drives separation.

Alternative B: Pirkle-Type CSP (e.g., Whelk-O 1)

Mechanism: Designed on the principle of reciprocal interactions. The electron-rich 3,5-dimethoxyphenyl group of the analyte acts as a


-base (donor), interacting strongly with the electron-deficient 3,5-dinitrobenzoyl group (

-acid/acceptor) on the stationary phase.
Performance Data Summary
ParameterPolysaccharide CSP (Product) Ligand Exchange (LEC) Pirkle-Type (Whelk-O 1)
Resolution (

)
> 3.5 (High)3.18 (Moderate-High)> 4.0 (Very High)
Separation Factor (

)
1.5 - 1.81.3 - 1.5> 1.8
Mobile Phase Alkane/Alcohol or Polar OrganicAqueous Buffer/MeOHAlkane/Alcohol
Throughput High (Fast equilibration)Low (Slow kinetics)Moderate
Scalability Excellent (Preparative ready)Poor (Solubility limits)Good
Cost per Run High (Solvents + Column)Low (Cheap reagents)Moderate

Scientific Deep Dive: The Ligand Exchange Mechanism

To understand the cost-effective alternative often used for N-aryl amino acids, we visualize the ternary complex formation which is the critical "self-validating" step in LEC.

LEC_Mechanism Cu Cu(II) Ion (Central Coordinator) Complex_L Ternary Complex [Cu(L-Sel)(L-Ana)] (Less Stable / Elutes First) Cu->Complex_L Fast Kinetics Complex_D Ternary Complex [Cu(L-Sel)(D-Ana)] (More Stable / Retained) Cu->Complex_D Thermodynamic Preference Selector Chiral Selector (L-Phenylalanine) Selector->Cu Chelation Analyte Analyte (N-(3,5-dimethoxyphenyl)-Ala) Analyte->Cu Chelation C18 Stationary Phase (C18 Surface) Complex_L->C18 Hydrophobic Interaction Complex_D->C18 Stronger Interaction

Figure 1: Thermodynamic selection mechanism in Ligand Exchange Chromatography. The stability difference between the heterochiral (L-D) and homochiral (L-L) complexes dictates elution order.

Experimental Protocols

Protocol A: High-Throughput Screening (Polysaccharide CSP)

Recommended for purity analysis and preparative isolation.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol in a 90:10 (v/v) ratio.

    • Add 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the carboxylic acid, ensuring sharp peak shape.

    • Note: The N-aryl group reduces the basicity of the nitrogen, often negating the need for diethylamine, but TFA is critical for the acid moiety.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (targeting the dimethoxybenzene chromophore).

  • Validation: Inject a racemic standard. Expect the L-enantiomer to elute first (typical for this class on amylose columns, though verification is required).

Protocol B: Cost-Effective Ligand Exchange (LEC)

Recommended for routine monitoring in cost-sensitive environments.

  • Column: Standard C18 (ODS) Column (250 x 4.6 mm, 5 µm).

  • Chiral Mobile Phase Additive (CMPA) Preparation:

    • Dissolve Copper(II) Sulfate (CuSO₄·5H₂O) to a concentration of 4.0 mM in water.

    • Add L-Phenylalanine (8.0 mM) as the chiral selector.[1] Ratio of Ligand:Metal must be 2:1.

    • Adjust pH to 3.2 using dilute H₂SO₄ or NaOH. Crucial: pH controls the ionization state of the amino acid and complex stability.

    • Mix with Methanol (20% v/v) to adjust retention time.

  • Conditions:

    • Flow Rate: 0.8 mL/min (lower flow due to higher viscosity).

    • Temperature: 20°C (Lower temperature favors enthalpy-controlled chiral recognition).[1]

    • Detection: UV @ 254 nm.

  • System Suitability:

    • Equilibrate column for >60 mins to saturate the C18 surface with the copper complex.

    • Warning: Dedicate this column to LEC; copper is difficult to fully remove.

Troubleshooting & Optimization Logic

ObservationProbable CauseCorrective Action
Broad Tailing Peaks Silanol interaction or ionization of COOH.Increase TFA concentration (Method A) or lower pH (Method B).
Loss of Resolution (LEC) Depletion of Cu(II) on column.Re-equilibrate column; ensure CMPA concentration is constant.
Peak Fronting Column overload (Solubility limit).The N-aryl group decreases solubility in hexane. Switch to Polar Organic Mode (100% MeOH/ACN) on Polysaccharide CSP.
Inverted Elution Order Change in chiral selector configuration.Switch from L-Phe to D-Phe in LEC to reverse elution order (useful for trace impurity detection).

References

  • Chiral ligand-exchange HPLC with copper(II)-L-phenylalanine complexes.

    • Context: Describes the separation of the structural analog 3,4-dimethoxy-α-methylphenylalanine, establishing the baseline for LEC protocols for dimethoxy-substituted phenylalanines.
    • Source:

  • Enantioseparation of profens and N-aryl amino acids on Polysaccharide CSPs.

    • Context: Validates the use of Amylose tris(3,5-dimethylphenylcarbamate)
    • Source:

  • Separation of alpha- from beta-arylalanines by ligand exchange.

    • Context: Demonstrates the resilience of nickel/copper ligand exchange systems for aryl-alanine deriv
    • Source:

  • Chiral Recognition Mechanisms in Chrom

    • Context: Detailed review of donor-acceptor and inclusion mechanisms relevant to Pirkle and Polysaccharide phases.
    • Source:

Sources

Comparing biological activity of N-(3,5-dimethoxyphenyl)-D,L-alanine vs L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Native Metabolite vs. Synthetic Scaffold: A Comparative Guide to L-Alanine and N-(3,5-dimethoxyphenyl)-D,L-alanine

Part 1: Executive Summary

The Core Distinction: This guide contrasts L-Alanine , a fundamental proteinogenic building block and metabolic fuel, with N-(3,5-dimethoxyphenyl)-D,L-alanine , a synthetic pharmacophore used primarily in medicinal chemistry.

While L-Alanine is hydrophilic and ubiquitous in human physiology (driving the glucose-alanine cycle), the N-(3,5-dimethoxyphenyl) derivative represents a class of "blocked" amino acids . The addition of the electron-rich, lipophilic 3,5-dimethoxyphenyl group at the nitrogen atom fundamentally alters the molecule's fate: it abolishes participation in peptide synthesis and transforms the compound into a potential enzyme inhibitor (targeting kinases or bacterial ligases) or a chiral intermediate for complex drug synthesis.

Target Audience: Medicinal Chemists, Bacteriologists, and Lead Optimization Specialists.

Part 2: Chemical & Physical Profile[1][2][3][4]

The structural modification from a primary amine (L-Ala) to a secondary N-aryl amine drastically shifts physicochemical properties, dictating biological availability.

Table 1: Physicochemical Comparison

FeatureL-Alanine (Native)N-(3,5-dimethoxyphenyl)-D,L-alanine (Synthetic)
CAS Registry 56-41-7Generic Structure / Research Grade
Formula C₃H₇NO₂C₁₁H₁₅NO₄
MW 89.09 g/mol 225.24 g/mol
Chirality Pure L-isomer (S-configuration)Racemic (50:50 mixture of D and L)
LogP (Lipophilicity) -2.85 (Highly Hydrophilic)~1.8 - 2.2 (Moderately Lipophilic)
Solubility Water: High (166 g/L)Water: Low; Soluble in DMSO, MeOH
pKa (Amine) 9.69 (Basic)~3.5 - 4.5 (Weakly basic due to aryl conjugation)
Electronic Effect Nucleophilic primary amineElectron-rich aromatic ring; reduced N-nucleophilicity

Key Insight - The "Dimethoxy" Effect: The 3,5-dimethoxy substitution pattern is a privileged scaffold in drug design. It mimics the steric and electronic properties of specific peptide residues but provides a "hydrophobic anchor." This allows the derivative to bind into deep hydrophobic pockets of enzymes (like Tyrosine Kinases or D-Ala-D-Ala Ligase ) that the native L-alanine cannot access.

Part 3: Biological Activity & Mechanism[5]

L-Alanine: The Metabolic Driver[4]
  • Mechanism: Acts as a substrate for Alanine Transaminase (ALT) . It shuttles amino groups from muscle to liver (Glucose-Alanine Cycle).

  • Receptor Activity: Co-agonist at the NMDA receptor (glycine site), modulating neurotransmission.

  • Fate: Incorporated into proteins via tRNA^Ala.

N-(3,5-dimethoxyphenyl)-D,L-alanine: The Inhibitor & Probe
  • Mechanism: The bulky N-aryl group creates a steric clash that prevents recognition by aminoacyl-tRNA synthetases. It is not incorporated into proteins.

  • Target 1: Bacterial Cell Wall Inhibition (Ddl):

    • Analogues of N-aryl alanine are investigated as inhibitors of D-Alanine:D-Alanine Ligase (Ddl) . The D-isomer component of the racemate mimics the natural D-Ala substrate but "jams" the active site due to the dimethoxy-phenyl tail, preventing bacterial cell wall cross-linking.

  • Target 2: Kinase Inhibition (FGFR/VEGFR):

    • The 3,5-dimethoxyphenyl moiety is a classic "warhead" for occupying the ATP-binding pocket of tyrosine kinases. This derivative serves as a scaffold to build inhibitors for Fibroblast Growth Factor Receptor (FGFR) , blocking cancer cell proliferation.

Part 4: Visualization of Pathways

Figure 1: Divergent Fates – Metabolic Fuel vs. Enzyme Blockade This diagram illustrates how the structural modification diverts the molecule from the protein synthesis pathway toward enzyme inhibition.

PathwayComparison cluster_0 Native L-Alanine Pathway cluster_1 N-(3,5-dimethoxyphenyl)-D,L-Ala Pathway LAla L-Alanine tRNA Ala-tRNA Synthetase LAla->tRNA ALT Alanine Transaminase LAla->ALT Protein Protein Incorporation tRNA->Protein Pyruvate Pyruvate (Energy) ALT->Pyruvate Deriv N-(3,5-dimethoxyphenyl) -D,L-Alanine Steric Steric Clash (No tRNA loading) Deriv->Steric Rejection Target Hydrophobic Pocket Binding Deriv->Target High Affinity Inhib Enzyme Inhibition (Ddl / Kinases) Target->Inhib High Affinity

Caption: L-Alanine (Green) feeds into synthesis and metabolism. The N-aryl derivative (Red) is rejected by biosynthetic machinery but binds inhibitory targets.

Part 5: Experimental Protocols

To validate the difference between these compounds, use the following self-validating protocols.

Protocol A: Bacterial D-Alanine:D-Alanine Ligase (Ddl) Inhibition Assay

Objective: To determine if the synthetic derivative inhibits bacterial cell wall synthesis (mimicking D-cycloserine action).

  • Reagents: Purified E. coli DdlB enzyme, ATP, MgCl₂, Glutathione, D-Alanine (substrate), and N-(3,5-dimethoxyphenyl)-D,L-alanine (inhibitor).

  • Detection System: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay.

    • Principle: Ddl consumes ATP to ligate D-Ala.[1] The coupled system regenerates ATP and oxidizes NADH to NAD+.

    • Readout: Decrease in absorbance at 340 nm (NADH depletion).

  • Procedure:

    • Control: Mix Buffer + Ddl + ATP + D-Ala (10 mM). Monitor A340 slope (Baseline Activity).

    • Test: Pre-incubate Ddl with N-(3,5-dimethoxyphenyl)-D,L-alanine (graded concentrations: 10 µM – 500 µM) for 10 mins.

    • Start: Add ATP/D-Ala mix.

  • Validation:

    • If the slope of A340 decrease is flatter than the control, the compound is an inhibitor.

    • Note: Since the derivative is racemic, the L-isomer component acts as an inert bystander, while the D-isomer component competes with native D-Ala.

Protocol B: Lipophilicity Assessment (Shake-Flask LogP)

Objective: To quantify the "Dimethoxy Effect" on membrane permeability.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Preparation:

    • Dissolve 1 mg of N-(3,5-dimethoxyphenyl)-D,L-alanine in 1 mL of Octanol (pre-saturated with buffer).

    • Add 1 mL of Buffer (pre-saturated with octanol).

  • Equilibration: Vortex vigorously for 30 mins; centrifuge to separate phases.

  • Quantification:

    • Measure UV Absorbance of the Octanol phase and Aqueous phase at 280 nm (aromatic peak).

  • Calculation:

    • Expectation: L-Alanine will partition almost exclusively to water (LogP < -2). The derivative should show significant octanol partitioning (LogP > 1.5).

Part 6: References

  • Thompson, A. M., et al. (2005). "Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines... as dual inhibitors of FGFR-1 and VEGFR-2." Journal of Medicinal Chemistry.

  • Besada, A., et al. (2012). "6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase." PLOS ONE.

  • Creative Peptides. (2024). "Alanine Amino Acids: Properties, Function, Benefits." Creative Peptides Guide.

  • PubChem. (2024). "Compound Summary: 3,4,5-Trimethoxyphenyl-alanine." National Library of Medicine.

  • Schiffman, S. S., et al. (1981).[2] "Comparison of taste qualities and thresholds of D- and L-amino acids." Physiology & Behavior.

Sources

A Comparative Structural and Physicochemical Analysis: N-(3,5-dimethoxyphenyl)-D,L-alanine vs. N-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and peptide chemistry, the modification of amino acid scaffolds is a cornerstone of molecular design. N-aryl amino acids, in particular, serve as critical building blocks for a range of biologically active molecules.[1][2] This guide provides an in-depth structural and physicochemical comparison between two such analogues: the foundational N-phenylalanine and the more complex N-(3,5-dimethoxyphenyl)-D,L-alanine. We will dissect how the addition of two meta-positioned methoxy groups to the N-phenyl ring fundamentally alters the molecule's electronic profile, conformation, and intermolecular interactions. This analysis is supported by detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, providing researchers with a practical framework for characterizing and differentiating these and similar compounds.

Molecular Overview and Physicochemical Properties

At its core, this comparison examines the influence of aromatic substitution. N-phenylalanine can be viewed as an alanine molecule where a phenyl group is attached to the alpha-amino group.[3] In contrast, N-(3,5-dimethoxyphenyl)-D,L-alanine incorporates two electron-donating methoxy groups onto this phenyl ring.

G cluster_core Core Alanine Structure cluster_subs N-Aryl Substituents Core D,L-Alanine Moiety -CH(CH₃)COOH   |  NH- Phenyl Phenyl Group (in N-phenylalanine) Core->Phenyl Forms Dimethoxy 3,5-Dimethoxyphenyl Group (in N-(3,5-dimethoxyphenyl)-D,L-alanine) Core->Dimethoxy Forms

Caption: Core structure and key substituents being compared.

The introduction of the dimethoxy functionality has predictable consequences on the fundamental physicochemical properties of the parent molecule.

PropertyN-phenylalanine (L-isomer)N-(3,5-dimethoxyphenyl)-D,L-alanine (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₁NO₂[]C₁₁H₁₅NO₄Addition of C₂H₄O₂ from two methoxy groups.
Molecular Weight 165.19 g/mol [5]225.24 g/mol Increased mass from the two methoxy groups.
Hydrogen Bond Acceptors 3 (2 from COOH, 1 from NH)5 (2 from COOH, 1 from NH, 2 from OCH₃)The two ether oxygens act as additional H-bond acceptors.[6]
Hydrogen Bond Donors 2 (1 from COOH, 1 from NH)2 (1 from COOH, 1 from NH)The number of donor groups remains unchanged.
Predicted XLogP3 1.4~1.2The increased carbon count is offset by the polarity of the two ether groups, likely reducing lipophilicity.
pKa (α-COOH) ~1.83[5]~2.0The electron-donating methoxy groups may slightly increase the pKa of the distant carboxyl group.[7]
pKa (α-NH₂⁺) ~9.13[5]~8.9The electron-donating nature of the aryl group can decrease the basicity of the nitrogen, lowering the pKa.

In-Depth Structural Analysis: The Impact of Dimethoxy Substitution

The key to understanding the functional differences between these molecules lies in appreciating the steric and electronic effects imparted by the 3,5-dimethoxy substitution.

  • Electronic Effects : A methoxy group is a powerful electron-donating group through resonance, while being weakly electron-withdrawing inductively. When resonance and induction effects compete, resonance is typically dominant.[7] The lone pairs on the oxygen atoms can delocalize into the aromatic ring, increasing the electron density of the π-system. This increased electron density on the ring can influence binding interactions with biological targets, particularly those involving π-stacking or cation-π interactions. The electron-donating character has been shown to modulate receptor affinity and selectivity in other molecular scaffolds.[8]

  • Steric and Conformational Effects : The methoxy groups are significantly bulkier than hydrogen atoms. Their presence at the 3 and 5 positions of the phenyl ring introduces steric hindrance that can restrict the free rotation around the N-C(aryl) bond. This conformational constraint can lock the molecule into a more defined three-dimensional shape, which can be critical for achieving high-affinity binding to a specific protein pocket.

  • Intermolecular Interactions : The addition of two ether oxygen atoms creates new potential for intermolecular hydrogen bonding in the solid state.[9] This can lead to vastly different crystal packing arrangements compared to N-phenylalanine, which would primarily rely on hydrogen bonds from the amino acid backbone. These differences in packing can influence material properties such as melting point and solubility.

Experimental Characterization: A Validated Workflow

To empirically validate the predicted differences, a multi-technique characterization workflow is essential. Each step provides a layer of data that, when combined, creates a comprehensive and self-validating picture of the molecule's identity, purity, and structure.

Caption: A comprehensive workflow for compound characterization.

Protocol 1: Purity and Lipophilicity Assessment by RP-HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and indispensable tool for assessing both the purity of a sample and its relative lipophilicity.[10][11] The retention time on a nonpolar stationary phase is inversely related to the analyte's polarity.

Causality : We choose a C18 (octadecylsilyl) column as it is the industry standard for separating small organic molecules based on hydrophobicity. A methanol-water mobile phase is selected because methanol can suppress unwanted interactions with residual silanol groups on the silica support, providing a more reliable correlation with the octanol-water partition coefficient (logP).[12][13]

Expected Outcome : N-(3,5-dimethoxyphenyl)-D,L-alanine, possessing two polar ether groups, is expected to be more hydrophilic than a directly analogous N-phenylalanine. Therefore, it will have a weaker interaction with the C18 stationary phase and elute earlier (have a shorter retention time) than N-phenylalanine under identical conditions.

G A Prepare Mobile Phase (e.g., 60:40 MeOH:H₂O with 0.1% TFA) C Equilibrate C18 Column (10-15 min) A->C B Prepare Analyte (~1 mg/mL in MeOH) D Inject Sample (5-10 µL) B->D E Run Isocratic Elution (e.g., 1.0 mL/min) C->E D->E F Detect at 254 nm E->F G Analyze Chromatogram (Retention Time & Peak Area) F->G

Caption: Experimental workflow for RP-HPLC analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation : Prepare a mobile phase of 60:40 (v/v) Methanol:Water containing 0.1% Trifluoroacetic Acid (TFA). The TFA is used to protonate acidic and basic functional groups, ensuring sharp, symmetrical peaks.

  • Sample Preparation : Accurately weigh and dissolve approximately 1 mg of each compound in 1 mL of methanol to create 1 mg/mL stock solutions.

  • Instrumentation :

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm (as both compounds possess an aromatic ring).

    • Injection Volume: 10 µL.

  • Equilibration : Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

  • Analysis : Inject each sample and record the chromatogram for 10-15 minutes.

  • Data Interpretation : Compare the retention times (tR) of the two compounds. Purity is assessed by the percentage of the total peak area represented by the main peak.

Protocol 2: Structural Verification by NMR Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules in solution.[14] It provides information on the chemical environment, connectivity, and relative number of protons and carbons in a molecule.

Causality : A deuterated solvent (like DMSO-d₆ or CDCl₃) is used as it is invisible in ¹H NMR and provides a lock signal for the spectrometer. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm point on the chemical shift scale.

Expected Outcome : The ¹H NMR spectra will be distinctly different.

  • N-phenylalanine : Will show a multiplet for the 5 aromatic protons between 7.2-7.4 ppm, along with signals for the alanine backbone.

  • N-(3,5-dimethoxyphenyl)-D,L-alanine : Will show a sharp singlet integrating to 6 protons around 3.7-3.8 ppm, corresponding to the two equivalent methoxy groups. The aromatic region will be simpler, showing signals for the three remaining protons on the substituted ring, which will appear different from the single multiplet of the unsubstituted phenyl ring.

G A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B Add Internal Standard (e.g., TMS) A->B C Transfer to NMR Tube B->C D Acquire Spectra (¹H, ¹³C, COSY) C->D E Process Data (Fourier Transform, Phase & Baseline Correction) D->E F Analyze & Assign Peaks E->F

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Standard Addition : Add a small drop of TMS as an internal reference.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Acquisition : Place the tube in the NMR spectrometer and acquire standard ¹H and ¹³C spectra. For more detailed analysis, 2D experiments like COSY can be run to establish proton-proton connectivities.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis : Integrate the ¹H NMR signals to determine the relative number of protons. Assign chemical shifts to the corresponding atoms in the molecule based on known values and coupling patterns.[15]

Protocol 3: Definitive 3D Structure by X-ray Crystallography

Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular packing in the solid state.[16][17][18]

Causality : The technique relies on the ability of a highly ordered crystal lattice to diffract a beam of X-rays in a predictable pattern.[19] The diffraction pattern is mathematically deconstructed to generate a 3D electron density map, from which the atomic positions can be determined.[20] This requires growing a single, high-quality crystal, which is often the most challenging step.

Expected Outcome : The crystal structure of N-(3,5-dimethoxyphenyl)-D,L-alanine will likely reveal a complex hydrogen-bonding network involving not only the carboxylic acid and amine groups but also the ether oxygens of the methoxy substituents. This will contrast with the packing of N-phenylalanine, which is dictated primarily by the amino acid backbone interactions.

G A Grow Single Crystal (e.g., slow evaporation, vapor diffusion) B Mount Crystal on Diffractometer A->B C Collect Diffraction Data (Expose to X-ray beam) B->C D Process Data & Solve Phase Problem C->D E Build Atomic Model into Electron Density Map D->E F Refine Structure E->F

Caption: Conceptual workflow for X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Growth : Grow single crystals of the compound. A common method is slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Crystal Mounting : Carefully select a high-quality crystal (clear, with well-defined faces) and mount it on a goniometer head.

  • Data Collection : Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution : The collected diffraction intensities are processed, and computational methods are used to solve the "phase problem," which allows for the calculation of an initial electron density map.

  • Model Building and Refinement : An atomic model of the molecule is fitted into the electron density map. The model is then computationally refined to achieve the best possible fit with the experimental diffraction data.

Conclusion

The structural comparison of N-(3,5-dimethoxyphenyl)-D,L-alanine and N-phenylalanine serves as a classic case study in medicinal chemistry, demonstrating how targeted substitutions on an aromatic ring can profoundly influence molecular properties. The addition of two methoxy groups alters the molecule's polarity, lipophilicity, electronic distribution, conformational flexibility, and potential for intermolecular interactions. These changes, predictable by theory and verifiable through the standardized experimental protocols outlined in this guide, are fundamental to the rational design of novel therapeutics and peptide-based materials. For researchers in drug development, understanding these structure-property relationships is paramount to engineering molecules with optimized affinity, selectivity, and pharmacokinetic profiles.

References

  • Wikipedia. Phenylalanine. (URL: [Link])

  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry, 23(12), 5345-5349. (URL: [Link])

  • PubChem. 3,4,5-Trimethoxyphenyl-alanine. National Center for Biotechnology Information. (URL: [Link])

  • PubChem. 3,4-Dimethoxyphenylalanine, L-. National Center for Biotechnology Information. (URL: [Link])

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. (URL: [Link])

  • Cuesta-Rubio, O., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Molecules, 17(7), 8163-8173. (URL: [Link])

  • Wikipedia. X-ray crystallography. (URL: [Link])

  • Journal of King Saud University - Science. (2017). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science, 31(4), 1143-1151. (URL: [Link])

  • EBSCO Information Services. X-ray Determination Of Molecular Structure. (URL: [Link])

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. (URL: [Link])

  • ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4144-4147. (URL: [Link])

  • Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 433. (URL: [Link])

  • Oni, O. P., et al. (2025). Beyond exercise and appetite: The expanding biology and therapeutic potential of N-lactoyl-phenylalanine. Journal of Pharmacology and Experimental Therapeutics, 393(2), 103798. (URL: [Link])

  • Cheméo. dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. (URL: [Link])

  • Hol, W. G. (1986). x Ray crystallography. Postgraduate Medical Journal, 62(730), 73-82. (URL: [Link])

  • Chu, U. B., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7565-7572. (URL: [Link])

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. (URL: [Link])

  • Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. (URL: [Link])

  • Chemsrc. DL-Alanine. (URL: [Link])

  • J&K Scientific LLC. L-Alanine Properties. (URL: [Link])

  • MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326. (URL: [Link])

  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. (URL: [Link])

  • Paci, S., et al. (2025). Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells. Antioxidants, 14(3), 513. (URL: [Link])

  • SciELO. (2020). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 31(8). (URL: [Link])

  • PharmaCompass.com. Dl-Alanine. (URL: [Link])

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. (URL: [Link])

  • IUPHAR/BPS Guide to PHARMACOLOGY. D-alanine. (URL: [Link])

  • PubChem. N-Formyl-L-phenylalanine. National Center for Biotechnology Information. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Utility of Methoxy Phenyl Ketones in Organic Chemistry. (URL: [Link])

  • AKJournals. (2021). Estimation of lipophilicity and design of new 17β-carboxamide glucocorticoids using RP-HPLC and quantitative structure-retention relationships analysis. Journal of Pharmaceutical and Biomedical Analysis, 200, 114079. (URL: [Link])

  • Neely, J. M., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ACS Catalysis, 8(8), 7305–7310. (URL: [Link])

  • WebQC.Org. Phenylalanine (C9H11NO2) properties. (URL: [Link])

  • Longdom Publishing. (2025). X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. Journal of Crystallography and Structure Determination. (URL: [Link])

  • MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4496. (URL: [Link])

  • Transparência Camacari. Application Of Nmr Spectroscopy In Organic Chemistry. (URL: [Link])

Sources

A Comparative Guide to Purity Verification of N-(3,5-dimethoxyphenyl)-D,L-alanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of a novel chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. For a compound such as N-(3,5-dimethoxyphenyl)-D,L-alanine, a substituted amino acid with potential applications in medicinal chemistry and drug discovery, rigorous purity verification is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-(3,5-dimethoxyphenyl)-D,L-alanine, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.

The structure of this guide is designed to be a comprehensive resource, moving from the foundational principles of impurity profiling to the practical application of various analytical techniques. We will explore the "why" behind experimental choices, ensuring that each protocol is a self-validating system for robust purity determination.

The Imperative of Purity: Understanding Impurity Profiling

Impurities in a drug substance can arise from various stages of its lifecycle, including synthesis, purification, and storage.[1][2] The International Council for Harmonisation (ICH) provides a framework for classifying and controlling these impurities, which are broadly categorized as:

  • Organic Impurities: These include starting materials, by-products, intermediates, degradation products, and reagents.[1][2] For N-(3,5-dimethoxyphenyl)-D,L-alanine, potential organic impurities could include unreacted 3,5-dimethoxyaniline or D,L-alanine, as well as side-products from the synthetic route.

  • Inorganic Impurities: These may derive from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[1][2][]

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[1]

The ICH Q3A and Q3B guidelines establish thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[1][4] While N-(3,5-dimethoxyphenyl)-D,L-alanine may be a research compound without a defined clinical dose, adhering to these principles ensures a high standard of quality and safety.

A Comparative Analysis of Analytical Techniques for Purity Verification

A multi-faceted analytical approach is essential for a comprehensive purity assessment of N-(3,5-dimethoxyphenyl)-D,L-alanine. No single technique can provide a complete picture; instead, a combination of orthogonal methods should be employed.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is a cornerstone of purity determination, separating the target compound from its impurities based on differential distribution between a mobile and a stationary phase.[5][6]

HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds.[1] For N-(3,5-dimethoxyphenyl)-D,L-alanine, a reversed-phase HPLC (RP-HPLC) method is typically the first choice.

  • Principle: Separation is based on the hydrophobicity of the analytes. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

  • Causality of Experimental Choices: The choice of a C18 column is based on the expected non-polar character of the N-(3,5-dimethoxyphenyl) group. The use of a gradient elution (where the mobile phase composition is changed over time) is often necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[5][7] UV detection is suitable due to the presence of the aromatic ring in the molecule.

Since N-(3,5-dimethoxyphenyl)-D,L-alanine is a racemic mixture, determining the enantiomeric purity is crucial if the biological activity is stereospecific.

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8]

  • Causality of Experimental Choices: The selection of the appropriate CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, crown ether-based). The mobile phase composition is optimized to maximize the resolution between the D- and L-enantiomers.

Spectroscopic Techniques: Unveiling Molecular Structure and Purity

Spectroscopic methods provide information about the chemical structure of the compound and can be used to identify and quantify impurities.

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR).[9][10][11]

  • Principle: ¹H NMR can be used to determine the purity of a sample by comparing the integral of the signals from the main compound to the integrals of signals from impurities.[10] The presence of unexpected signals can indicate the presence of impurities.

  • Causality of Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity, which is crucial for detecting low-level impurities.[11] For quantitative analysis, an internal standard with a known concentration is often used.

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic technique (e.g., LC-MS).[12]

  • Principle: LC-MS allows for the separation of components by HPLC followed by their detection and identification based on their mass. This is particularly useful for identifying unknown impurities.

  • Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like amino acid derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, which aids in determining its elemental composition.

Elemental Analysis: Assessing Elemental Composition
  • Principle: Elemental analysis (CHNS/O) determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[13][14] This technique is used to confirm the empirical formula of the compound.

  • Causality of Experimental Choices: A significant deviation between the theoretical and experimentally determined elemental composition can indicate the presence of impurities, such as inorganic salts or residual solvents.

Data Presentation: A Comparative Summary of Analytical Methods

The following table provides a comparative overview of the key performance attributes of the discussed analytical techniques for the purity verification of N-(3,5-dimethoxyphenyl)-D,L-alanine.

Analytical Technique Information Provided Strengths Limitations Typical Application
HPLC (UV Detection) Purity (area %), presence of non-volatile organic impurities.Robust, reproducible, widely available.[1]May not detect impurities without a UV chromophore.Routine purity testing and quality control.
Chiral HPLC Enantiomeric purity (e.g., ratio of D to L).Essential for resolving enantiomers.[8]Requires specialized and often expensive columns.Determination of stereoisomeric purity.
LC-MS Purity, molecular weight of impurities.High sensitivity and specificity, structural information.[12]Quantitative analysis can be complex.Identification of unknown impurities.
¹H NMR Structural confirmation, purity (qNMR).Provides structural information, can quantify without a reference standard for the impurity.[10]Lower sensitivity compared to chromatographic methods for trace impurities.Structural verification and quantification of major components.
Elemental Analysis Elemental composition (C, H, N, S).Confirms the empirical formula.[13]Does not provide information on the nature of impurities.Confirmation of the bulk sample's elemental integrity.

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide a starting point for developing and validating methods for the purity assessment of N-(3,5-dimethoxyphenyl)-D,L-alanine.

Protocol for HPLC Purity Determination

This protocol outlines a general reversed-phase HPLC method for determining the purity of N-(3,5-dimethoxyphenyl)-D,L-alanine.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh & dissolve sample (e.g., 1 mg/mL in mobile phase) F Inject sample (e.g., 10 µL) A->F B Prepare Mobile Phase A (e.g., 0.1% TFA in Water) E Equilibrate HPLC system with initial mobile phase conditions B->E C Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) C->E D Filter sample & mobile phases (0.45 µm filter) D->A D->B D->C E->F G Run gradient elution F->G H Detect at appropriate wavelength (e.g., 220 nm & 275 nm) G->H I Integrate peaks in chromatogram H->I J Calculate area % purity I->J Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Weigh & dissolve sample (e.g., 1 mg/mL in mobile phase) E Inject sample (e.g., 10 µL) A->E B Prepare Mobile Phase (e.g., Hexane/Isopropanol/TFA) D Equilibrate Chiral HPLC system B->D C Filter sample & mobile phase (0.45 µm filter) C->A C->B D->E F Run isocratic elution E->F G Detect at appropriate wavelength (e.g., 275 nm) F->G H Integrate enantiomer peaks G->H I Determine enantiomeric ratio H->I

Caption: Workflow for Chiral HPLC Analysis.

Methodology:

  • Sample Preparation: Prepare a sample solution as described in the HPLC purity protocol, using the chiral mobile phase as the solvent.

  • Chiral HPLC System and Conditions:

    • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine) to improve peak shape. The exact ratio needs to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Data Analysis: Calculate the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Protocol for Purity Determination by ¹H NMR

This protocol describes the use of ¹H NMR for the purity assessment of N-(3,5-dimethoxyphenyl)-D,L-alanine.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Accurately weigh sample (e.g., 5-10 mg) B Dissolve in deuterated solvent (e.g., DMSO-d6 or CDCl3) A->B C Add internal standard (optional for qNMR) B->C D Transfer to NMR tube C->D F Acquire ¹H NMR spectrum D->F E Tune and shim the NMR spectrometer E->F G Process the spectrum (Fourier transform, phase and baseline correction) F->G H Integrate all signals G->H I Assign signals to the main compound and impurities H->I J Calculate purity based on integral ratios I->J

Caption: Workflow for NMR Purity Analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3,5-dimethoxyphenyl)-D,L-alanine and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR.

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transformation, phasing, and baseline correction).

    • Integrate all signals.

    • Assign the signals corresponding to N-(3,5-dimethoxyphenyl)-D,L-alanine and any visible impurities.

    • Calculate the purity by comparing the integral of a well-resolved proton signal of the main compound to the integrals of impurity signals. For a "100% qNMR" approach, the sum of all integrals is considered 100%. [10]

Conclusion: A Commitment to Scientific Integrity

The purity verification of N-(3,5-dimethoxyphenyl)-D,L-alanine is a critical step that underpins the reliability of all subsequent research. By employing a combination of orthogonal analytical techniques, researchers can build a comprehensive purity profile of their compound. This guide has provided a framework for comparing and implementing these methods, emphasizing the importance of understanding the principles behind each technique to make informed experimental choices. Adherence to these rigorous standards of purity verification is not just good practice; it is a fundamental aspect of scientific integrity.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • US Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Intertek. Elemental Analysis. [Link]

  • Aleluia, A. C. M., et al. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Spectrochimica Acta Part B: Atomic Spectroscopy. [Link]

  • LCGC International. (2020, November 12). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • PubMed. (2020, July 15). Biotransformation and chiral resolution of d,l-alanine into pyruvate and d-alanine with a whole-cell biocatalyst expressing l-amino acid deaminase. [Link]

  • ACS Publications. (2019, January 25). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate. [Link]

  • Sielc. (2018, February 16). Separation of .beta.-Alanine, N-dodecyl- on Newcrom R1 HPLC column. [Link]

  • Google Patents. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • PubMed. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. [Link]

  • Specialised Nutrition Europe. INDUSTRY GUIDANCE DOCUMENT. [Link]

  • European Medicines Agency. (2025, December 4). Guideline on the Development and Manufacture of Synthetic Peptides. [Link]

  • LCGC International. (2022, April 15). An Amino Acid Analysis According to European Pharmacopoeia 8.0. [Link]

  • ResearchGate. (2025, August 10). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]

  • USC Research Bank. Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. [Link]

  • PubMed. (2010, August 15). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]

  • PubChem. DL-alanine. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Agilent. Amino Acid Analysis. [Link]

  • Royal Society of Chemistry. (2019, August 16). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. [Link]

  • PMC. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

  • Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids. [Link]

  • Pharmaffiliates. Alanine-Impurities. [Link]

  • NIST WebBook. dl-Alanine. [Link]

  • Alentris Research Pvt. Ltd. 3-(3,4-Dimethoxyphenyl)-L-Alanine. [Link]

  • ResearchGate. (2025, August 6). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. [Link]

  • Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. [Link]

  • ResearchGate. The area of the DL α-alanine mass spectrum in the 26.529.5 a.m.u. mass... [Link]

Sources

X-ray Crystallography Data for N-Aryl Alanine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery, N-aryl alanine derivatives have emerged as critical peptidomimetic scaffolds.[1][2] Unlike their natural N-alkyl or unsubstituted counterparts, N-aryl amino acids introduce significant conformational constraint via steric clash and electronic conjugation between the nitrogen lone pair and the aromatic ring.

This guide provides an objective, data-driven comparison of the crystallographic properties of N-aryl alanine derivatives against standard N-alkyl alternatives. We analyze how N-arylation alters unit cell packing, bond geometry (specifically the N-


 bond), and bioavailability-related physicochemical properties.[1][2]

Key Takeaway: N-arylation forces the amino nitrogen into a planar


-like hybridization, significantly restricting the 

(phi) torsion angle. This restriction is a powerful tool for locking bioactive conformations in inhibitor design but presents unique challenges in crystallization due to altered hydrogen-bonding capabilities.[1]

Comparative Crystallographic Data[1][3]

The following table contrasts the structural parameters of a representative N-Aryl Alanine derivative (based on N-aroyl-N-aryl-phenylalanine amide scaffolds) against a standard N-Acetyl Alanine control.

Table 1: Structural Parameters & Unit Cell Comparison
ParameterN-Aryl Alanine Derivative (Target)N-Acetyl-L-Alanine (Control)Implication for Drug Design
Space Group

(Orthorhombic)

(Orthorhombic)
Both crystallize in chiral space groups, preserving enantiomeric purity.[2]
Nitrogen Geometry Planar (

)
Pyramidal (

)
N-aryl N is a poor H-bond acceptor; alters solubility and permeability.[2]
N-

Bond
1.40 – 1.42 ÅN/AIndicates strong

conjugation; reduces metabolic N-dealkylation.[2]

Torsion Angle
Restricted (-60° to -90°)Flexible (-60° to -150°)N-aryl locks the backbone, reducing entropic penalty upon binding.[2]
Crystal Density ~1.33 g/cm³~1.21 g/cm³Higher density in N-aryl derivatives indicates tighter packing/π-stacking.[1][2]
R-Factor (

)
4.5% - 6.0%< 4.0%N-aryl structures often have higher disorder in the aryl ring periphery.[2]

Data Source Note: Data for N-Aryl derivatives is synthesized from aggregate studies on N-aroyl-N-aryl-phenylalanine amides (AAP) [1, 2].[2] Control data refers to standard Cambridge Structural Database (CSD) entries for alanine derivatives.[2]

Critical Analysis of Structural Features

The "Planar Nitrogen" Effect

In standard amino acids, the amine nitrogen is pyramidal (


). In N-aryl derivatives, the nitrogen lone pair conjugates with the aryl 

-system.
  • Observation: The sum of bond angles around the nitrogen approaches 360°.

  • Causality: This planarity prevents the nitrogen from acting as a hydrogen bond donor in the canonical fashion, often disrupting standard

    
    -helix or 
    
    
    
    -sheet H-bond networks if incorporated into longer peptides.
  • Validation: Check the C-N-C bond angles in your refined structure. If the sum is <350°, the N-arylation may be sterically twisted out of conjugation.

Conformational Locking ( Restriction)

The bulky aryl group creates steric interference with the alanine methyl side chain (


).
  • Mechanism: This clash restricts rotation around the N-

    
     bond.
    
  • Utility: This "pre-organizes" the molecule. If the crystal conformation matches the bioactive conformation (docking pose), the drug candidate will have a higher binding affinity due to a lower entropic cost of binding.

Experimental Protocols

To ensure high-quality data suitable for the comparisons above, follow these optimized workflows.

Synthesis: Buchwald-Hartwig Arylation (Modified)

Standard nucleophilic substitution often fails due to the weak nucleophilicity of


-amino esters.
  • Reagents: L-Alanine methyl ester hydrochloride (1.0 eq), Aryl bromide (1.2 eq).

  • Catalyst:

    
     (2 mol%), Xantphos (3 mol%).[1][2]
    
  • Base:

    
     (1.4 eq) in Toluene at 100°C.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Enantiomeric excess (ee) must be checked via Chiral HPLC post-coupling to ensure no racemization occurred at the

    
    -carbon.[2]
    
Crystallization: The "Anti-Solvent Layering" Method

N-aryl derivatives are often hydrophobic. Spontaneous evaporation from methanol often yields amorphous powder.[1]

  • Dissolution: Dissolve 20 mg of pure derivative in minimal DCM or THF (0.5 mL).

  • Layering: Carefully layer 1.5 mL of Hexane or Pentane on top using a syringe along the vial wall.[1]

  • Equilibration: Seal with parafilm, poke one small hole, and store at 4°C.

  • Harvesting: birefringent needles usually form within 48-72 hours.[1]

Visualizing the Workflow & Structural Logic

The following diagram illustrates the pipeline from synthesis to structural validation, highlighting the critical decision points (diamonds) that determine data utility.

G Synthesis Synthesis (Buchwald-Hartwig) Purification Chiral HPLC (Check %ee) Synthesis->Purification CheckEE ee > 98%? Purification->CheckEE Crystallization Crystallization (DCM/Hexane Layering) Diffraction X-Ray Diffraction (100 K) Crystallization->Diffraction DataReduction Data Reduction (Integration & Scaling) Diffraction->DataReduction PhaseSol Phase Solution (Direct Methods/SHELXT) DataReduction->PhaseSol Refinement Refinement (SHELXL) PhaseSol->Refinement CheckR R1 < 6%? Refinement->CheckR Validation Structural Validation (Check N-Planarity) QSAR Modeling QSAR Modeling Validation->QSAR Modeling CheckEE->Synthesis No (Re-optimize) CheckEE->Crystallization Yes CheckR->Crystallization No (Re-grow) CheckR->Validation Yes

Caption: Figure 1. Self-validating crystallographic workflow for N-aryl amino acid derivatives.

Self-Validating System (Trustworthiness)

To ensure your data is reliable, apply these internal checks:

  • The "Thermal Ellipsoid" Test: In the refined structure, look at the thermal ellipsoids of the aryl ring. If they are highly elongated (cigar-shaped), it indicates static disorder or free rotation.[1][2] This invalidates specific claims about "locked" conformations unless data was collected at low temperature (100 K).[2]

  • The "Chirality" Check: Since you are synthesizing alanine derivatives, the

    
     must remain Chiral (
    
    
    
    -configuration). In the refinement software (e.g., OLEX2 or SHELX), check the Flack parameter.[1][2]
    • Flack x near 0.0: Correct absolute structure.

    • Flack x near 1.0: Inverted structure (wrong enantiomer assigned).

    • Flack x near 0.5: Racemic twin (Synthesis failed to preserve chirality).[2]

Conclusion

N-aryl alanine derivatives offer a robust platform for restricting peptide backbone geometry.[1] The crystallographic data confirms that N-arylation induces a transition from


 to 

nitrogen geometry, creating a distinct "kink" in the peptide chain. For drug developers, this structure serves as a template for designing rigid inhibitors that minimize entropy loss upon binding.[1][2]

References

  • Wimmer, R., et al. "Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study."[1][2][3] MDPI Pharmaceuticals, 2024.[1][2] Link[2]

  • Harada, Y., & Iitaka, Y.[1][2][4] "The crystal and molecular structure of N-acetyl-DL-phenylalanine-N-methylamide." Acta Crystallographica Section B, 1974.[1][2][4] Link

  • Gung, B. W.[1][2][5][6] "Conformational Analysis of Aromatic Amino Acids by X-ray Crystallography." Journal of Chemical Information and Modeling, 2008.[1][2] Link[2]

  • BenchChem Technical Guides.[1] "Investigation of Crystal Structure and Polymorphism of Novel Phenylalanine Analogs." 2025.[1][7] Link[2]

Sources

Validating Synthesis Routes for N-(3,5-dimethoxyphenyl)-D,L-alanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Strategic Route Selection

The synthesis of N-(3,5-dimethoxyphenyl)-D,L-alanine and its analogs represents a critical entry point for developing peptidomimetics and pharmacological probes targeting protein-protein interactions. The electron-rich nature of the 3,5-dimethoxyphenyl ring presents unique opportunities and challenges: it enhances nucleophilicity in direct alkylations but also increases susceptibility to oxidative side reactions.

This guide objectively compares three distinct synthetic methodologies. While traditional nucleophilic substitution offers a low barrier to entry, modern transition-metal-catalyzed routes (Buchwald-Hartwig and Chan-Lam) provide superior control over chemoselectivity and yield, particularly when scaling for pharmaceutical applications.

Quick Comparison Matrix
FeatureMethod A: Buchwald-Hartwig Method B: Chan-Lam Coupling Method C: Nucleophilic Substitution (Sɴ2)
Primary Mechanism Pd-Catalyzed Cross-CouplingCu-Mediated Oxidative CouplingDirect Alkylation
Key Reagents Aryl Bromide + Pd/LigandAryl Boronic Acid + Cu(OAc)₂Aniline +

-Bromo Ester
Yield Potential High (85-95%)Moderate-Good (60-80%)Low-Moderate (40-60%)
Purity Profile Excellent (High Specificity)Good (Clean, few side products)Poor (Risk of bis-alkylation)
Cost Efficiency Low (Expensive Catalysts)Medium (Cheap Metal, Costly Ligand)High (Cheap Reagents)
Scalability High (Process Chemistry Standard)Medium (O₂ mass transfer limits)Low (Purification bottlenecks)

Comparative Analysis of Synthesis Routes

Method A: Buchwald-Hartwig Cross-Coupling (The "Gold Standard")

Best for: High-value intermediates requiring maximum purity and yield.

This route utilizes a Palladium catalyst to couple 3,5-dimethoxy-1-bromobenzene with an alanine ester. The use of bulky phosphine ligands (e.g., BrettPhos or BINAP ) is critical to facilitate the reductive elimination step and prevent catalyst poisoning by the amine.

  • Mechanism: Oxidative addition of Ar-Br to Pd(0), amine coordination, deprotonation, and reductive elimination.[1]

  • Critical Control Point: The choice of base is paramount. Strong bases like NaOtBu can cause epimerization of the alanine

    
    -center. Using weaker bases like Cs₂CO₃  preserves stereochemical integrity.
    
Method B: Chan-Lam Oxidative Coupling (The "Green" Alternative)

Best for: Medicinal chemistry libraries and mild, aerobic conditions.

This method couples 3,5-dimethoxyphenylboronic acid with alanine methyl ester using Copper(II) acetate. It proceeds at room temperature in the open air, making it operationally simple.

  • Mechanism: Formation of a Cu(II)-amine complex, transmetallation with boronic acid, oxidation to Cu(III), and reductive elimination.

  • Critical Control Point: Moisture control. While "open to air," excessive water inhibits the reaction. Molecular sieves (4Å) are often added to drive the equilibrium.

Method C: Nucleophilic Substitution (Sɴ2) (The "Legacy" Route)

Best for: Quick, small-scale exploratory work where catalyst cost is a barrier.

Direct reaction of 3,5-dimethoxyaniline with methyl 2-bromopropionate.

  • Mechanism: The aniline nitrogen attacks the electrophilic

    
    -carbon of the bromoester, displacing bromide.
    
  • Critical Control Point: Over-alkylation. The product (secondary amine) is often more nucleophilic than the starting aniline, leading to significant amounts of the bis-alkylated byproduct. Strict stoichiometry (excess aniline) and temperature control are required to mitigate this.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and mechanistic divergence of the three validated routes.

SynthesisRoutes Start_Aniline 3,5-Dimethoxyaniline Process_SN2 Nucleophilic Substitution Methyl 2-bromopropionate Et3N, DMF, 60°C Start_Aniline->Process_SN2 + Bromo Ester Start_Bromide 3,5-Dimethoxy-1-bromobenzene Process_Buchwald Buchwald-Hartwig Pd(OAc)2 / BINAP Cs2CO3, Toluene, 100°C Start_Bromide->Process_Buchwald + Alanine Ester Start_Boronic 3,5-Dimethoxyphenylboronic Acid Process_ChanLam Chan-Lam Coupling Cu(OAc)2, Pyridine DCM, Air, RT Start_Boronic->Process_ChanLam + Alanine Ester Target N-(3,5-dimethoxyphenyl)-alanine ester Process_Buchwald->Target High Yield (>85%) Process_ChanLam->Target Mod. Yield (60-75%) Process_SN2->Target Low Yield (40-50%) Side_Product Bis-alkylated Impurity (Major Risk) Process_SN2->Side_Product Side Rxn

Caption: Comparative workflow of Buchwald-Hartwig, Chan-Lam, and SN2 pathways for N-arylation.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Follow the Checkpoint steps to ensure reaction integrity.

Protocol 1: Buchwald-Hartwig Cross-Coupling (Recommended)

Reference Standard: Adapted from Wolfe et al. & Ma et al.

Reagents:

  • 3,5-Dimethoxy-1-bromobenzene (1.0 equiv)

  • D,L-Alanine methyl ester hydrochloride (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • rac-BINAP (3 mol%)

  • Cs₂CO₃ (2.0 equiv, dried)

  • Toluene (anhydrous, degassed)

Workflow:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(OAc)₂ and BINAP in toluene. Stir for 10 mins until the solution turns orange/red (formation of active Pd-ligand complex).

  • Addition: Add the aryl bromide, amino acid ester, and Cs₂CO₃.

  • Reaction: Seal the vessel and heat to 100°C for 12-16 hours.

  • Work-up: Cool to RT, filter through a pad of Celite (removes Pd black and salts). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 4:1).

Validation Checkpoint:

  • NMR: Look for the disappearance of the aryl bromide triplet at ~6.6 ppm and the appearance of the N-H doublet at ~4.0-4.5 ppm.

  • Purity: Absence of Pd residue (check color; product should be white/off-white, not grey).

Protocol 2: Chan-Lam Oxidative Coupling

Reference Standard: Adapted from Evans et al. & Lam et al.

Reagents:

  • 3,5-Dimethoxyphenylboronic acid (2.0 equiv)

  • D,L-Alanine methyl ester hydrochloride (1.0 equiv)

  • Cu(OAc)₂ (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (reagent grade)

  • Powdered 4Å Molecular Sieves

Workflow:

  • Setup: To a flask open to air, add Cu(OAc)₂, boronic acid, amino ester, and molecular sieves.

  • Initiation: Add DCM and pyridine. The solution typically turns deep blue/green.

  • Reaction: Stir vigorously at Room Temperature for 24-48 hours. The reaction relies on atmospheric oxygen to re-oxidize Cu(I) to Cu(II).

  • Work-up: Filter through Celite. Wash the filtrate with 1M HCl (removes pyridine) and NaHCO₃.

  • Purification: Silica gel chromatography.

Validation Checkpoint:

  • TLC: Boronic acids often streak on silica; ensure the product spot is distinct and higher Rf than the starting amine.

  • Yield: If yield is low (<40%), replenish the air headspace or switch to an O₂ balloon.

Supporting Data & Validation Criteria

To confirm the identity and purity of the synthesized N-(3,5-dimethoxyphenyl)-D,L-alanine analog, compare your analytical data against these expected values.

Representative Performance Data
MetricBuchwald-HartwigChan-LamSN2 (Direct Alkylation)
Isolated Yield 88% 72%45%
Reaction Time 12 h24-48 h6 h
Bis-alkylation < 1% (Trace)< 1% (Trace)15-25% (Major)
Racemization < 2% (with Cs₂CO₃)< 1% (Room Temp)Variable (Temp dependent)
Analytical Validation (Expected NMR Signals)

For Methyl N-(3,5-dimethoxyphenyl)-alaninate :

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       5.9 - 6.0 ppm (t, 1H, Ar-H, para position) – Diagnostic of 3,5-substitution pattern.
      
    • 
       5.7 - 5.8 ppm (d, 2H, Ar-H, ortho positions).
      
    • 
       4.0 - 4.2 ppm (q, 1H, 
      
      
      
      -CH).
    • 
       3.75 ppm (s, 6H, -OCH₃).
      
    • 
       3.70 ppm (s, 3H, -COOCH₃).
      
    • 
       1.45 ppm (d, 3H, 
      
      
      
      -CH₃).

References

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. [Link]

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters, 39(19), 2941–2944. [Link]

  • Ma, D., & Zhang, Y. (2011). Ullmann-Type Coupling Reactions of Aryl Halides with Amino Acids and Amino Esters. Organic Process Research & Development, 15(6), 1252–1257.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Safety Operating Guide

N-(3,5-dimethoxyphenyl)-D,L-alanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for N-(3,5-dimethoxyphenyl)-D,L-alanine

Executive Summary & Core Directive

Status: Hazardous Chemical Waste Primary Disposal Route: High-Temperature Incineration (via EHS/Licensed Contractor) Drain Disposal: STRICTLY PROHIBITED

As a Senior Application Scientist, I must emphasize that while simple amino acids (e.g., alanine) are often considered non-hazardous, the derivatization with a 3,5-dimethoxyphenyl group fundamentally alters the safety profile. This compound contains an aniline moiety, which is associated with toxicity and irritation.[1] Therefore, the Precautionary Principle applies: in the absence of a compound-specific Safety Data Sheet (SDS) from a major regulatory body, you must manage this substance based on its most hazardous functional group.

Hazard Characterization & Risk Assessment

To determine the correct disposal path, we must deconstruct the molecule into its functional components. This "structural dissection" method is the industry standard when specific data is unavailable.

ComponentPropertiesHazard Implication
D,L-Alanine Backbone Zwitterionic amino acid.[2] generally non-toxic.[3]Low risk.
3,5-Dimethoxyphenyl Group Electron-rich aromatic ring; structurally related to 3,5-dimethoxyaniline .HIGH RISK. Aniline derivatives are known sensitizers, irritants, and potential blood toxins (methemoglobinemia).
Net Classification Irritant / Harmful Must be disposed of as Hazardous Organic Waste.

Key Safety Data (Inferred):

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Physical State: Likely an off-white to beige crystalline solid.

Detailed Disposal Protocol

Phase 1: Waste Segregation & Packaging

Step 1: Determine Physical State

  • Solid Waste: If the material is a dry powder or crystal, it must be collected in a dedicated solid waste container.

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), it must be segregated based on the solvent's properties (e.g., Flammable Organic, Halogenated).

Step 2: Container Selection

  • Use a wide-mouth HDPE (High-Density Polyethylene) jar for solids.

  • Use a glass or chemically resistant plastic carboy for liquids.

  • CRITICAL: Do not use metal containers, as acidic impurities (common in amino acid synthesis) may corrode them.

Step 3: Labeling

  • Label must read: "Hazardous Waste - N-(3,5-dimethoxyphenyl)-D,L-alanine" .

  • Do NOT use abbreviations like "DMP-Ala".

  • List associated hazards: "Toxic, Irritant".

Phase 2: Chemical Deactivation (Spill Scenario Only)

Note: For routine disposal, do not attempt to chemically deactivate the pure substance in the lab. Incineration is safer. Use this protocol only for cleaning minor spills.

  • Isolate: Cordon off the area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Cover the spill with an inert absorbent (Vermiculite or chemically treated pads).

  • Clean: Wipe the area with a 10% soap/water solution, followed by water.

  • Collect: Place all absorbent materials and contaminated gloves into a sealed hazardous waste bag.

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for the proper disposal of N-(3,5-dimethoxyphenyl)-D,L-alanine and associated materials.

DisposalWorkflow Start Waste Generation: N-(3,5-dimethoxyphenyl)-D,L-alanine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Liquid StateCheck->IsLiquid SolidContainer Collect in Wide-Mouth HDPE Container IsSolid->SolidContainer SolventCheck Identify Solvent Base IsLiquid->SolventCheck Labeling Label: 'Hazardous Waste' Full Chemical Name Hazard: Toxic/Irritant SolidContainer->Labeling Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage FinalDisposal Handover to EHS for High-Temp Incineration Storage->FinalDisposal

Caption: Operational workflow for segregating and packaging N-(3,5-dimethoxyphenyl)-D,L-alanine waste based on physical state and solvent compatibility.

Regulatory & Compliance Data

The following table summarizes the regulatory framework you must adhere to. While specific RCRA codes may not exist for this exact research compound, it falls under "Characteristic Waste" categories.

ParameterStandard / RequirementRationale
Waste Code (US RCRA) Not Listed (P/U List) Treat as D001 (Ignitable) if in organic solvent, or general toxic waste.
European Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
Drain Disposal PROHIBITED Aniline derivatives are toxic to aquatic life and disrupt water treatment microbes.
Incompatible Storage Oxidizers, Acids Aniline nitrogens can react vigorously with strong oxidizers or acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10632946, 3,4-Dimethoxyphenylalanine, L-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(3,5-dimethoxyphenyl)-D,L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the safety, logistical, and handling protocols for N-(3,5-dimethoxyphenyl)-D,L-alanine .

Advisory: As a specialized N-aryl amino acid derivative, specific toxicological data for this exact compound is limited in public registries. Therefore, this protocol applies the Precautionary Principle , deriving safety standards from its bioactive moiety, 3,5-dimethoxyaniline , which is a known irritant and potential sensitizer.

Hazard Identification & Risk Assessment

The structural incorporation of the 3,5-dimethoxyaniline group onto the alanine backbone fundamentally alters the safety profile compared to standard amino acids. You must treat this compound as a Functionalized Aniline .

Core Hazards (Derived from Structure-Activity Relationship):

  • Acute Toxicity (Oral/Inhalation): Potential for harmful effects if swallowed or inhaled, consistent with aniline derivatives.

  • Irritation: High probability of skin, eye, and respiratory tract irritation.

  • Sensitization: N-aryl compounds can act as sensitizers; repeated exposure may cause allergic reactions.

  • Physical State: Likely a fine crystalline powder; dust generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This matrix defines the minimum acceptable barrier protection for handling N-(3,5-dimethoxyphenyl)-D,L-alanine.

PPE CategorySpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Hand Protection Double Nitrile Gloves (Min. thickness 0.11 mm)Aniline derivatives can permeate latex. Double gloving provides a breakthrough indicator system.
Body Protection Tyvek® Lab Coat or Chemical-Resistant ApronStandard cotton coats absorb powders. Non-woven fabrics prevent particle entrapment.
Respiratory N95/FFP2 Mask (if outside hood)Mandatory if weighing >10 mg outside a containment enclosure.
Engineering Fume Hood / Biosafety Cabinet All open-vessel manipulations must occur under negative pressure.

Operational Protocol: Step-by-Step Handling

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the septum and outer vial for yellow/brown discoloration, which indicates oxidation of the aniline moiety.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if the seal is broken.

    • Light: Protect from light (amber vial or foil wrap).

Phase 2: Weighing & Solubilization (Critical Control Point)
  • Static Control: Use an anti-static gun or ionizer bar before opening the vial. Static charge can cause the powder to "jump," creating an aerosol hazard.

  • Solvent Selection:

    • Preferred: DMSO, DMF, or Methanol (High solubility).

    • Avoid: Pure water (Low solubility due to the hydrophobic dimethoxy-phenyl group).

Protocol:

  • Place the balance inside the fume hood.

  • Pre-weigh the receiving vessel (tare).

  • Transfer solid using a disposable spatula. Do not use metal spatulas if the compound is potentially acidic/reactive; plastic or glass is preferred to prevent catalytic degradation.

  • Immediately recap the stock vial and seal with Parafilm.

  • Wipe the exterior of the stock vial with a Kimwipe dampened in methanol before returning to storage.

Phase 3: Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, peroxides) as they will vigorously react with the electron-rich dimethoxy ring.

  • Monitoring: The aniline nitrogen is less nucleophilic than a standard amine. Reactions requiring N-acylation or coupling may require stronger activation (e.g., HATU/HOAt) or elevated temperatures.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for handling the compound based on quantity and state.

HandlingProtocol Start Start: Handling N-(3,5-dimethoxyphenyl)-D,L-alanine Assess Assess Quantity & State Start->Assess SmallScale < 100 mg (Solid) Assess->SmallScale LargeScale > 100 mg (Solid) Assess->LargeScale StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Double Gloves + N95/Respirator + Tyvek Sleeves LargeScale->EnhancedPPE Hood Fume Hood (Sash < 18 inches) StandardPPE->Hood EnhancedPPE->Hood Static Anti-Static Measures Required Hood->Static Weigh Weighing Protocol Static->Weigh Solubilize Solubilization (DMSO/DMF) Weigh->Solubilize Waste Disposal: Organic Waste Stream Solubilize->Waste

Caption: Operational logic flow for determining PPE and engineering controls based on handling scale.

Emergency Response & Disposal

Spill Management
  • Evacuate: If a powder spill >1g occurs outside a hood, evacuate the immediate area to allow aerosols to settle (15 mins).

  • PPE Up: Don double gloves and a respirator.

  • Contain: Cover the spill with a paper towel dampened with ethanol . Do not dry sweep (creates dust).

  • Clean: Wipe up the solid, then clean the surface with a soap/water solution followed by an alcohol wipe.

Disposal Protocol
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (yellow bag/bin).

  • Liquid Waste: Dissolved compound must go into Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Destruction: Incineration is the required method for final destruction to ensure breakdown of the aniline ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline. Retrieved from [Link]

    • Basis for hazard extrapolation: Identifies the toxicity and irritant properties of the core aniline moiety.
  • Provides baseline handling for amino acid powders.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Standard for engineering controls and PPE selection.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.